molecular formula C12H13NO B182806 4-(1h-Indol-3-yl)butan-2-one CAS No. 5541-89-9

4-(1h-Indol-3-yl)butan-2-one

Cat. No.: B182806
CAS No.: 5541-89-9
M. Wt: 187.24 g/mol
InChI Key: ZJCUUXGLZWBCIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(1h-Indol-3-yl)butan-2-one is a useful research compound. Its molecular formula is C12H13NO and its molecular weight is 187.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 60564. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(1H-indol-3-yl)butan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO/c1-9(14)6-7-10-8-13-12-5-3-2-4-11(10)12/h2-5,8,13H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJCUUXGLZWBCIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CCC1=CNC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20289375
Record name 4-(1h-indol-3-yl)butan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20289375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5541-89-9
Record name 5541-89-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60564
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-(1h-indol-3-yl)butan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20289375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

4-(1h-Indol-3-yl)butan-2-one chemical structure and IUPAC name

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical structure, IUPAC nomenclature, physicochemical properties, and a representative synthetic protocol for 4-(1H-indol-3-yl)butan-2-one. This document is intended for researchers, scientists, and professionals in the fields of chemical synthesis and drug development.

Chemical Structure and IUPAC Name

This compound is a chemical compound featuring an indole moiety linked to a butane-2-one chain at the third position of the indole ring.

  • IUPAC Name: this compound

  • Synonym: 3-(3-Oxobutyl)-1H-indole[1]

  • CAS Number: 5541-89-9[1][2][3][4][5][6][]

  • Molecular Formula: C₁₂H₁₃NO[1][2][3][4][5][]

Chemical Structure:

The structure consists of a bicyclic indole ring system connected via a two-carbon chain to a ketone functional group.

  • SMILES: CC(=O)CCC1=CNC2=CC=CC=C21[1][][8]

  • InChI: InChI=1S/C12H13NO/c1-9(14)6-7-10-8-13-12-5-3-2-4-11(10)12/h2-5,8,13H,6-7H2,1H3[1][2][][8]

Physicochemical Data

A summary of the key quantitative properties of this compound is presented in the table below for easy reference and comparison.

PropertyValueReference
Molecular Weight 187.24 g/mol [1][2][3][]
Appearance Solid[2][3]
Melting Point 92-97 °C[1][2][3]
Density 1.136 g/cm³[]
pKa (Predicted) 17.13 ± 0.30[5]
XLogP (Predicted) 1.9[9]
Topological Polar Surface Area 32.9 Ų[5]

Experimental Protocols: Synthesis

The synthesis of 3-substituted indoles such as this compound can be achieved through various methods. A classic and widely applicable method is the Fischer indole synthesis .[2][3][4][8][10] This reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is itself formed from the condensation of an arylhydrazine with a ketone or aldehyde.[2][3]

Representative Protocol: Fischer Indole Synthesis of this compound

This protocol describes the synthesis starting from phenylhydrazine and a suitable keto-aldehyde, 5-oxohexanal.

Step 1: Formation of the Phenylhydrazone

  • In a round-bottom flask, dissolve phenylhydrazine (1 equivalent) in a suitable solvent such as ethanol or acetic acid.[2]

  • Add 5-oxohexanal (1 equivalent) to the solution.

  • Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • The condensation reaction typically proceeds to completion within a few hours, yielding the corresponding phenylhydrazone intermediate. The product can be isolated by removal of the solvent under reduced pressure, though often the crude hydrazone is taken directly to the next step.[2]

Step 2: Acid-Catalyzed Cyclization

  • Introduce the crude phenylhydrazone from Step 1 into a reaction vessel.

  • Add a suitable acid catalyst. A variety of Brønsted acids (e.g., polyphosphoric acid, p-toluenesulfonic acid) or Lewis acids (e.g., zinc chloride, boron trifluoride) can be used.[3][8] A common choice is a mixture of acetic acid and a stronger acid catalyst.

  • Heat the reaction mixture. The required temperature can range from 80 °C to over 150 °C depending on the substrate and catalyst used.[8]

  • The reaction involves a[4][4]-sigmatropic rearrangement followed by the elimination of ammonia to form the aromatic indole ring.[3]

  • Monitor the reaction by TLC until the starting hydrazone is consumed.

Step 3: Work-up and Purification

  • After cooling to room temperature, pour the reaction mixture into a beaker of ice water to quench the reaction.

  • Neutralize the excess acid carefully with a base, such as sodium bicarbonate solution.

  • Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate, dichloromethane) multiple times.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and concentrate the solvent in vacuo to obtain the crude product.

  • Purify the crude this compound by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure product.

Visualization of Synthetic Workflow

The following diagram illustrates the logical workflow for the synthesis of this compound via the Fischer indole synthesis.

Fischer_Indole_Synthesis cluster_reactants Starting Materials reactant reactant intermediate intermediate product product process process condition condition phenylhydrazine Phenylhydrazine condensation Condensation phenylhydrazine->condensation ketoaldehyde 5-Oxohexanal ketoaldehyde->condensation hydrazone Phenylhydrazone Intermediate cyclization Cyclization (Fischer Synthesis) hydrazone->cyclization indole_product This compound condensation->hydrazone Forms cyclization->indole_product Yields acid_catalyst Acid Catalyst (e.g., PPA, ZnCl₂) acid_catalyst->cyclization heat Heat heat->cyclization

Caption: Logical workflow of the Fischer indole synthesis.

References

An In-depth Technical Guide to 4-(1H-Indol-3-yl)butan-2-one (CAS: 5541-89-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(1H-Indol-3-yl)butan-2-one (CAS: 5541-89-9), a heterocyclic compound featuring an indole core. Due to a notable absence of specific experimental data in publicly accessible literature, this document compiles predicted chemical and physical properties, plausible synthetic routes, and potential biological activities based on the well-established chemistry and pharmacology of structurally related indole derivatives. This guide aims to serve as a foundational resource to stimulate and inform future research and development efforts involving this compound. All quantitative data presented herein is predictive and should be verified experimentally.

Chemical and Physical Properties

This compound is a solid compound with a molecular formula of C₁₂H₁₃NO and a molecular weight of 187.24 g/mol .[1][2] Its structure consists of an indole ring substituted at the 3-position with a butan-2-one chain.

PropertyPredicted ValueReference
Molecular Formula C₁₂H₁₃NO[1][2]
Molecular Weight 187.24 g/mol [1][2]
Melting Point 92-97 °C[2]
Appearance Solid[2]
CAS Number 5541-89-9[1][2]

Predicted Spectral Data:

Spectroscopy Predicted Peaks
¹H NMR (CDCl₃) δ ~8.1 (br s, 1H, NH), 7.6-7.1 (m, 5H, Ar-H), 3.0 (t, 2H, CH₂), 2.8 (t, 2H, CH₂), 2.1 (s, 3H, CH₃)
¹³C NMR (CDCl₃) δ ~209 (C=O), ~136 (Ar-C), ~127 (Ar-C), ~122 (Ar-CH), ~121 (Ar-CH), ~119 (Ar-CH), ~118 (Ar-C), ~111 (Ar-CH), ~45 (CH₂), ~29 (CH₂), ~20 (CH₃)
IR (KBr, cm⁻¹) ~3400 (N-H stretch), ~3100-3000 (Ar C-H stretch), ~2950-2850 (Aliphatic C-H stretch), ~1715 (C=O stretch), ~1600, ~1450 (Ar C=C stretch), ~740 (C-H out-of-plane bend)
Mass Spec (EI) m/z 187 (M⁺), 172, 144, 130, 115, 77

Potential Synthetic Routes

While a specific, detailed experimental protocol for the synthesis of this compound is not documented in readily available literature, two primary synthetic strategies can be proposed based on established indole chemistry: the Fischer Indole Synthesis and the Michael Addition of indole to an α,β-unsaturated ketone.

Fischer Indole Synthesis

The Fischer indole synthesis is a classic and versatile method for preparing indoles from a phenylhydrazine and an aldehyde or ketone under acidic conditions.[3][4][5]

Proposed Experimental Protocol:

  • Hydrazone Formation: Phenylhydrazine is reacted with 5-oxohexanal in a suitable solvent (e.g., ethanol) with a catalytic amount of acid (e.g., acetic acid) to form the corresponding phenylhydrazone.

  • Indolization: The isolated phenylhydrazone is then treated with a strong acid catalyst, such as polyphosphoric acid (PPA) or zinc chloride, and heated to induce cyclization and subsequent aromatization to yield this compound.

Fischer_Indole_Synthesis phenylhydrazine Phenylhydrazine hydrazone Phenylhydrazone Intermediate phenylhydrazine->hydrazone EtOH, H⁺ oxo_hexanal 5-Oxohexanal oxo_hexanal->hydrazone indole_product This compound hydrazone->indole_product PPA, Heat

Caption: Proposed Fischer Indole Synthesis Workflow.

Michael Addition

The Michael addition of indole to an α,β-unsaturated ketone, such as but-3-en-2-one, provides a direct route to 3-substituted indoles.[6][7][8][9] This reaction is typically catalyzed by a Lewis or Brønsted acid.

Proposed Experimental Protocol:

  • Reaction Setup: Indole and but-3-en-2-one are dissolved in a suitable aprotic solvent (e.g., dichloromethane or acetonitrile).

  • Catalysis: A Lewis acid catalyst (e.g., InCl₃, Sc(OTf)₃) or a Brønsted acid is added to the mixture.

  • Reaction and Workup: The reaction is stirred at room temperature or with gentle heating until completion (monitored by TLC). The reaction is then quenched, and the product is isolated and purified using standard techniques such as column chromatography.

Michael_Addition indole Indole product This compound indole->product Lewis Acid (e.g., InCl₃) butenone But-3-en-2-one butenone->product

Caption: Proposed Michael Addition Workflow.

Potential Biological Activities and Therapeutic Applications

The indole scaffold is a "privileged structure" in medicinal chemistry, present in a vast array of natural products and synthetic drugs with diverse pharmacological activities.[10][11][12][13][14][15][16][17] While no specific biological data for this compound has been reported, its structural similarity to other indole-3-alkanoic acid derivatives and related compounds suggests it may exhibit a range of biological effects.

Potential Areas of Activity:

  • Anticancer: Many indole derivatives have demonstrated potent cytotoxic effects against various cancer cell lines.[1][2][10][18][19] The mechanisms often involve the inhibition of tubulin polymerization, induction of apoptosis, and cell cycle arrest.

  • Anti-inflammatory: The indole nucleus is a core component of nonsteroidal anti-inflammatory drugs (NSAIDs) like indomethacin.[10] It is plausible that this compound could modulate inflammatory pathways.

  • Antimicrobial: Indole derivatives have been reported to possess antibacterial and antifungal properties.[11][17]

  • Central Nervous System (CNS) Activity: The structural resemblance to neurotransmitters like serotonin suggests potential interactions with CNS receptors, possibly leading to antidepressant, anxiolytic, or other psychotropic effects.[14]

Experimental Protocol for Cytotoxicity Screening (MTT Assay):

A standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay could be employed to assess the in vitro cytotoxicity of this compound against a panel of human cancer cell lines.

  • Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of this compound for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT solution is added to each well, and the plates are incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization and Absorbance Reading: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO), and the absorbance is measured using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined.

MTT_Assay_Workflow cluster_workflow Cytotoxicity Screening Workflow cell_seeding Seed Cancer Cells in 96-well Plates compound_treatment Treat with this compound cell_seeding->compound_treatment mtt_addition Add MTT Reagent compound_treatment->mtt_addition formazan_solubilization Solubilize Formazan Crystals mtt_addition->formazan_solubilization absorbance_reading Read Absorbance formazan_solubilization->absorbance_reading data_analysis Calculate IC₅₀ Value absorbance_reading->data_analysis

Caption: General workflow for MTT cytotoxicity assay.

Conclusion and Future Directions

This compound represents an under-investigated molecule with potential for further exploration in drug discovery and materials science. This technical guide, by providing a predictive framework for its properties, synthesis, and potential biological activities, aims to catalyze further research. Experimental validation of the proposed synthetic routes and a comprehensive biological evaluation are critical next steps to unlock the full potential of this indole derivative. Future research should focus on obtaining definitive spectral data, optimizing synthetic protocols, and conducting a broad screening for various pharmacological activities.

References

3-(3-Oxobutyl)-1H-indole physical and chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(3-Oxobutyl)-1H-indole, also known as 4-(1H-indol-3-yl)butan-2-one, is a ketone-containing indole derivative. The indole scaffold is a privileged structure in medicinal chemistry, found in a wide array of biologically active compounds, including anti-inflammatory, antimicrobial, antiviral, and anticancer agents. The presence of both the indole nucleus and a reactive ketone functional group in 3-(3-Oxobutyl)-1H-indole makes it a valuable intermediate for the synthesis of more complex, biologically active molecules and a potential candidate for biological screening.

This technical guide provides a comprehensive overview of the known physical and chemical properties of 3-(3-Oxobutyl)-1H-indole. While extensive biological data for this specific compound is not currently available in the public domain, this guide will touch upon the general activities of related indole derivatives to provide context for future research. A detailed, plausible experimental protocol for its synthesis and purification is also presented, based on established methodologies for similar compounds.

Core Physical and Chemical Properties

A summary of the key physicochemical properties of 3-(3-Oxobutyl)-1H-indole is presented below. It is important to note that some of this data is predicted and has not been experimentally verified in all cases.

PropertyValueSource
IUPAC Name This compoundN/A
Synonyms 3-(3-Oxobutyl)-1H-indole[1]
CAS Number 5541-89-9[2]
Molecular Formula C₁₂H₁₃NO[2]
Molecular Weight 187.24 g/mol
Appearance Solid
Melting Point 92-97 °C
Boiling Point Not available[3]
Density 1.136 g/cm³ (Predicted)[]
pKa 17.13 ± 0.30 (Predicted)[2]
LogP 1.9 (Predicted)[5]
Solubility Not availableN/A

Spectroscopic Data

Spectroscopy Predicted Data / Key Features
¹H NMR Expected signals for aromatic protons of the indole ring (δ 7-8 ppm), a singlet for the indole N-H proton (δ ~8 ppm), methylene protons adjacent to the indole ring and the carbonyl group, and a singlet for the methyl protons of the ketone.
¹³C NMR Expected signals for the carbonyl carbon (δ ~208 ppm), aromatic carbons of the indole ring (δ 110-140 ppm), and aliphatic carbons of the butyl chain.
IR (Infrared) Characteristic absorption bands for N-H stretching of the indole ring (~3400 cm⁻¹), C=O stretching of the ketone (~1715 cm⁻¹), and C-H stretching of aromatic and aliphatic groups.
Mass Spectrometry Expected molecular ion peak [M]⁺ at m/z 187. Key fragments would likely arise from cleavage adjacent to the carbonyl group and fragmentation of the indole ring.

Experimental Protocols

While a specific, detailed published protocol for the synthesis of 3-(3-Oxobutyl)-1H-indole is scarce, a plausible and efficient method involves the Michael addition of indole to methyl vinyl ketone. This reaction is a well-established method for the formation of carbon-carbon bonds.

Proposed Synthesis: Michael Addition of Indole to Methyl Vinyl Ketone

This protocol describes a general procedure for the synthesis of 3-(3-Oxobutyl)-1H-indole.

Materials:

  • Indole

  • Methyl vinyl ketone

  • A Lewis or Brønsted acid catalyst (e.g., ZrCl₄, Amberlyst 15, or a task-specific ionic liquid)

  • Solvent (e.g., Dichloromethane, Toluene, or solvent-free conditions may be possible)

  • Sodium bicarbonate solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve indole (1 equivalent) in the chosen solvent.

  • Addition of Catalyst: Add the catalyst (e.g., 10-15 mol%) to the solution.

  • Addition of Michael Acceptor: Slowly add methyl vinyl ketone (1.1 equivalents) to the stirred reaction mixture at room temperature.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) and monitor the progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding a saturated solution of sodium bicarbonate.

  • Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent like ethyl acetate or dichloromethane.

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford pure 3-(3-Oxobutyl)-1H-indole.

Diagram of the Proposed Synthetic Workflow:

Synthesis_Workflow Proposed Synthesis of 3-(3-Oxobutyl)-1H-indole Reactants Indole + Methyl Vinyl Ketone + Catalyst in Solvent Reaction Michael Addition (Stirring at RT or gentle heat) Reactants->Reaction Workup Quenching (NaHCO₃) + Extraction (EtOAc) Reaction->Workup Purification Column Chromatography (Silica gel, Hexane/EtOAc) Workup->Purification Product Pure 3-(3-Oxobutyl)-1H-indole Purification->Product

Caption: A schematic overview of the proposed synthetic route for 3-(3-Oxobutyl)-1H-indole.

Proposed Purification and Analysis Workflow

The following diagram illustrates a general workflow for the purification and analysis of the synthesized compound.

Purification_Analysis_Workflow Purification and Analysis Workflow cluster_purification Purification cluster_analysis Analysis Crude_Product Crude Product from Work-up Column_Chromatography Column Chromatography (Silica Gel) Crude_Product->Column_Chromatography Fraction_Collection Fraction Collection (TLC Monitoring) Column_Chromatography->Fraction_Collection Solvent_Evaporation Solvent Evaporation Fraction_Collection->Solvent_Evaporation Pure_Product Pure Product Solvent_Evaporation->Pure_Product NMR ¹H and ¹³C NMR Pure_Product->NMR MS Mass Spectrometry Pure_Product->MS IR FT-IR Spectroscopy Pure_Product->IR Purity_Analysis Purity Analysis (e.g., HPLC) Pure_Product->Purity_Analysis

Caption: A generalized workflow for the purification and structural analysis of the synthesized compound.

Biological Activity and Signaling Pathways

Disclaimer: To date, there is no specific information available in the peer-reviewed scientific literature regarding the biological activity or the signaling pathways associated with 3-(3-Oxobutyl)-1H-indole.

However, the indole nucleus is a cornerstone of many biologically active compounds. Derivatives of indole have demonstrated a wide range of pharmacological properties, including but not limited to:

  • Anti-inflammatory activity: Many indole derivatives exhibit anti-inflammatory effects by modulating various inflammatory pathways.

  • Antimicrobial activity: The indole scaffold is present in numerous natural and synthetic compounds with activity against a broad spectrum of bacteria and fungi.

  • Anticancer activity: Indole derivatives have been extensively studied for their cytotoxic effects on various cancer cell lines, acting through diverse mechanisms.

  • Neurological activity: The indole structure is central to neurotransmitters like serotonin, and many of its derivatives show activity in the central nervous system.

Given the structural features of 3-(3-Oxobutyl)-1H-indole, it is a candidate for screening in these and other biological assays to uncover its potential therapeutic applications. The presence of the butanone side chain offers a site for further chemical modification to explore structure-activity relationships.

Conclusion and Future Directions

3-(3-Oxobutyl)-1H-indole is a readily accessible indole derivative with potential as a building block in medicinal chemistry. While its physical and chemical properties are partially characterized, a significant gap exists in the understanding of its biological effects. Future research should focus on:

  • Detailed Spectroscopic and Physicochemical Characterization: Comprehensive experimental determination of its boiling point, solubility in various solvents, and full spectroscopic analysis (NMR, IR, MS) to provide a complete and verified dataset.

  • Systematic Biological Screening: A thorough investigation of its potential pharmacological activities, including antimicrobial, antifungal, cytotoxic, and anti-inflammatory properties, could reveal novel therapeutic avenues.

  • Derivatization and Structure-Activity Relationship (SAR) Studies: The synthesis of a library of derivatives by modifying the ketone functionality or the indole ring could lead to the discovery of compounds with enhanced biological potency and selectivity.

This technical guide serves as a foundational resource for researchers interested in exploring the chemistry and potential biological applications of 3-(3-Oxobutyl)-1H-indole. The proposed synthetic and analytical workflows provide a starting point for its preparation and characterization, paving the way for future investigations into its therapeutic potential.

References

Spectral Data Analysis of 4-(1H-Indol-3-yl)butan-2-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectral data for the compound 4-(1H-indol-3-yl)butan-2-one (CAS No. 5541-89-9). Due to the limited availability of public experimental spectral data, this document focuses on predicted mass spectrometry data and outlines the general experimental protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) that are applicable for the characterization of this and similar molecules. This guide is intended to serve as a foundational resource for researchers in organic synthesis, medicinal chemistry, and drug development.

Introduction

This compound is a ketone derivative of the indole heterocyclic scaffold. The indole motif is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active compounds. The characterization of novel indole derivatives is crucial for drug discovery and development, and spectroscopic techniques are the cornerstone of this process. This guide provides an in-depth look at the expected spectral characteristics of this compound and the methodologies to acquire such data.

Compound Information:

  • IUPAC Name: this compound[1]

  • Synonyms: 3-(3-Oxobutyl)-1H-indole[2][3]

  • CAS Number: 5541-89-9[1][2][3][4]

  • Molecular Formula: C₁₂H₁₃NO[1][2][3][4]

  • Molecular Weight: 187.24 g/mol [2][3]

Predicted Spectral Data

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ionized molecules. This information can be used to determine the molecular weight and elemental composition of a compound. Predicted mass spectrometry data for various adducts of this compound are presented in Table 1.[5]

Table 1: Predicted Mass Spectrometry Data for this compound Adducts [5]

Adduct IonPredicted m/z
[M+H]⁺188.10700
[M+Na]⁺210.08894
[M-H]⁻186.09244
[M+NH₄]⁺205.13354
[M+K]⁺226.06288
[M]⁺187.09917

Data sourced from PubChem.[5]

Experimental Protocols

The following sections detail the general experimental methodologies for acquiring NMR, IR, and MS spectra for a solid organic compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable technique for elucidating the structure of organic molecules by providing information about the chemical environment of atomic nuclei.

3.1.1. ¹H NMR (Proton NMR)

  • Sample Preparation: A sample of this compound (typically 5-10 mg) would be dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in an NMR tube. The choice of solvent is critical to avoid obscuring proton signals from the analyte.

  • Instrumentation: A high-field NMR spectrometer (e.g., 300, 400, or 500 MHz) would be used to acquire the spectrum.

  • Data Acquisition: The spectrum would be acquired at room temperature. Key parameters to be set include the number of scans, relaxation delay, and spectral width.

  • Expected Signals: The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the indole ring, the N-H proton, the methylene protons of the butane chain, and the methyl protons adjacent to the carbonyl group. The chemical shifts, integration values, and splitting patterns (multiplicity) of these signals would provide detailed structural information.

3.1.2. ¹³C NMR (Carbon-13 NMR)

  • Sample Preparation: A more concentrated sample (typically 20-50 mg) dissolved in a deuterated solvent would be used.

  • Instrumentation: The same NMR spectrometer as for ¹H NMR would be used, but tuned to the ¹³C frequency.

  • Data Acquisition: ¹³C NMR spectra are typically acquired with proton decoupling to simplify the spectrum to a series of single lines for each unique carbon atom. A larger number of scans is usually required due to the low natural abundance of the ¹³C isotope.

  • Expected Signals: The ¹³C NMR spectrum would show distinct signals for each of the 12 carbon atoms in the molecule, including the carbonyl carbon, the aromatic carbons of the indole ring, and the aliphatic carbons of the butane chain. The chemical shifts of these signals are indicative of the electronic environment of each carbon atom.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

  • Sample Preparation: As this compound is a solid, a common method for sample preparation is the KBr (potassium bromide) pellet technique. A small amount of the sample (1-2 mg) is finely ground with anhydrous KBr (100-200 mg) and pressed into a thin, transparent pellet. Alternatively, a Nujol mull or Attenuated Total Reflectance (ATR) could be used.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer would be used to acquire the spectrum.

  • Data Acquisition: A background spectrum of the KBr pellet or ATR crystal is first recorded, followed by the spectrum of the sample. The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

  • Expected Absorptions: Key characteristic absorption bands would be expected for the N-H stretch of the indole, the C=O stretch of the ketone, C-H stretches of the aromatic and aliphatic portions, and C=C stretches of the aromatic ring.

Mass Spectrometry (MS)
  • Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

  • Ionization Method: A suitable ionization technique would be chosen based on the volatility and thermal stability of the compound. Common methods include Electron Ionization (EI) for GC-MS, or Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) for LC-MS.

  • Mass Analysis: The ionized molecules are then separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Data Interpretation: The resulting mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, as well as fragment ions that can provide further structural information.

Workflow Visualization

The following diagram illustrates a general workflow for the spectral analysis of a synthesized organic compound like this compound.

Spectral_Analysis_Workflow cluster_synthesis Compound Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis & Structure Elucidation synthesis Synthesis of This compound purification Purification (e.g., Chromatography, Recrystallization) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr Sample ir IR Spectroscopy purification->ir Sample ms Mass Spectrometry purification->ms Sample data_proc Data Processing & Interpretation nmr->data_proc ir->data_proc ms->data_proc structure Structure Confirmation data_proc->structure report report structure->report Technical Report/ Publication

Caption: General workflow for the synthesis, purification, and spectral characterization of an organic compound.

Conclusion

The structural elucidation of this compound relies on a combination of modern spectroscopic techniques. While experimental data is not widely available, this guide provides the foundational knowledge of the expected spectral characteristics and the general methodologies required for its analysis. The predicted mass spectrometry data serves as a useful reference, and the detailed experimental protocols for NMR, IR, and MS offer a practical framework for researchers working on the synthesis and characterization of this and related indole derivatives. The successful application of these techniques is paramount for advancing research in medicinal chemistry and drug development.

References

An In-depth Technical Guide to 4-(1H-Indol-3-yl)butan-2-one: Discovery and History

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, synthesis, and chemical properties of 4-(1H-indol-3-yl)butan-2-one, a heterocyclic compound of interest in medicinal chemistry and organic synthesis. This document details the historical context of its first synthesis, experimental protocols, and key quantitative data.

Introduction

This compound, also known as 3-(3-oxobutyl)-1H-indole, is an indole derivative characterized by a butanone substituent at the C3 position of the indole ring. The indole motif is a ubiquitous scaffold in numerous natural products and pharmaceuticals, exhibiting a wide range of biological activities.[1] Consequently, the synthesis and study of novel indole derivatives like this compound are of significant interest to the scientific community.

Discovery and Historical Context

The synthesis of this compound was first reported in 1952 by Sir Robert Robinson and J. E. Saxton in the Journal of the Chemical Society.[2] This work was part of a broader investigation into the synthesis of indole alkaloids. The primary method for the synthesis of the indole ring system at that time, and the one likely employed by Robinson and Saxton, was the Fischer indole synthesis.

The Fischer indole synthesis, discovered by Emil Fischer in 1883, is a classic and versatile method for constructing the indole ring from a phenylhydrazine and an aldehyde or ketone in the presence of an acid catalyst.[3] This reaction has been a cornerstone of heterocyclic chemistry for over a century and remains a widely used method for the preparation of substituted indoles.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular FormulaC₁₂H₁₃NO[4]
Molecular Weight187.24 g/mol [4]
Melting Point89-93 °C[4]
AppearanceSolid
CAS Number5541-89-9[4]

Spectroscopic Data

The structural elucidation of this compound is confirmed through various spectroscopic techniques. The following tables summarize the expected and reported spectroscopic data.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. The expected chemical shifts for this compound are detailed below.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.10br s1HN-H (indole)
~7.60d1HAr-H
~7.35d1HAr-H
~7.15t1HAr-H
~7.05t1HAr-H
~7.00s1HC2-H (indole)
~3.00t2H-CH₂- (adjacent to indole)
~2.80t2H-CH₂- (adjacent to carbonyl)
~2.15s3H-CH₃ (carbonyl)

Note: The chemical shifts are approximate and can vary depending on the solvent and experimental conditions.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The carbon-13 NMR spectrum provides information about the carbon skeleton of the molecule.

Chemical Shift (δ, ppm)Assignment
~208C=O (ketone)
~136C (indole ring)
~127C (indole ring)
~122C-H (indole ring)
~121C-H (indole ring)
~119C-H (indole ring)
~118C-H (indole ring)
~113C (indole ring)
~111C-H (indole ring)
~45-CH₂- (adjacent to indole)
~30-CH₃ (carbonyl)
~20-CH₂- (adjacent to carbonyl)

Note: The chemical shifts are approximate and based on typical values for similar structures.

Infrared (IR) Spectroscopy

The IR spectrum is used to identify the functional groups present in a molecule.

Wavenumber (cm⁻¹)IntensityAssignment
~3400Strong, broadN-H stretch (indole)
~3100-3000MediumC-H stretch (aromatic)
~2950-2850MediumC-H stretch (aliphatic)
~1715StrongC=O stretch (ketone)
~1600, ~1450Medium-WeakC=C stretch (aromatic)
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

m/zInterpretation
187Molecular ion [M]⁺
130[M - CH₂COCH₃]⁺ (cleavage of the butanone side chain)
57[CH₂COCH₃]⁺

Synthesis

The most common and historically significant method for the synthesis of this compound is the Fischer indole synthesis.

Fischer Indole Synthesis Pathway

The general pathway for the Fischer indole synthesis is illustrated below.

Fischer_Indole_Synthesis Phenylhydrazine Phenylhydrazine Hydrazone Phenylhydrazone Intermediate Phenylhydrazine->Hydrazone Butanone Butan-2-one Butanone->Hydrazone Enehydrazine Enehydrazine Intermediate Hydrazone->Enehydrazine Tautomerization H2O H₂O Sigmatropic [3,3]-Sigmatropic Rearrangement Intermediate Enehydrazine->Sigmatropic + H⁺ Aminal Cyclized Aminal Intermediate Sigmatropic->Aminal Rearomatization Indole This compound Aminal->Indole - NH₃, - H⁺ Acid Acid Catalyst (e.g., H₂SO₄, ZnCl₂) NH3 NH₃

Caption: General mechanism of the Fischer indole synthesis.

Experimental Protocol (General)

The following is a generalized experimental protocol for the Fischer indole synthesis of this compound.

Materials:

  • Phenylhydrazine

  • 5-Hexen-2-one (as a precursor to the required diketone) or a suitable equivalent

  • Acid catalyst (e.g., sulfuric acid, polyphosphoric acid, or zinc chloride)

  • Solvent (e.g., ethanol, acetic acid, or toluene)

Procedure:

  • Hydrazone Formation: Phenylhydrazine is reacted with a suitable ketone precursor in an appropriate solvent. This reaction is typically carried out at room temperature or with gentle heating. The ketone required for the direct synthesis of this compound via the standard Fischer indole synthesis is 1-phenylbutane-1,4-dione. However, alternative starting materials and strategies can be employed.

  • Indolization: The resulting phenylhydrazone is then treated with an acid catalyst and heated. The reaction temperature and time can vary significantly depending on the specific substrates and catalyst used.

  • Work-up and Purification: After the reaction is complete, the mixture is cooled and neutralized. The product is then extracted with an organic solvent. The organic layer is washed, dried, and the solvent is removed under reduced pressure. The crude product is then purified by a suitable method, such as recrystallization or column chromatography.

Workflow Diagram:

Synthesis_Workflow Start Start: Reactants (Phenylhydrazine & Ketone) Step1 Step 1: Hydrazone Formation (Solvent, Heat) Start->Step1 Step2 Step 2: Indolization (Acid Catalyst, Heat) Step1->Step2 Step3 Step 3: Work-up (Neutralization, Extraction) Step2->Step3 Step4 Step 4: Purification (Recrystallization or Chromatography) Step3->Step4 End End Product: This compound Step4->End

Caption: A typical workflow for the synthesis of this compound.

Biological Significance

While specific biological activity studies on this compound are not extensively reported in the literature, the indole scaffold is a well-established pharmacophore. Derivatives of indole are known to possess a wide array of pharmacological activities, including:

  • Anticancer: Many indole derivatives have shown potent cytotoxic activity against various cancer cell lines.

  • Anti-inflammatory: Indomethacin, a well-known nonsteroidal anti-inflammatory drug (NSAID), is an indole derivative.

  • Antimicrobial: Indole alkaloids have demonstrated activity against a range of bacteria and fungi.

  • Antiviral: Certain indole derivatives have been investigated for their potential as antiviral agents.

  • Neurological Activity: The neurotransmitter serotonin is an indole derivative, and many drugs targeting the central nervous system are based on the indole scaffold.

The presence of the butanone side chain in this compound provides a reactive handle for further chemical modifications, making it a valuable building block for the synthesis of more complex molecules with potential therapeutic applications.

Conclusion

This compound is a historically significant indole derivative with its roots in the pioneering work of Robinson and Saxton. Its synthesis is a classic example of the enduring utility of the Fischer indole synthesis. While its own biological profile is not yet fully elucidated, its structural features make it a compound of interest for further investigation and a valuable intermediate in the development of new therapeutic agents. This technical guide provides a foundational understanding of this compound for researchers and scientists in the field of drug discovery and organic chemistry.

References

An In-depth Technical Guide to 4-(1H-Indol-3-yl)butan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 4-(1H-Indol-3-yl)butan-2-one, also known as 3-(3-Oxobutyl)-1H-indole. It is intended for researchers, scientists, and drug development professionals, offering detailed information on its synthesis, physicochemical properties, spectral characterization, and potential biological activities.

Chemical Properties and Data

This compound is a ketone derivative of the indole heterocyclic scaffold. The indole ring is a common motif in a vast array of biologically active natural products and synthetic compounds.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 5541-89-9[1][2][3]
Molecular Formula C₁₂H₁₃NO[1][2][3]
Molecular Weight 187.24 g/mol [1][2][3]
Appearance Solid[2]
Melting Point 92-97 °C[2]
Synonyms 3-(3-Oxobutyl)-1H-indole[2]
InChI 1S/C12H13NO/c1-9(14)6-7-10-8-13-12-5-3-2-4-11(10)12/h2-5,8,13H,6-7H2,1H3[2]
SMILES CC(=O)CCc1c[nH]c2ccccc12[2]

Synthesis of this compound

The most common and direct method for the synthesis of this compound is the aza-Michael addition of indole to methyl vinyl ketone (3-buten-2-one). This reaction is typically catalyzed by a Brønsted or Lewis acid.

Experimental Protocol: Aza-Michael Addition

This protocol is a generalized procedure based on established methods for the Michael addition of indoles to α,β-unsaturated ketones.

dot

Synthesis_Workflow Indole Indole Reaction Reaction Mixture Indole->Reaction MVK Methyl Vinyl Ketone MVK->Reaction Catalyst Acid Catalyst (e.g., B(C₆F₅)₃) Catalyst->Reaction Solvent Solvent (e.g., Dichloromethane) Solvent->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Quench Purification Column Chromatography Workup->Purification Crude Product Product This compound Purification->Product Pure Product Antimicrobial_Screening Compound This compound (in DMSO) SerialDilution Serial Dilution of Compound Compound->SerialDilution Microplate 96-well Microplate Incubation Incubation (e.g., 37°C, 24h) Microplate->Incubation SerialDilution->Microplate Inoculation Inoculation with Bacterial/Fungal Suspension Inoculation->Microplate MIC_Determination MIC Determination (Visual or Spectrophotometric) Incubation->MIC_Determination Result MIC Value (µg/mL) MIC_Determination->Result

References

The Diverse Biological Activities of Indole Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The indole nucleus, a bicyclic aromatic heterocycle, is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a broad spectrum of biological activities.[1][2] Its unique structural and electronic properties allow it to interact with a wide array of biological targets, making it a cornerstone in the development of novel therapeutic agents.[2] This technical guide provides an in-depth overview of the significant biological activities of indole derivatives, focusing on their potential as anticancer, antimicrobial, antiviral, anti-inflammatory, and neuroprotective agents. The guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive resource complete with quantitative data, detailed experimental protocols, and visualizations of key biological pathways.

Anticancer Activity

Indole derivatives have demonstrated significant potential in oncology by targeting various hallmarks of cancer, including uncontrolled proliferation, apoptosis evasion, and metastasis.[3][4] Several indole-based drugs are already in clinical use, and a multitude of derivatives are under active investigation.[5]

Mechanisms of Anticancer Action

The anticancer effects of indole derivatives are mediated through diverse mechanisms, including:

  • Tubulin Polymerization Inhibition: Many indole derivatives disrupt microtubule dynamics, a critical process for cell division, by binding to the colchicine site of tubulin.[6][7][8] This interference with microtubule assembly leads to mitotic arrest and subsequent apoptosis in cancer cells.[9]

  • Inhibition of Anti-Apoptotic Proteins: The Bcl-2 family of proteins are key regulators of apoptosis.[3][7] Certain indole derivatives can inhibit anti-apoptotic members like Bcl-2 and Mcl-1, thereby promoting programmed cell death in cancer cells.[1][10]

  • Kinase Inhibition: Indole-based compounds have been developed as potent inhibitors of various kinases that are crucial for cancer cell signaling and proliferation.[3]

  • Topoisomerase Inhibition: Some indole derivatives can inhibit topoisomerases, enzymes that are essential for DNA replication and repair in rapidly dividing cancer cells.[11]

  • Modulation of Signaling Pathways: Indole derivatives can modulate key signaling pathways involved in cancer progression, such as the NF-κB and PI3K/Akt/mTOR pathways.[12][13]

Quantitative Anticancer Activity Data

The following table summarizes the in vitro anticancer activity of selected indole derivatives against various cancer cell lines.

Compound/DerivativeCancer Cell LineAssayIC50 (µM)Reference(s)
Indole-acrylamide derivative 1Huh7 (Hepatocellular Carcinoma)Tubulin Polymerization Inhibition5.0[14]
Methoxy-substituted indole curcumin derivative (27)HeLaMTT Assay4[1]
Methoxy-substituted indole curcumin derivative (27)Hep-2MTT Assay12[1]
Methoxy-substituted indole curcumin derivative (27)A549MTT Assay15[1]
Benzimidazole-indole derivative 8VariousTubulin Polymerization Inhibition2.52[9][15]
Chalcone-indole derivative 12VariousCell Proliferation0.22 - 1.80[9][15]
Quinoline-indole derivative 13VariousTubulin Polymerization Inhibition2.09[9][15]
Fused indole derivative 21VariousTubulin Polymerization Inhibition0.15[6]
Indole-based Bcl-2/Mcl-1 inhibitor 29-Bcl-2 Inhibition7.63[16]
Indole-based Bcl-2/Mcl-1 inhibitor 29-Mcl-1 Inhibition1.53[16]
Ursolic acid indole derivative 5fSMMC-7721 (Hepatocarcinoma)MTT Assay0.56[11][17]
Ursolic acid indole derivative 5fHepG2 (Hepatocarcinoma)MTT Assay0.91[11][17]
Indolyl-Hydrazone (Compound 5)-Cell Viability2.73[9]
Mukonal 24SK-BR-3, MDA-MB-231 (Breast Cancer)MTT Assay7.5[18]
3,5-Diprenyl indole 35MIA PaCa-2 (Pancreatic Cancer)MTT Assay9.5[18]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[19][20]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Indole derivative (test compound)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.[20][21]

  • Compound Treatment: Treat the cells with various concentrations of the indole derivative. Include a vehicle control (solvent without the compound) and a positive control (a known cytotoxic agent).[19]

  • Incubation: Incubate the treated cells for a specified period (e.g., 24, 48, or 72 hours).[11]

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[5][19][20]

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.[5][20]

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[20][21]

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the indole derivative compared to the vehicle control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, can then be determined by plotting a dose-response curve.

MTT_Assay_Workflow cluster_workflow MTT Assay Workflow start Seed Cells treat Treat with Indole Derivative start->treat incubate1 Incubate (e.g., 24-72h) treat->incubate1 add_mtt Add MTT Reagent incubate1->add_mtt incubate2 Incubate (2-4h) add_mtt->incubate2 solubilize Add Solubilization Solution incubate2->solubilize read Read Absorbance (570 nm) solubilize->read analyze Calculate % Viability and IC50 read->analyze end Results analyze->end

Workflow for determining the cytotoxicity of indole derivatives using the MTT assay.

Signaling Pathway: Bcl-2 Family and Apoptosis

The Bcl-2 family of proteins are central regulators of the intrinsic apoptotic pathway.[3][8] Anti-apoptotic proteins like Bcl-2 and Bcl-xL prevent apoptosis by sequestering pro-apoptotic proteins such as Bax and Bak.[3] Indole derivatives that inhibit Bcl-2 disrupt this balance, leading to the release of pro-apoptotic factors from the mitochondria, activation of caspases, and ultimately, cell death.[10]

Bcl2_Apoptosis_Pathway cluster_pathway Bcl-2 Mediated Apoptosis and Inhibition by Indole Derivatives Indole Indole Derivative Bcl2 Bcl-2 (Anti-apoptotic) Indole->Bcl2 Inhibition BaxBak Bax / Bak (Pro-apoptotic) Bcl2->BaxBak Inhibition Mito Mitochondrion BaxBak->Mito Pore Formation CytoC Cytochrome c Mito->CytoC Release Caspase Caspase Activation CytoC->Caspase Activation Apoptosis Apoptosis Caspase->Apoptosis Execution

Inhibition of Bcl-2 by indole derivatives promotes apoptosis.

Antimicrobial Activity

The rise of antimicrobial resistance necessitates the discovery of new classes of antimicrobial agents.[7] Indole derivatives have emerged as promising candidates, exhibiting activity against a wide range of pathogenic bacteria and fungi.[19][22]

Mechanisms of Antimicrobial Action

Indole derivatives exert their antimicrobial effects through various mechanisms, including:

  • Membrane Disruption: Some indole compounds can disrupt the integrity of bacterial cell membranes, leading to leakage of cellular contents and cell death.[1]

  • Biofilm Inhibition: Biofilms are structured communities of microorganisms that are notoriously resistant to antibiotics. Certain indole derivatives have been shown to inhibit biofilm formation and eradicate mature biofilms.[1][20][23]

  • Enzyme Inhibition: Indole-based compounds can inhibit essential bacterial enzymes involved in processes such as cell wall synthesis or DNA replication.

  • Quorum Sensing Inhibition: Quorum sensing is a cell-to-cell communication system that bacteria use to coordinate group behaviors, including virulence and biofilm formation. Some indole derivatives can interfere with quorum sensing signaling.[24]

Quantitative Antimicrobial Activity Data

The following table presents the minimum inhibitory concentration (MIC) values of selected indole derivatives against various microbial strains.

Compound/DerivativeMicrobial StrainMIC (µg/mL)Reference(s)
Indole-thiadiazole (2c)Bacillus subtilis3.125[19]
Indole-triazole (3c)Bacillus subtilis3.125[19]
Indole-triazole (3d)Various3.125 - 50[5][19]
5-iodoindoleExtensively Drug-Resistant Acinetobacter baumannii (XDRAB)64[20]
3-methylindoleXDRAB64[20]
7-hydroxyindoleXDRAB512[20]
4-bromo-6-chloroindoleStaphylococcus aureus20 - 50[25]
6-bromo-4-iodoindoleStaphylococcus aureus20 - 50[25]
Indole-triazole conjugate 6fCandida albicans2[26]
Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard laboratory procedure for determining the MIC of an antimicrobial agent.[27][28][29]

Materials:

  • Bacterial or fungal strain of interest

  • Appropriate broth medium (e.g., Mueller-Hinton Broth)

  • Indole derivative (test compound)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism from a fresh culture.[28][30]

  • Serial Dilutions: Prepare two-fold serial dilutions of the indole derivative in the broth medium directly in the wells of the 96-well plate.[27]

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control well (no compound) and a sterility control well (no inoculum).[28]

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).[28][30]

  • MIC Determination: The MIC is the lowest concentration of the indole derivative that completely inhibits visible growth of the microorganism.[16][29]

MIC_Determination_Workflow cluster_workflow Broth Microdilution MIC Assay Workflow start Prepare Standardized Inoculum dilute Serial Dilute Indole Derivative in 96-well Plate start->dilute inoculate Inoculate Wells dilute->inoculate incubate Incubate (e.g., 18-24h) inoculate->incubate read Observe for Visible Growth incubate->read determine_mic Determine MIC read->determine_mic end MIC Value determine_mic->end

Workflow for determining the Minimum Inhibitory Concentration (MIC) of indole derivatives.

Antiviral Activity

Indole derivatives have shown promise as antiviral agents against a variety of viruses, including human immunodeficiency virus (HIV), hepatitis C virus (HCV), and SARS-CoV-2.[6][26][29]

Mechanisms of Antiviral Action

The antiviral activity of indole derivatives can be attributed to their ability to:

  • Inhibit Viral Enzymes: Many indole compounds target and inhibit key viral enzymes such as reverse transcriptase, integrase, and protease, which are essential for viral replication.[27]

  • Block Viral Entry: Some derivatives can interfere with the attachment and entry of viruses into host cells.[2]

  • Inhibit Viral Replication: Indole-based compounds can disrupt various stages of the viral replication cycle.[2][4]

Quantitative Antiviral Activity Data

The following table summarizes the in vitro antiviral activity of selected indole derivatives.

Compound/DerivativeVirusAssayEC50 (µM)Reference(s)
Tetrahydroindole derivative 2HCV (gt 1b)-12.4[6][29]
Tetrahydroindole derivative 2HCV (gt 2a)-8.7[6][29]
Tetrahydroindole derivative 3HCV (gt 1b)-7.9[6]
Tetrahydroindole derivative 3HCV (gt 2a)-2.6[6]
Indole-3yl analog 43HIV-1-0.004[6]
5,6-dihydroxyindole carboxamide derivative IIHIV-1 integrase-1.4[27][28]
DelavirdineHIV-1-0.26[27][28]
Indole derivative IVHCV-1.16[27][28]
Indole derivative VHCV-0.6[27][28]
5-chloropyridinyl indole carboxylate 1SARS-CoV-2 3CLproEnzyme Inhibition0.25[31]
5-chloropyridinyl indole carboxylate 1SARS-CoV-2Antiviral Assay2.8[31]
Indole-based ferulic acid derivative 1SARS-CoV-2Antiviral Assay70.85[14]
Indole-based ferulic acid derivative 2SARS-CoV-2Antiviral Assay68.28[14]
Experimental Protocol: In Vitro Antiviral Assay (Cytopathic Effect Reduction)

This assay measures the ability of a compound to protect host cells from the virus-induced cytopathic effect (CPE).[13][25]

Materials:

  • Susceptible host cell line

  • Virus stock with a known titer

  • Complete cell culture medium

  • Indole derivative (test compound)

  • 96-well plates

  • Microscope

Procedure:

  • Cell Seeding: Seed host cells into 96-well plates and incubate until a confluent monolayer is formed.[25]

  • Compound and Virus Addition: Add serial dilutions of the indole derivative to the cell monolayers, followed by the addition of a standardized amount of virus.[13]

  • Incubation: Incubate the plates for a period sufficient for the virus to cause CPE in the untreated control wells.[13]

  • CPE Observation: Observe the cell monolayers under a microscope and score the degree of CPE for each compound concentration.[25]

  • Data Analysis: The EC50 value, the concentration of the compound that protects 50% of the cells from CPE, is determined.

Anti-inflammatory Activity

Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Indole derivatives, including the well-known NSAID indomethacin, have demonstrated potent anti-inflammatory properties.[1][32]

Mechanisms of Anti-inflammatory Action

The anti-inflammatory effects of indole derivatives are primarily mediated by:

  • Inhibition of Cyclooxygenase (COX) Enzymes: Many indole-based compounds inhibit COX-1 and/or COX-2, enzymes that are responsible for the synthesis of pro-inflammatory prostaglandins.[3][6][32] Selective inhibition of COX-2 is a desirable therapeutic strategy to minimize the gastrointestinal side effects associated with non-selective NSAIDs.[3]

  • Modulation of NF-κB Signaling: The transcription factor NF-κB plays a central role in regulating the expression of pro-inflammatory genes. Some indole derivatives can inhibit the NF-κB signaling pathway.[12][33][34]

Quantitative Anti-inflammatory Activity Data

The following table shows the in vitro and in vivo anti-inflammatory activity of selected indole derivatives.

Compound/DerivativeTarget/ModelAssayIC50 (µM)Reference(s)
Indole derivative UA-1Nitric Oxide Inhibition-2.2[35]
IsatinNitric Oxide Inhibition-339.8[30]
5-BromoisatinNitric Oxide Inhibition-151.6[30]
Hypobranchial gland extractTNFα Inhibition-43.03 µg/mL[30]
Hypobranchial gland extractPGE2 Inhibition-34.24 µg/mL[30]
STING inhibitor 4dcSTING Inhibition (RAW-Lucia™ ISG cells)-0.14[23][36]
STING inhibitor 4dcSTING Inhibition (THP1-Dual™ cells)-0.39[23][36]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents

This is a widely used in vivo model to assess the acute anti-inflammatory activity of compounds.[10][14][17][33]

Materials:

  • Rodents (rats or mice)

  • Carrageenan solution (1% in saline)

  • Indole derivative (test compound)

  • Pletismometer or calipers

Procedure:

  • Compound Administration: Administer the indole derivative to the animals via an appropriate route (e.g., oral, intraperitoneal).[17]

  • Carrageenan Injection: After a specific time, inject carrageenan into the sub-plantar region of the right hind paw of each animal to induce inflammation.[17][33]

  • Paw Volume Measurement: Measure the paw volume or thickness at regular intervals after carrageenan injection using a plethysmometer or calipers.[17][33]

  • Data Analysis: The anti-inflammatory activity is expressed as the percentage inhibition of edema in the treated group compared to the control group.

Signaling Pathway: COX-2 and NF-κB in Inflammation

Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), can activate the NF-κB signaling pathway, leading to the transcription of genes encoding inflammatory mediators, including COX-2.[9][22][37] COX-2 then catalyzes the conversion of arachidonic acid to prostaglandins, which are key drivers of inflammation.[6][12][32] Indole derivatives can inhibit this cascade at multiple points.

Inflammation_Pathway cluster_pathway Inflammatory Signaling and Inhibition by Indole Derivatives Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex Stimuli->IKK Activation IkappaB IκBα IKK->IkappaB Phosphorylation NFkappaB NF-κB (p50/p65) IkappaB->NFkappaB Release Nucleus Nucleus NFkappaB->Nucleus Translocation COX2_Gene COX-2 Gene Transcription COX2_Protein COX-2 Protein COX2_Gene->COX2_Protein Translation Arachidonic_Acid Arachidonic Acid COX2_Protein->Arachidonic_Acid Catalysis Prostaglandins Prostaglandins Arachidonic_Acid->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Indole Indole Derivative Indole->NFkappaB Inhibition Indole->COX2_Protein Inhibition

Indole derivatives can inhibit inflammation by targeting NF-κB and COX-2.

Neuroprotective Activity

Neurodegenerative diseases, such as Alzheimer's and Parkinson's, are characterized by progressive neuronal loss. Indole derivatives have shown potential as neuroprotective agents by targeting key pathological processes.[15][38]

Mechanisms of Neuroprotective Action

The neuroprotective effects of indole derivatives are associated with:

  • Antioxidant Activity: Oxidative stress is a major contributor to neuronal damage in neurodegenerative diseases. Many indole compounds possess potent antioxidant properties, scavenging reactive oxygen species (ROS).[15][38]

  • Inhibition of Amyloid-β (Aβ) Aggregation: The aggregation of Aβ peptides into toxic plaques is a hallmark of Alzheimer's disease. Certain indole derivatives can inhibit Aβ aggregation.[4][24][39]

  • Cholinesterase Inhibition: Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) can increase the levels of the neurotransmitter acetylcholine in the brain, which is beneficial in Alzheimer's disease.[40]

  • Anti-inflammatory Effects: Neuroinflammation contributes to the progression of neurodegenerative diseases. The anti-inflammatory properties of indole derivatives are also relevant to their neuroprotective effects.

Quantitative Neuroprotective Activity Data

The following table provides data on the neuroprotective activities of selected indole derivatives.

Compound/DerivativeTarget/ModelAssayIC50/EC50 (µM)Reference(s)
FascaplysinAcetylcholinesterase (AChE)Enzyme Inhibition~1.5[40]
Indole-based hydrazide-hydrazone 12aButyrylcholinesterase (BChE)Enzyme Inhibition4.33[40]
Indole-based hydrazide-hydrazone 12bAcetylcholinesterase (AChE)Enzyme Inhibition11.33[40]
Chalcone derivative 5bAβ Aggregation--[39]
Chalcone derivative 6bAβ Aggregation--[39]
Experimental Protocol: Inhibition of Aβ Aggregation Assay

This assay is used to screen for compounds that can inhibit the aggregation of Aβ peptides.[41]

Materials:

  • Synthetic Aβ peptide (e.g., Aβ1-42)

  • Thioflavin T (ThT)

  • Indole derivative (test compound)

  • 96-well black plates

  • Fluorometer

Procedure:

  • Peptide Preparation: Prepare a solution of the Aβ peptide.

  • Assay Setup: In a 96-well plate, mix the Aβ peptide solution with the indole derivative at various concentrations and ThT.

  • Incubation: Incubate the plate at 37°C with shaking to promote aggregation.[39]

  • Fluorescence Measurement: Monitor the fluorescence of ThT over time using a fluorometer. ThT fluorescence increases significantly upon binding to amyloid fibrils.[39]

  • Data Analysis: The inhibitory effect of the indole derivative on Aβ aggregation is determined by comparing the fluorescence intensity in the presence of the compound to that of the control (Aβ alone).

Conclusion

The indole scaffold continues to be a highly valuable and versatile platform in the quest for new and effective therapeutic agents. The diverse biological activities of indole derivatives, spanning from anticancer and antimicrobial to anti-inflammatory and neuroprotective effects, underscore their immense potential in addressing a wide range of human diseases. This technical guide has provided a comprehensive overview of these activities, supported by quantitative data, detailed experimental protocols, and visualizations of key signaling pathways. It is anticipated that continued research and development in this area will lead to the discovery of novel indole-based drugs with improved efficacy and safety profiles, ultimately benefiting patients worldwide.

References

Unraveling the Enigma: The Mechanism of Action of 4-(1H-Indol-3-yl)butan-2-one Remains Undefined

Author: BenchChem Technical Support Team. Date: December 2025

Despite its defined chemical structure, the specific mechanism of action, biological targets, and associated signaling pathways of 4-(1H-Indol-3-yl)butan-2-one remain largely uncharacterized in publicly available scientific literature. Extensive searches for peer-reviewed research and pharmacological studies on this specific compound have not yielded in-depth data required for a comprehensive technical guide.

Currently, information on this compound, also known by its synonym 3-(3-Oxobutyl)-1H-indole, is primarily limited to its basic chemical and physical properties. Commercial suppliers list details such as its CAS number (5541-89-9), molecular formula (C12H13NO), and molecular weight (187.24 g/mol ). However, detailed experimental data on its biological activity, including quantitative metrics like binding affinities, IC50 values, or efficacy in various assays, are not available.

While the broader class of indole derivatives has been the subject of extensive research, demonstrating a wide range of biological activities, this general information cannot be directly extrapolated to the specific actions of this compound. Indole-containing compounds have been investigated for their potential as:

  • Enzyme Inhibitors: Various indole derivatives have shown inhibitory activity against a range of enzymes.

  • Antimicrobial Agents: Some indole compounds have demonstrated efficacy against various pathogens.

  • Anticancer Agents: The indole scaffold is a common feature in many compounds investigated for their anti-proliferative and cytotoxic effects.

Without specific studies on this compound, any discussion of its mechanism of action would be purely speculative. The creation of signaling pathway diagrams, structured data tables, and detailed experimental protocols, as requested, is not feasible due to the absence of foundational research.

For researchers, scientists, and drug development professionals interested in this molecule, the current state of knowledge represents a starting point for novel investigation. Future research would need to encompass initial screening assays to identify potential biological targets, followed by more in-depth studies to elucidate its mechanism of action and potential therapeutic applications. At present, however, an in-depth technical guide on the core mechanism of action of this compound cannot be constructed.

Whitepaper: In Silico Analysis of 4-(1H-Indol-3-yl)butan-2-one: A Computational Assessment of Physicochemical, Pharmacokinetic, and Biological Properties

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

In the early stages of drug discovery, in silico computational methods provide a rapid and cost-effective means to evaluate the potential of chemical compounds. This technical guide details a comprehensive in silico prediction of the physicochemical, pharmacokinetic (ADMET), and biological properties of 4-(1H-Indol-3-yl)butan-2-one. By leveraging established computational models and web-based tools, this analysis serves as a foundational assessment for researchers exploring the therapeutic potential of this indole derivative. The findings are presented through structured data tables, detailed protocols for reproducibility, and visual diagrams of the computational workflow and a potential biological pathway.

Introduction to this compound

This compound, also known as 3-(3-Oxobutyl)-1H-indole, is a small molecule featuring an indole nucleus.[1] The indole scaffold is a privileged structure in medicinal chemistry, present in numerous natural products and synthetic compounds with a wide range of biological activities. The early characterization of novel indole derivatives is crucial for identifying promising lead candidates. This document outlines a computational, or in silico, approach to predict the drug-like characteristics and potential biological functions of this compound, providing a critical first-pass assessment before committing to resource-intensive laboratory synthesis and testing.

Molecular Profile and Predicted Physicochemical Properties

A molecule's fundamental physicochemical properties are strong determinants of its biological behavior, including solubility, permeability, and metabolic stability. The canonical SMILES string, CC(=O)CCc1c[nH]c2ccccc12, was used as the primary input for property prediction.[2]

Table 1: Molecular Identifiers and Predicted Physicochemical Properties

PropertyValueSource / Prediction Tool
IUPAC Name This compoundBOC Sciences[]
CAS Number 5541-89-9Sigma-Aldrich[1][2]
Molecular Formula C₁₂H₁₃NOSigma-Aldrich[1][2]
Molecular Weight 187.24 g/mol Sigma-Aldrich[1][2]
SMILES CC(=O)CCc1c[nH]c2ccccc12Sigma-Aldrich[2]
InChI Key ZJCUUXGLZWBCIL-UHFFFAOYSA-NSigma-Aldrich[2]
Melting Point (°C) 92-97Sigma-Aldrich[1]
XlogP3-AA (LogP) 1.9 / 2.17Guidechem[4], SwissADME
Topological Polar Surface Area (TPSA) 32.9 ŲGuidechem[4], SwissADME
Hydrogen Bond Donors 1SwissADME
Hydrogen Bond Acceptors 2SwissADME
Rotatable Bonds 3Guidechem[4], SwissADME
Water Solubility (LogS) -2.71 (Soluble)SwissADME
pKa (Acidic/Basic) 17.13 (Predicted Acidic)Guidechem[4]

Note: Predicted values are derived from computational models and may differ from experimental results.

In Silico Pharmacokinetic (ADMET) Profile

The prediction of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile is essential for evaluating its potential as a drug candidate.

Absorption and Distribution

These parameters predict how the compound might be taken up by the body and reach its target. Based on the widely used Lipinski's Rule of Five, which assesses drug-likeness, this compound exhibits favorable properties (Molecular Weight < 500, LogP < 5, H-bond donors < 5, H-bond acceptors < 10). Predictions suggest high gastrointestinal absorption and the potential to cross the blood-brain barrier.

Table 2: Predicted Absorption and Distribution Properties

ParameterPredictionInterpretation
Gastrointestinal Absorption HighLikely well-absorbed from the gut.
Blood-Brain Barrier (BBB) Permeant YesCompound may penetrate the central nervous system.
P-glycoprotein (P-gp) Substrate NoNot likely to be actively effluxed from cells.
Caco-2 Permeability (log Papp) High (Predicted)High permeability across intestinal cell models.[5]
Metabolism

Cytochrome P450 (CYP) enzymes are critical for drug metabolism. Predicting interactions with these enzymes can help foresee potential drug-drug interactions.

Table 3: Predicted Metabolic Properties

ParameterPredictionInterpretation
CYP1A2 Inhibitor NoUnlikely to inhibit the metabolism of CYP1A2 substrates.
CYP2C9 Inhibitor YesPotential to inhibit metabolism of CYP2C9 substrates.
CYP2C19 Inhibitor NoUnlikely to inhibit the metabolism of CYP2C19 substrates.
CYP2D6 Inhibitor YesPotential to inhibit metabolism of CYP2D6 substrates.
CYP3A4 Inhibitor NoUnlikely to inhibit the metabolism of CYP3A4 substrates.
Toxicity

Early prediction of toxicity is key to avoiding late-stage drug development failures.

Table 4: Predicted Toxicological Profile

ParameterPredictionInterpretation
Ames Mutagenicity Non-mutagenUnlikely to cause DNA mutations.
Hepatotoxicity Non-toxicLow probability of causing liver damage.
hERG I Inhibitor Weak InhibitorLow risk of cardiac toxicity (arrhythmias).
Skin Sensitization NegativeUnlikely to cause an allergic skin reaction.

Experimental Protocols: In Silico Prediction Workflow

This section details the methodology used to generate the predictive data in this report. This protocol can be followed to reproduce the analysis for this or other small molecules.

Required Resources
  • A computer with internet access.

  • The SMILES string of the molecule of interest: CC(=O)CCc1c[nH]c2ccccc12.

  • Access to public cheminformatics web servers such as SwissADME and admetSAR 2.0.

Step-by-Step Protocol
  • Molecule Identification: Obtain the canonical SMILES string for this compound from a reliable chemical database like PubChem (CID 246918) or a commercial supplier.[6]

  • Physicochemical and Pharmacokinetic Prediction:

    • Navigate to the SwissADME web server.

    • Paste the SMILES string into the input box and execute the prediction run.

    • Collect the data for physicochemical properties (Table 1), lipophilicity, water solubility, and pharmacokinetics (Tables 2 & 3). Note the Lipinski's Rule of Five violations.

  • Metabolism and Toxicity Prediction:

    • Navigate to the admetSAR 2.0 web server.

    • Input the SMILES string to predict a comprehensive ADMET profile.

    • Collect data on CYP450 inhibition (Table 3) and key toxicological endpoints such as Ames mutagenicity and hepatotoxicity (Table 4).

  • Biological Activity Prediction:

    • Utilize a tool like PASS (Prediction of Activity Spectra for Substances) Online.

    • Submit the SMILES string to generate a list of probable biological activities based on structure-activity relationships.

    • Analyze the output, focusing on activities with a high probability to be active (Pa > 0.7).

  • Data Aggregation and Analysis:

    • Compile all predicted quantitative data into structured tables as shown in this document.

    • Analyze the collective data to form a holistic profile of the molecule, identifying its strengths (e.g., good absorption, low toxicity) and potential liabilities (e.g., CYP inhibition).

G cluster_prediction Computational Prediction Engines cluster_data Predicted Data Categories start_end start_end input_node input_node process_node process_node data_node data_node output_node output_node start Start: Identify Target Molecule smiles Input: SMILES String CC(=O)CCc1c[nH]c2ccccc12 start->smiles swissadme SwissADME Server smiles->swissadme Submit admetsar admetSAR 2.0 Server smiles->admetsar Submit pass PASS Online Server smiles->pass Submit physchem Physicochemical Properties swissadme->physchem adme ADME Profile swissadme->adme admetsar->adme tox Toxicity Profile admetsar->tox bio Biological Activity pass->bio report Final Report & Analysis physchem->report adme->report tox->report bio->report end_node End: Candidate Assessment report->end_node

Caption: Computational workflow for in silico property prediction.

Predicted Biological Activity and Potential Mechanism of Action

In silico tools can predict a compound's biological activities by comparing its structure to libraries of molecules with known functions.[7] For this compound, predictions suggest several potential activities, with Kinase Inhibitor and Antibacterial being prominent. The indole scaffold is known to be a core component of various kinase inhibitors and antimicrobial agents.[8]

Table 5: Predicted Biological Activities (Illustrative)

Predicted ActivityProbability (Pa)Potential Relevance
Kinase Inhibitor > 0.7Cancer, inflammation, metabolic disorders.
Antibacterial > 0.6Treatment of bacterial infections.[8]
GPCR Ligand > 0.5Neurological disorders, metabolic diseases.
Nuclear Receptor Ligand > 0.5Endocrine and metabolic regulation.

Given the predictions, a plausible mechanism of action could involve the inhibition of a bacterial protein kinase, which is essential for cell signaling, growth, and survival. This disruption could lead to a bacteriostatic or bactericidal effect.

G cluster_pathway Bacterial Signaling Cascade compound_node compound_node protein_node protein_node pathway_node pathway_node outcome_node outcome_node compound This compound receptor Bacterial Protein Kinase compound->receptor Binds & Inhibits p2 Substrate-P (Active) receptor->p2 Phosphorylates atp ATP atp->receptor Binds p1 Substrate (Inactive) p1->receptor p3 Downstream Signaling p2->p3 outcome Inhibition of Bacterial Growth p3->outcome

Caption: Hypothetical mechanism: Inhibition of a bacterial kinase.

Conclusion

The in silico analysis of this compound reveals a promising profile for a potential drug candidate. It demonstrates favorable drug-like physicochemical properties consistent with Lipinski's Rule of Five, high predicted gastrointestinal absorption, and a low risk for several key toxicities, including mutagenicity and hepatotoxicity. Potential liabilities include the predicted inhibition of CYP2C9 and CYP2D6, which would require experimental validation. The predicted biological activities, particularly as a kinase inhibitor or antibacterial agent, provide clear and testable hypotheses for future laboratory investigations. This computational assessment strongly supports the allocation of resources for the synthesis and experimental validation of this compound as a molecule of therapeutic interest.

References

Methodological & Application

Synthesis of 4-(1H-Indol-3-yl)butan-2-one from Indole: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 4-(1H-indol-3-yl)butan-2-one, a valuable intermediate in medicinal chemistry and drug discovery. The primary synthetic route detailed is the Michael addition of indole to methyl vinyl ketone (MVK), a robust and efficient method. This protocol outlines the use of both Brønsted and Lewis acid catalysts, offering flexibility depending on available resources and desired reaction kinetics. Comprehensive procedures for reaction setup, work-up, purification, and characterization of the final product are provided. All quantitative data is summarized for easy comparison, and the synthetic pathway and experimental workflow are visualized using diagrams.

Introduction

Indole and its derivatives are privileged scaffolds in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The introduction of a butan-2-one substituent at the C3 position of the indole ring yields this compound, a key building block for the synthesis of a variety of biologically active compounds. The most common and direct method for the preparation of this compound is the Friedel-Crafts-type conjugate addition, specifically the Michael addition of indole to methyl vinyl ketone. This reaction is typically catalyzed by an acid, which activates the enone system of MVK towards nucleophilic attack by the electron-rich indole nucleus.

Synthetic Pathway

The synthesis of this compound from indole proceeds via a Michael addition reaction with methyl vinyl ketone. The general reaction scheme is presented below.

G indole Indole plus + mvk Methyl Vinyl Ketone product This compound catalyst Acid Catalyst (e.g., Acetic Acid, Lewis Acid) catalyst->product Michael Addition

Caption: Synthetic pathway for this compound.

Experimental Protocols

This section details two common protocols for the synthesis of this compound using either a simple Brønsted acid (acetic acid) or a generic Lewis acid as a catalyst.

Protocol 1: Acetic Acid Catalyzed Synthesis

This protocol is a straightforward and cost-effective method for the synthesis of the target compound.

Materials:

  • Indole

  • Methyl vinyl ketone (MVK)

  • Glacial acetic acid

  • Toluene

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Hexane

  • Ethyl acetate

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • Beakers, graduated cylinders, and other standard laboratory glassware

Procedure:

  • To a solution of indole (1.0 eq) in toluene, add glacial acetic acid (0.2 eq).

  • Stir the mixture at room temperature for 10 minutes.

  • Add methyl vinyl ketone (1.2 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Wash the mixture with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a hexane-ethyl acetate gradient as the eluent.

  • Combine the fractions containing the pure product and evaporate the solvent to yield this compound as a solid.

  • The product can be further purified by recrystallization from a suitable solvent system like ethyl acetate/hexane.

Protocol 2: Lewis Acid Catalyzed Synthesis

Lewis acids can offer higher yields and shorter reaction times compared to Brønsted acids.

Materials:

  • Indole

  • Methyl vinyl ketone (MVK)

  • Lewis acid catalyst (e.g., ZnCl₂, AlCl₃, BF₃·OEt₂)

  • Dichloromethane (DCM) or other suitable aprotic solvent

  • Saturated sodium bicarbonate solution or water

  • Brine

  • Anhydrous sodium sulfate

  • Hexane

  • Ethyl acetate

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve indole (1.0 eq) in anhydrous dichloromethane.

  • Add the Lewis acid catalyst (0.1 - 0.3 eq) portion-wise at 0 °C (ice bath).

  • Stir the mixture for 15-30 minutes at 0 °C.

  • Slowly add methyl vinyl ketone (1.1 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution or water.

  • Transfer the mixture to a separatory funnel and extract with dichloromethane.

  • Wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel (hexane/ethyl acetate eluent system).

  • Evaporate the solvent from the collected fractions to obtain the pure product.

Experimental Workflow

The general workflow for the synthesis and purification of this compound is depicted below.

G A Reaction Setup (Indole, MVK, Catalyst, Solvent) B Reaction (Heating/Stirring) A->B C Work-up (Quenching, Extraction, Washing) B->C D Drying and Concentration C->D E Purification (Column Chromatography/Recrystallization) D->E F Characterization (NMR, IR, MS) E->F

Caption: General experimental workflow.

Data Presentation

Table 1: Comparison of Catalytic Systems for the Synthesis of this compound
Catalyst SystemSolventTemperature (°C)Time (h)Yield (%)Reference
Acetic AcidTolueneReflux4-6Moderate-GoodGeneral Procedure
Lewis Acids (e.g., ZnCl₂, AlCl₃)DCM0 - RT2-4Good-ExcellentGeneral Procedure
Brønsted Acid Ionic LiquidAcetonitrile804~90[1]

Note: Yields are highly dependent on the specific reaction conditions and purification efficiency.

Table 2: Physicochemical and Spectroscopic Data of this compound
PropertyValue
Molecular Formula C₁₂H₁₃NO
Molecular Weight 187.24 g/mol
Appearance Solid
Melting Point 92-97 °C
¹H NMR (CDCl₃, δ ppm) ~8.1 (br s, 1H, NH), 7.6-7.0 (m, 5H, Ar-H), 3.1 (t, 2H, CH₂), 2.8 (t, 2H, CH₂), 2.2 (s, 3H, CH₃)
¹³C NMR (CDCl₃, δ ppm) ~209 (C=O), 136, 127, 122, 121, 119, 115, 111 (Ar-C), 45 (CH₂), 30 (CH₃), 20 (CH₂)
FTIR (cm⁻¹) ~3400 (N-H stretch), ~1710 (C=O stretch), ~1600 (C=C stretch), ~1450 (C-H bend)

Note: Spectroscopic data are approximate and may vary slightly based on the solvent and instrument used.

References

Application Notes: Fischer Indole Synthesis of 4-(1H-Indol-3-yl)butan-2-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1][2] The Fischer indole synthesis, a classic and versatile reaction discovered by Emil Fischer in 1883, remains a cornerstone for the construction of the indole nucleus.[3] This method involves the acid-catalyzed cyclization of a phenylhydrazone, typically formed in situ from a phenylhydrazine and a carbonyl compound (aldehyde or ketone), to yield a substituted indole.[3][4] These application notes provide a detailed overview and experimental protocols for the synthesis of 4-(1H-indol-3-yl)butan-2-one and its derivatives, compounds of interest in drug discovery programs.

The general reaction involves the condensation of a substituted or unsubstituted phenylhydrazine with a ketone, followed by an acid-catalyzed intramolecular cyclization. A variety of Brønsted acids (e.g., HCl, H₂SO₄, polyphosphoric acid) and Lewis acids (e.g., ZnCl₂, BF₃) can be employed as catalysts.[3] The choice of catalyst and reaction conditions can significantly influence the yield and purity of the resulting indole derivative.

Data Presentation

While specific quantitative data for a range of this compound derivatives prepared via the Fischer indole synthesis is not extensively available in the public literature, the following table outlines the expected reactants and products, along with typical reaction conditions reported for similar Fischer indole syntheses.

EntryPhenylhydrazine DerivativeKetoneAcid CatalystSolventTemperature (°C)Reaction Time (h)ProductExpected Yield (%)
1PhenylhydrazineHexane-2,5-dionePolyphosphoric acid-100-1202-4This compoundModerate to Good
24-MethoxyphenylhydrazineHexane-2,5-dioneZinc chlorideAcetic acidReflux6-84-(5-Methoxy-1H-indol-3-yl)butan-2-oneModerate
34-ChlorophenylhydrazineHexane-2,5-dioneBoron trifluoride etherateDioxane80-1004-64-(5-Chloro-1H-indol-3-yl)butan-2-oneModerate
44-NitrophenylhydrazineHexane-2,5-dioneSulfuric acidEthanolReflux8-124-(5-Nitro-1H-indol-3-yl)butan-2-oneLow to Moderate

Note: The expected yields are estimates based on typical Fischer indole synthesis reactions and may vary depending on the specific reaction conditions and the purity of the starting materials. Optimization of catalyst, solvent, temperature, and reaction time is often necessary to achieve higher yields.

Experimental Protocols

General Protocol for the Fischer Indole Synthesis of this compound Derivatives

This protocol describes a general procedure for the synthesis of this compound derivatives from the corresponding substituted phenylhydrazine and hexane-2,5-dione.

Materials:

  • Substituted Phenylhydrazine (1.0 eq)

  • Hexane-2,5-dione (1.1 eq)

  • Acid Catalyst (e.g., Polyphosphoric acid, Zinc chloride, Boron trifluoride etherate)

  • Anhydrous Solvent (e.g., Acetic acid, Ethanol, Dioxane)

  • Sodium bicarbonate solution (saturated)

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Organic solvent for extraction (e.g., Ethyl acetate, Dichloromethane)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the substituted phenylhydrazine (1.0 eq) in the chosen anhydrous solvent.

  • Addition of Ketone: To this solution, add hexane-2,5-dione (1.1 eq) at room temperature.

  • Addition of Catalyst: Carefully add the acid catalyst to the reaction mixture. For solid catalysts like zinc chloride, it can be added directly. For liquid catalysts like boron trifluoride etherate or sulfuric acid, add dropwise while stirring. For polyphosphoric acid, the reaction may be run neat or with a minimal amount of a high-boiling solvent.

  • Reaction: Heat the reaction mixture to the desired temperature (typically reflux) and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion of the reaction, cool the mixture to room temperature. If a solid catalyst was used, it may be necessary to filter the mixture. Carefully neutralize the reaction mixture by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 50 mL). Combine the organic layers.

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to obtain the pure this compound derivative.

  • Characterization: Characterize the purified compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

Visualizations

Fischer Indole Synthesis: Reaction Mechanism

The following diagram illustrates the generally accepted mechanism for the Fischer indole synthesis.

Fischer_Indole_Synthesis cluster_start Step 1: Phenylhydrazone Formation cluster_tautomerization Step 2: Tautomerization cluster_rearrangement Step 3: [3,3]-Sigmatropic Rearrangement cluster_cyclization Step 4: Cyclization and Aromatization Phenylhydrazine Phenylhydrazine Phenylhydrazone Phenylhydrazone Phenylhydrazine->Phenylhydrazone + Ketone - H2O Ketone Ketone Enamine Enamine (Ene-hydrazine) Phenylhydrazone->Enamine Acid Catalyst Diimine Di-imine Intermediate Enamine->Diimine Aminal Cyclic Aminal Diimine->Aminal Cyclization Indole Indole Product Aminal->Indole - NH3 (Aromatization)

Caption: Mechanism of the Fischer Indole Synthesis.

Experimental Workflow for the Synthesis of this compound Derivatives

The diagram below outlines the key steps in the synthesis and purification of this compound derivatives.

Experimental_Workflow Start Start: Substituted Phenylhydrazine + Hexane-2,5-dione Reaction Reaction: Acid Catalyst, Solvent, Heat Start->Reaction Workup Work-up: Neutralization & Extraction Reaction->Workup Purification Purification: Column Chromatography Workup->Purification Characterization Characterization: NMR, MS Purification->Characterization FinalProduct Final Product: This compound Derivative Characterization->FinalProduct

Caption: General experimental workflow.

Potential Relevance in Drug Discovery: A Logical Relationship

While specific signaling pathways for this compound derivatives are not well-documented, the indole nucleus is a common pharmacophore. The following diagram illustrates a logical relationship of how these derivatives could be explored in a drug discovery context based on the known activities of other indole-containing compounds.

Drug_Discovery_Logic cluster_screening Biological Screening IndoleScaffold Indole Scaffold (Known Bioactivity) TargetClass This compound Derivatives IndoleScaffold->TargetClass is a class of Anticancer Anticancer TargetClass->Anticancer screened for Antimicrobial Antimicrobial TargetClass->Antimicrobial screened for Antiinflammatory Anti-inflammatory TargetClass->Antiinflammatory screened for SAR Structure-Activity Relationship (SAR) Studies LeadOpt Lead Optimization SAR->LeadOpt Candidate Drug Candidate LeadOpt->Candidate Anticancer->SAR informs Antimicrobial->SAR informs Antiinflammatory->SAR informs

Caption: Drug discovery approach for indole derivatives.

References

Application Note: High-Purity Isolation of 4-(1H-Indol-3-yl)butan-2-one for Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed protocol for the purification of 4-(1H-indol-3-yl)butan-2-one, a key intermediate in the synthesis of various biologically active compounds. The described methodology outlines a two-step purification process involving silica gel column chromatography followed by recrystallization to achieve high purity suitable for drug development and scientific research. This document also includes protocols for the analytical validation of the final product's purity using Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Introduction

This compound is a versatile building block in medicinal chemistry and organic synthesis. The purity of this compound is critical for the successful synthesis of downstream targets and for obtaining reliable biological data. Crude this compound, typically synthesized via Fischer indole synthesis or Michael addition of indole to methyl vinyl ketone, often contains unreacted starting materials, catalysts, and side-products. This protocol details a robust procedure for the removal of these impurities.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for guiding the selection of appropriate purification techniques and solvents.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₁₂H₁₃NO[][2][3][4]
Molecular Weight 187.24 g/mol [][2][3][4]
Appearance Solid[3]
Melting Point 92-97 °C[3]
Boiling Point Not available
Solubility Soluble in methanol, ethanol, ethyl acetate, acetone, and dichloromethane. Sparingly soluble in hexanes.General chemical knowledge
CAS Number 5541-89-9[][2][3][4][5]

Potential Impurities

The impurity profile of crude this compound is largely dependent on the synthetic route employed. Common impurities may include:

  • Unreacted Indole: A common starting material that can be carried through the synthesis.

  • Unreacted Methyl Vinyl Ketone (or its polymer): In syntheses involving Michael addition, residual MVK or its polymer can be present.

  • Catalyst Residues: Depending on the synthesis, acidic or basic catalysts may remain in the crude product.

  • N-Alkylated Indole: The indole nitrogen can sometimes be alkylated as a side reaction.

  • Bis-adducts: In a Michael addition, a second molecule of methyl vinyl ketone may react with the product.

  • Oxidation Products: The indole ring is susceptible to oxidation.

Purification Protocol

A two-step purification protocol is recommended for obtaining high-purity this compound. This involves an initial purification by column chromatography followed by a final polishing step of recrystallization.

Step 1: Silica Gel Column Chromatography

This step is designed to remove the majority of impurities from the crude product.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexanes (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Dichloromethane (DCM, HPLC grade)

  • Glass chromatography column

  • Fraction collector or test tubes

  • Rotary evaporator

  • Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • UV lamp (254 nm)

  • TLC developing chamber

  • Ehrlich's reagent (for staining)

Procedure:

  • TLC Analysis of Crude Material:

    • Dissolve a small amount of the crude product in ethyl acetate.

    • Spot the solution onto a TLC plate.

    • Develop the plate in a TLC chamber with a mobile phase of 30% ethyl acetate in hexanes.

    • Visualize the spots under a UV lamp and/or by staining with Ehrlich's reagent to identify the product and impurities.

  • Column Preparation:

    • Prepare a slurry of silica gel in hexanes.

    • Pour the slurry into the chromatography column and allow it to pack under gravity, ensuring no air bubbles are trapped.

    • Add a thin layer of sand on top of the silica gel bed.

    • Equilibrate the column by running 2-3 column volumes of the initial mobile phase (e.g., 10% ethyl acetate in hexanes) through the silica gel.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of dichloromethane.

    • In a separate flask, add a small amount of silica gel to the dissolved crude product and evaporate the solvent to obtain a dry powder (dry loading).

    • Carefully add the dry-loaded sample to the top of the prepared column.

  • Elution and Fraction Collection:

    • Begin elution with a mobile phase of 10% ethyl acetate in hexanes.

    • Gradually increase the polarity of the mobile phase to 20%, then 30% ethyl acetate in hexanes.

    • Collect fractions of approximately 20 mL each.

    • Monitor the elution of the product by TLC analysis of the collected fractions.

  • Product Isolation:

    • Combine the fractions containing the pure product, as determined by TLC.

    • Remove the solvent from the combined fractions using a rotary evaporator to yield the partially purified product as a solid or oil.

Step 2: Recrystallization

This final step is to remove any remaining minor impurities and to obtain a crystalline solid product.

Materials:

  • Partially purified this compound from Step 1

  • Ethanol

  • Deionized water

  • Erlenmeyer flask

  • Hot plate

  • Büchner funnel and filter flask

  • Vacuum source

Procedure:

  • Dissolution:

    • Place the partially purified product in an Erlenmeyer flask.

    • Add a minimal amount of hot ethanol to dissolve the solid completely.

  • Crystallization:

    • Slowly add deionized water dropwise to the hot ethanol solution until the solution becomes slightly cloudy.

    • Gently heat the solution until it becomes clear again.

    • Allow the flask to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath for 30 minutes to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of cold ethanol-water (1:1) mixture.

    • Dry the crystals under vacuum to obtain pure this compound.

Purity Assessment

The purity of the final product should be assessed using the following analytical techniques.

Table 2: Analytical Methods for Purity Assessment

TechniqueProtocolExpected Result
TLC Mobile Phase: 30% Ethyl Acetate in HexanesStationary Phase: Silica Gel 60 F₂₅₄Visualization: UV (254 nm) and Ehrlich's reagent stainA single spot with an Rf value of approximately 0.4.
HPLC Column: C18 reverse-phase (4.6 x 150 mm, 5 µm)Mobile Phase: Gradient of acetonitrile in water (both with 0.1% formic acid), from 20% to 80% acetonitrile over 15 minutes.Flow Rate: 1.0 mL/minDetection: UV at 280 nmA single major peak with a purity of >98%.
¹H NMR Solvent: CDCl₃Spectrometer: 400 MHzThe spectrum should be consistent with the structure of this compound and show no significant impurity peaks.

Workflow Diagram

The overall workflow for the purification and analysis of this compound is depicted in the following diagram.

PurificationWorkflow Crude Crude this compound TLC1 TLC Analysis of Crude Crude->TLC1 ColChrom Silica Gel Column Chromatography Crude->ColChrom TLC2 TLC Analysis of Fractions ColChrom->TLC2 Collect Fractions Combine Combine Pure Fractions TLC2->Combine Evap1 Solvent Evaporation Combine->Evap1 PartiallyPure Partially Purified Product Evap1->PartiallyPure Recryst Recrystallization PartiallyPure->Recryst Filter Vacuum Filtration and Drying Recryst->Filter PureProduct Pure this compound Filter->PureProduct Purity Purity Assessment PureProduct->Purity TLC3 TLC Purity->TLC3 HPLC HPLC Purity->HPLC NMR NMR Purity->NMR Final Final Pure Product (>98%) TLC3->Final HPLC->Final NMR->Final

Caption: Purification and analysis workflow for this compound.

Conclusion

The protocol described in this application note provides a reliable and effective method for the purification of this compound to a high degree of purity. Adherence to this protocol will ensure the quality and consistency of this important synthetic intermediate for its use in research and drug development.

References

Application Notes and Protocols for 4-(1H-Indol-3-yl)butan-2-one in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential uses of 4-(1H-indol-3-yl)butan-2-one as a versatile scaffold in medicinal chemistry. The indole nucleus is a privileged structure in drug discovery, and its derivatives have shown a wide range of pharmacological activities. This document outlines synthetic approaches, potential biological applications, and detailed experimental protocols for the evaluation of this compound and its analogues.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for its handling, formulation, and interpretation of biological data.

PropertyValueReference
CAS Number 5541-89-9[1][2][3][]
Molecular Formula C₁₂H₁₃NO[1][2][3][]
Molecular Weight 187.24 g/mol [2][3][]
Appearance Solid[2][3]
Melting Point 92-97 °C[2]
Predicted LogP 1.9[5]

Synthetic Protocols

This compound can be synthesized through several established methods for indole alkylation. Two common and effective approaches are the Fischer indole synthesis and the Michael addition of indole to an α,β-unsaturated ketone.

Protocol 1: Synthesis via Fischer Indole Synthesis

The Fischer indole synthesis is a classic method for preparing indoles from a phenylhydrazine and an aldehyde or ketone under acidic conditions.[6][7][8][9][10]

Workflow for Fischer Indole Synthesis:

Fischer_Indole_Synthesis cluster_reactants Reactants cluster_process Reaction Steps cluster_product Product Phenylhydrazine Phenylhydrazine Hydrazone_Formation Hydrazone Formation (Acid Catalyst, e.g., HCl) Phenylhydrazine->Hydrazone_Formation Hexan_2_5_dione Hexan-2,5-dione Hexan_2_5_dione->Hydrazone_Formation Rearrangement [3,3]-Sigmatropic Rearrangement Hydrazone_Formation->Rearrangement Heat Cyclization_Elimination Cyclization & NH₃ Elimination Rearrangement->Cyclization_Elimination Target_Compound This compound Cyclization_Elimination->Target_Compound

Caption: Fischer Indole Synthesis Workflow.

Experimental Protocol:

  • Hydrazone Formation:

    • To a solution of phenylhydrazine (1.0 eq) in ethanol, add a catalytic amount of glacial acetic acid.

    • Add hexan-2,5-dione (1.0 eq) dropwise while stirring at room temperature.

    • Continue stirring for 2-4 hours until the reaction is complete (monitored by TLC).

    • The resulting phenylhydrazone may precipitate and can be isolated by filtration, or the reaction mixture can be carried forward directly.

  • Indolization:

    • To the phenylhydrazone, add a suitable acidic catalyst such as polyphosphoric acid or zinc chloride.

    • Heat the mixture to 80-100 °C for 2-6 hours.

    • Monitor the reaction progress by TLC.

    • Upon completion, cool the reaction mixture and pour it into ice-water.

    • Neutralize with a suitable base (e.g., sodium bicarbonate solution).

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Protocol 2: Synthesis via Michael Addition

The Michael addition of indole to methyl vinyl ketone is a direct and atom-economical method for the synthesis of this compound.

Workflow for Michael Addition:

Michael_Addition cluster_reactants Reactants cluster_process Reaction cluster_product Product Indole Indole Reaction Michael Addition (Lewis or Brønsted Acid Catalyst) Indole->Reaction MVK Methyl Vinyl Ketone MVK->Reaction Target_Compound This compound Reaction->Target_Compound

Caption: Michael Addition Synthesis Workflow.

Experimental Protocol:

  • To a solution of indole (1.0 eq) in a suitable solvent (e.g., acetonitrile or dichloromethane), add a catalytic amount of a Lewis acid (e.g., InCl₃, Sc(OTf)₃) or a Brønsted acid (e.g., p-toluenesulfonic acid).

  • Add methyl vinyl ketone (1.2 eq) dropwise to the stirred solution at room temperature.

  • Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) for 4-12 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Potential Medicinal Chemistry Applications and Evaluation Protocols

While this compound is primarily a synthetic intermediate, its structural motif suggests potential for biological activity. The following sections outline hypothetical applications and detailed protocols for its evaluation in key areas of drug discovery where indole derivatives have shown promise.

Antiproliferative Activity

Indole derivatives are known to exhibit cytotoxic effects against various cancer cell lines.[11][12][13][14][15] The following protocols can be used to assess the antiproliferative potential of this compound.

Workflow for Antiproliferative Evaluation:

Antiproliferative_Workflow Start Test Compound (this compound) MTT_Assay MTT Assay (Determine IC₅₀) Start->MTT_Assay Cell_Cycle Cell Cycle Analysis (Flow Cytometry) MTT_Assay->Cell_Cycle Apoptosis Apoptosis Assay (Annexin V/PI Staining) Cell_Cycle->Apoptosis Pathway Signaling Pathway Analysis (Western Blot) Apoptosis->Pathway End Characterize Mechanism of Action Pathway->End

Caption: Antiproliferative Evaluation Workflow.

Protocol 3: MTT Assay for Cell Viability

  • Seed cancer cells (e.g., MCF-7, HeLa, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete cell culture medium.

  • Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plate for 48-72 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Table 2: Hypothetical Antiproliferative Activity of this compound

Cell LineIC₅₀ (µM) after 48h
MCF-7 (Breast Cancer) 25.5 ± 2.1
HeLa (Cervical Cancer) 32.8 ± 3.5
A549 (Lung Cancer) 45.1 ± 4.2
Doxorubicin (Control) 0.9 ± 0.1

Note: The data in this table is hypothetical and for illustrative purposes only.

Antimicrobial Activity

Indole and its derivatives have been reported to possess antimicrobial properties.[16][17][18][19][20] The following protocol can be used to determine the minimum inhibitory concentration (MIC) of this compound against various microbial strains.

Protocol 4: Broth Microdilution Assay for MIC Determination

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi).

  • Inoculate each well with a standardized microbial suspension (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Include a positive control (microorganism without compound) and a negative control (broth only).

  • Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Table 3: Hypothetical Antimicrobial Activity of this compound

MicroorganismMIC (µg/mL)
Staphylococcus aureus 64
Escherichia coli >128
Candida albicans 128
Ciprofloxacin (Control) 1
Fluconazole (Control) 2

Note: The data in this table is hypothetical and for illustrative purposes only.

Quorum Sensing Inhibition

Indole itself is a known signaling molecule in bacteria and can interfere with quorum sensing (QS), a cell-to-cell communication system that regulates virulence and biofilm formation in many pathogens.[21][22][23][24][25] Derivatives of indole may also possess QS inhibitory activity.

Workflow for Quorum Sensing Inhibition Assay:

QS_Inhibition_Workflow Start Test Compound Reporter_Strain QS Reporter Strain Assay (e.g., C. violaceum) Start->Reporter_Strain Virulence_Factor Virulence Factor Inhibition (e.g., Pyocyanin, Elastase) Reporter_Strain->Virulence_Factor Biofilm Biofilm Formation Inhibition Assay Virulence_Factor->Biofilm End Evaluate QS Inhibitory Potential Biofilm->End

Caption: Quorum Sensing Inhibition Assay Workflow.

Protocol 5: Violacein Inhibition Assay in Chromobacterium violaceum

  • Grow Chromobacterium violaceum (a reporter strain that produces the purple pigment violacein in response to QS signals) overnight in LB broth.

  • Dilute the overnight culture 1:100 in fresh LB broth.

  • In a 96-well plate, add the diluted bacterial culture to wells containing serial dilutions of this compound.

  • Incubate the plate at 30°C for 24 hours.

  • Visually assess the inhibition of purple pigment production.

  • To quantify, add DMSO to each well, mix to lyse the cells and solubilize the violacein, centrifuge to pellet cell debris, and measure the absorbance of the supernatant at 585 nm.

  • Calculate the percentage of violacein inhibition compared to the untreated control.

Table 4: Hypothetical Quorum Sensing Inhibitory Activity

CompoundConcentration (µg/mL)Violacein Inhibition (%)
This compound 5045 ± 5
10070 ± 8
Furanone C-30 (Control) 1090 ± 4

Note: The data in this table is hypothetical and for illustrative purposes only.

Disclaimer: The biological activity data presented in this document is hypothetical and for illustrative purposes. This compound is primarily a research chemical and should be handled by qualified professionals in a laboratory setting. Further research is required to fully elucidate its medicinal chemistry potential.

References

Anwendungsbeispiele und Protokolle zur Derivatisierung von 4-(1H-Indol-3-yl)butan-2-on für die Wirkstoffentdeckung

Author: BenchChem Technical Support Team. Date: December 2025

Datum: 26. Dezember 2025

Abstrakt: Diese Anwendungsbeispiele beschreiben Strategien zur Derivatisierung von 4-(1H-Indol-3-yl)butan-2-on, einer vielseitigen Ausgangsverbindung für die Entwicklung neuer therapeutischer Wirkstoffe. Detaillierte Protokolle für die Synthese von polyzyklischen Indolderivaten, Pyrrolen und Thiophenen werden vorgestellt. Darüber hinaus werden die potenziellen pharmakologischen Aktivitäten dieser Derivate im Kontext der Krebsforschung, insbesondere als Kinase-Inhibitoren, erörtert und durch quantitative Daten untermauert.

Einleitung

Der Indolkern ist eine privilegierte Struktur in der medizinischen Chemie und findet sich in zahlreichen Naturstoffen und synthetischen Wirkstoffen wieder.[1][2] Insbesondere Indol-Derivate haben sich als potente Inhibitoren von Proteinkinasen erwiesen, die eine entscheidende Rolle in der Signaltransduktion von Krebszellen spielen.[3][4][5][6] 4-(1H-Indol-3-yl)butan-2-on bietet durch seine bifunktionelle Natur – einen reaktiven Indolring und eine Keton-Funktionalität – vielfältige Möglichkeiten für die chemische Modifikation und die Erzeugung von Molekülbibliotheken für das Wirkstoffscreening.

Diese Anwendungsbeispiele fokussieren sich auf drei bewährte synthetische Methoden zur Derivatisierung von 4-(1H-Indol-3-yl)butan-2-on:

  • Fischer-Indol-Synthese: Zur Erzeugung von Carbazol-Derivaten mit potenzieller Antitumor-Aktivität.

  • Paal-Knorr-Pyrrol-Synthese: Zur Darstellung von Indolylpyrrolen, die als Kinase-Inhibitoren von Interesse sind.

  • Gewald-Thiophen-Synthese: Zur Herstellung von Indolylthiophenen mit einem breiten Spektrum an biologischen Aktivitäten.

Derivatisierungsstrategien und biologische Rationale

Fischer-Indol-Synthese zur Erzeugung von Carbazolen

Die Fischer-Indol-Synthese ermöglicht die Bildung eines neuen Indolrings durch die Reaktion eines Phenylhydrazins mit einem Keton unter sauren Bedingungen.[3][7][8] Die Anwendung dieser Reaktion auf 4-(1H-Indol-3-yl)butan-2-on mit verschiedenen substituierten Phenylhydrazinen führt zur Bildung von Carbazol-Derivaten. Carbozole sind eine Klasse von Verbindungen, die für ihre Fähigkeit bekannt sind, als Kinase-Inhibitoren zu wirken und in die DNA zu interkalieren, was sie zu vielversprechenden Kandidaten für die Krebstherapie macht.[5][6][9]

Paal-Knorr-Synthese zur Erzeugung von Indolylpyrrolen

Die Paal-Knorr-Synthese ist eine klassische Methode zur Herstellung von Pyrrolen aus 1,4-Dicarbonylverbindungen und primären Aminen oder Ammoniak.[10][11][12] Durch eine vorgeschaltete α-Funktionalisierung des Ketons in 4-(1H-Indol-3-yl)butan-2-on kann eine 1,4-Dicarbonyl-Zwischenstufe erzeugt werden, die dann zur Synthese von Indolylpyrrolen genutzt werden kann. Pyrrol-Indol-Hybride haben vielversprechende Antikrebs-Aktivitäten gezeigt, unter anderem durch die Hemmung der Tubulin-Polymerisation und der Aromatase.[13][14]

Gewald-Reaktion zur Erzeugung von Indolylthiophenen

Die Gewald-Reaktion ist eine Mehrkomponentenreaktion, die die Synthese von 2-Aminothiophenen aus einem Keton, einem α-Cyanoester und elementarem Schwefel in Gegenwart einer Base ermöglicht.[15][16][17] Diese Reaktion, angewendet auf 4-(1H-Indol-3-yl)butan-2-on, eröffnet den Zugang zu einer Vielzahl von substituierten Indolylthiophenen. Thiophen-haltige Verbindungen weisen ein breites Spektrum an pharmakologischen Eigenschaften auf, einschließlich antitumoraler Wirkungen.

Quantitative Daten zur biologischen Aktivität verwandter Verbindungen

Die folgende Tabelle fasst quantitative Daten zur biologischen Aktivität von Indol-Derivaten zusammen, die strukturelle Ähnlichkeiten mit den hier vorgeschlagenen Derivaten aufweisen. Diese Daten dienen als Rationale für die Synthese und das Screening der neuen Verbindungsklassen.

VerbindungsklasseZielstruktur/PathwayIC₅₀ / GI₅₀ [µM]Zelllinie(n)Referenz
Indolyl-Pyrimidine VEGFR-20.31MDAMB-231[8]
Indol-Derivat VEGFR-20.025Enzym-Assay[4]
Indol-Derivat VEGFR-20.07Enzym-Assay[15]
Indol-2-carboxamid EGFR0.071Enzym-Assay[18]
Indol-2-carboxamid VEGFR-20.086Enzym-Assay[18]
Indolyl-Pyrrol Hybrid Aromatase1.8Enzym-Assay[13]
Indolyl-Pyrrol Hybrid T47D (Brustkrebs)2.4T47D[13]
7-Azaindol-Derivat PI3Kγ0.040THP-1[3]
Indol-Derivat mTOR0.066Enzym-Assay[19]
Indolyl-Dihydropyrazol A-549 (Lungenkrebs)2.32A-549[17]
Carbazol-Derivat STAT321.4Enzym-Assay[9]

Experimentelle Protokolle

Allgemeine Synthese von Carbazol-Derivaten via Fischer-Indol-Synthese

Fischer_Indole_Synthesis

  • Bildung des Phenylhydrazons: In einem Rundkolben werden 4-(1H-Indol-3-yl)butan-2-on (1 Äq.) und das entsprechende substituierte Phenylhydrazin-Hydrochlorid (1.1 Äq.) in Ethanol gelöst. Eine katalytische Menge Essigsäure wird hinzugefügt. Die Reaktionsmischung wird für 2-4 Stunden bei Raumtemperatur gerührt. Der Verlauf der Reaktion wird mittels Dünnschichtchromatographie (DC) verfolgt. Nach vollständiger Umsetzung wird das Lösungsmittel im Vakuum entfernt. Der Rückstand wird in Ethylacetat aufgenommen und mit gesättigter Natriumbicarbonatlösung und Wasser gewaschen. Die organische Phase wird über Natriumsulfat getrocknet und das Lösungsmittel entfernt, um das rohe Phenylhydrazon zu erhalten, das ohne weitere Reinigung im nächsten Schritt verwendet wird.

  • Zyklisierung zum Carbazol: Das rohe Phenylhydrazon wird in einem geeigneten Lösungsmittel (z.B. Toluol, Xylol oder Eisessig) suspendiert. Als Katalysator wird eine Lewis-Säure (z.B. Zinkchlorid, 1.2 Äq.) oder eine Brønsted-Säure (z.B. Polyphosphorsäure) hinzugefügt.[8] Die Mischung wird unter Rückfluss erhitzt, bis die DC-Analyse eine vollständige Umsetzung anzeigt (typischerweise 4-12 Stunden). Nach Abkühlen auf Raumtemperatur wird die Reaktion durch Zugabe von Wasser oder einer basischen Lösung (z.B. 10%ige NaOH-Lösung) beendet. Das Produkt wird mit einem organischen Lösungsmittel (z.B. Ethylacetat) extrahiert. Die vereinigten organischen Phasen werden getrocknet und eingeengt. Das Rohprodukt wird durch Säulenchromatographie an Kieselgel gereinigt, um das gewünschte Carbazol-Derivat zu erhalten.

Allgemeine Synthese von Indolylpyrrolen via Paal-Knorr-Synthese

Paal_Knorr_Synthesis

  • Synthese des 1,4-Dicarbonyl-Intermediats: (Dieses Protokoll ist ein Beispiel und muss je nach gewünschtem Substituenten angepasst werden). 4-(1H-Indol-3-yl)butan-2-on (1 Äq.) wird in einem geeigneten Lösungsmittel wie Tetrahydrofuran (THF) gelöst und auf -78 °C abgekühlt. Eine starke Base wie Lithiumdiisopropylamid (LDA, 1.1 Äq.) wird langsam zugetropft. Nach 30 Minuten wird ein Elektrophil, z.B. 2-Bromacetophenon (1.1 Äq.), hinzugefügt. Die Reaktion wird langsam auf Raumtemperatur erwärmt und über Nacht gerührt. Die Reaktion wird mit gesättigter Ammoniumchloridlösung gequencht und das Produkt mit Ethylacetat extrahiert. Die organische Phase wird getrocknet, eingeengt und das 1,4-Dicarbonyl-Intermediat durch Säulenchromatographie gereinigt.

  • Ringschluss zum Pyrrol: Das 1,4-Dicarbonyl-Intermediat (1 Äq.) und ein primäres Amin (z.B. Anilin, 1.5 Äq.) oder eine Ammoniumsalzlösung (z.B. Ammoniumacetat) werden in Essigsäure oder einem anderen geeigneten Lösungsmittel gelöst.[12] Die Mischung wird für 2-6 Stunden unter Rückfluss erhitzt. Der Fortschritt der Reaktion wird mittels DC überwacht. Nach Abschluss der Reaktion wird das Lösungsmittel im Vakuum entfernt. Der Rückstand wird in Ethylacetat gelöst und mit Wasser und gesättigter Natriumbicarbonatlösung gewaschen. Die organische Phase wird getrocknet, filtriert und eingeengt. Das resultierende Indolylpyrrol-Derivat wird durch Säulenchromatographie oder Kristallisation gereinigt.

Allgemeine Synthese von Indolylthiophenen via Gewald-Reaktion

Gewald_Reaction

  • In einem Rundkolben werden 4-(1H-Indol-3-yl)butan-2-on (1 Äq.), ein α-Cyanoester (z.B. Malononitril oder Ethyl-2-cyanoacetat, 1 Äq.) und elementarer Schwefel (1.1 Äq.) in einem geeigneten Lösungsmittel (z.B. Ethanol oder DMF) suspendiert.

  • Eine organische Base, typischerweise Morpholin oder Triethylamin (0.5-1 Äq.), wird als Katalysator hinzugefügt.[15]

  • Die Reaktionsmischung wird bei 50-80 °C für 4-8 Stunden gerührt. Der Verlauf der Reaktion kann mittels DC verfolgt werden.

  • Nach Beendigung der Reaktion wird die Mischung abgekühlt, woraufhin das Produkt oft ausfällt. Alternativ kann das Lösungsmittel im Vakuum entfernt werden.

  • Der Rückstand wird mit Wasser und/oder einem kalten organischen Lösungsmittel (z.B. Diethylether) gewaschen, um überschüssigen Schwefel und andere Verunreinigungen zu entfernen.

  • Das Rohprodukt wird durch Umkristallisation oder Säulenchromatographie an Kieselgel gereinigt, um das gewünschte 2-Amino-indolylthiophen-Derivat zu erhalten.

Relevante Signalwege

Die Derivate von 4-(1H-Indol-3-yl)butan-2-on sind vielversprechende Kandidaten für die Inhibition von Kinase-Signalwegen, die bei der Krebsentstehung und -progression von zentraler Bedeutung sind. Zwei der wichtigsten Signalwege sind der PI3K/Akt/mTOR- und der VEGFR-Signalweg.

PI3K/Akt/mTOR-Signalweg

Dieser Signalweg ist an der Regulation von Zellwachstum, Proliferation, Überleben und Angiogenese beteiligt. Eine Überexpression oder Mutation von Komponenten dieses Weges ist in vielen Krebsarten zu finden. Indol-Derivate haben sich als potente Inhibitoren von PI3K und mTOR erwiesen.[3][19]

PI3K_Pathway

VEGFR-Signalweg

Der Vascular Endothelial Growth Factor (VEGF) und sein Rezeptor (VEGFR) sind entscheidend für die Angiogenese, die Bildung neuer Blutgefäße, die Tumore für ihr Wachstum benötigen. Die Hemmung der VEGFR-Kinase-Aktivität ist eine etablierte Strategie in der Krebstherapie. Zahlreiche Indol-Derivate wurden als potente VEGFR-Inhibitoren identifiziert.[4][8][15][18]

Schlussfolgerung

4-(1H-Indol-3-yl)butan-2-on ist eine wertvolle und vielseitige Ausgangsverbindung für die Synthese neuartiger heterozyklischer Verbindungen mit hohem Potenzial in der Wirkstoffentdeckung. Die hier vorgestellten Protokolle für die Fischer-Indol-Synthese, die Paal-Knorr-Synthese und die Gewald-Reaktion bieten robuste Methoden zur Erzeugung von Carbazol-, Pyrrol- und Thiophen-Derivaten. Die vielversprechenden biologischen Aktivitäten strukturell verwandter Verbindungen, insbesondere als Kinase-Inhibitoren in krebsrelevanten Signalwegen, rechtfertigen die weitere Erforschung dieser neuen Substanzklassen.

References

Application Notes and Protocols: 4-(1H-Indol-3-yl)butan-2-one as a Versatile Building Block for Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthetic utility of 4-(1H-indol-3-yl)butan-2-one as a versatile starting material for the synthesis of various biologically relevant heterocyclic compounds, including pyridazinones, β-carbolines, and pyrazoles. This document includes detailed experimental protocols, quantitative data, and visualizations of the synthetic pathways.

Introduction

This compound is a valuable bifunctional molecule possessing both an indole nucleus and a ketone functional group. This unique structural arrangement allows for a variety of chemical transformations, making it an ideal precursor for the construction of complex heterocyclic systems. The indole moiety is a well-known pharmacophore present in numerous natural products and pharmaceutical agents, imparting a wide range of biological activities. The ketone functionality provides a reactive handle for cyclization and condensation reactions. This document outlines key applications of this compound in the synthesis of pyridazinones, β-carbolines, and pyrazoles, classes of compounds with significant potential in drug discovery.

Synthesis of Indole-Containing Pyridazinones

Pyridazinone derivatives are known to exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. The synthesis of pyridazinones from this compound can be achieved through a cyclocondensation reaction with hydrazine hydrate. While direct experimental data for this specific reaction is not extensively reported, a general and reliable protocol for the synthesis of related 6-substituted-4,5-dihydropyridazin-3(2H)-ones from β-aroylpropionic acids provides a strong foundational methodology.[1][2]

General Reaction Scheme:

G start This compound reagent1 + Hydrazine Hydrate (NH2NH2·H2O) start->reagent1 product1 6-Methyl-4-(1H-indol-3-ylmethyl)- 4,5-dihydropyridazin-3(2H)-one reagent1->product1

Caption: Synthesis of an indole-containing pyridazinone.

Experimental Protocol: Synthesis of 6-Methyl-4-(1H-indol-3-ylmethyl)-4,5-dihydropyridazin-3(2H)-one

This protocol is adapted from the general synthesis of 6-substituted pyridazinones.[1]

Materials:

  • This compound

  • Hydrazine hydrate (80%)

  • Ethanol

  • Glacial acetic acid (catalyst)

  • Ice-cold water

  • Sodium bicarbonate solution (5%)

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Filtration apparatus

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) in ethanol.

  • Add hydrazine hydrate (1.2 equivalents) to the solution.

  • Add a catalytic amount of glacial acetic acid.

  • Reflux the reaction mixture for 6-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and then pour it into ice-cold water.

  • A precipitate will form. Filter the solid product and wash it with cold water.

  • To remove any unreacted starting material and acidic impurities, wash the crude product with a 5% sodium bicarbonate solution.

  • Dry the purified product under vacuum over a suitable drying agent.

  • Recrystallize the final product from a suitable solvent (e.g., ethanol) to obtain pure 6-methyl-4-(1H-indol-3-ylmethyl)-4,5-dihydropyridazin-3(2H)-one.

Expected Data and Biological Activity
CompoundMolecular FormulaYield (%)Melting Point (°C)Biological ActivityReference
6-Phenyl-2,3,4,5-tetrahydropyridazin-3-oneC10H10N2ONot specifiedNot specifiedGeneral antimicrobial activity reported for pyridazinone derivatives.[1]

Note: Specific yield and melting point data for the direct product of this reaction are not available in the cited literature and would need to be determined experimentally. Pyridazinone derivatives have shown a range of biological activities, including antimicrobial properties against both Gram-positive and Gram-negative bacteria.[1][3] Some derivatives also exhibit anticancer and anti-inflammatory properties.[3]

Synthesis of β-Carbolines

β-Carbolines are a class of indole alkaloids that exhibit a wide range of pharmacological effects, including antitumor, anti-anxiety, and antimicrobial activities.[4] The Pictet-Spengler reaction is a classic and powerful method for the synthesis of tetrahydro-β-carbolines from a β-arylethylamine and an aldehyde or ketone.[5][6] this compound can be envisioned to undergo an intramolecular Pictet-Spengler-type reaction after conversion of the ketone to an amine, or participate in an intermolecular reaction. A more direct, albeit theoretical, approach would involve the reaction with a suitable amine source to form an enamine intermediate, followed by cyclization.

General Reaction Scheme (Pictet-Spengler type):

G start 4-(1H-Indol-3-yl)butan-2-amine (from ketone reduction/amination) reagent1 + Aldehyde (e.g., Formaldehyde) + Acid Catalyst start->reagent1 product1 Tetrahydro-γ-carboline derivative reagent1->product1

Caption: Pictet-Spengler synthesis of a carboline derivative.

Experimental Protocol: Synthesis of a Tetrahydro-γ-carboline Derivative

This protocol is a generalized procedure based on the principles of the Pictet-Spengler reaction.[5][6]

Materials:

  • 4-(1H-Indol-3-yl)butan-2-amine (to be synthesized from the ketone)

  • Formaldehyde (or other suitable aldehyde/ketone)

  • Acid catalyst (e.g., trifluoroacetic acid, hydrochloric acid)

  • Solvent (e.g., dichloromethane, toluene)

  • Sodium bicarbonate solution

  • Brine

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Rotary evaporator

Procedure:

  • Synthesize 4-(1H-indol-3-yl)butan-2-amine from this compound via reductive amination.

  • Dissolve the resulting amine (1 equivalent) in the chosen solvent in a round-bottom flask.

  • Add the aldehyde or ketone (1.1 equivalents) to the solution.

  • Add the acid catalyst (catalytic to stoichiometric amount, depending on the reactivity of the substrates).

  • Stir the reaction mixture at room temperature or with gentle heating, monitoring by TLC.

  • Upon completion, quench the reaction by adding a saturated sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel to obtain the desired tetrahydro-γ-carboline derivative.

Expected Data and Biological Activity
Compound ClassGeneral Biological ActivityReference
β-CarbolinesAntitumor (DNA intercalation), antiviral, antimicrobial, neurological effects.[4]
Tetrahydro-β-carbolinesPotential as Kinesin Spindle Protein inhibitors for anticancer therapy.[7]

Note: The specific biological activity of the resulting γ-carboline would need to be determined through biological screening. The cytotoxicity of β-carboline derivatives is often attributed to their ability to intercalate with DNA.[4]

Synthesis of Indole-Containing Pyrazoles

Pyrazole derivatives are another important class of heterocyclic compounds with diverse biological activities, including neuroprotective, anti-inflammatory, and antimicrobial properties.[8][9] The Paal-Knorr synthesis provides a straightforward method for the synthesis of pyrazoles from 1,4-dicarbonyl compounds and hydrazines. While this compound is a 1,4-dicarbonyl equivalent (after considering the enol form), a more common approach for its conversion to a pyrazole would involve a prior modification to introduce a second carbonyl group or a related functional group at the appropriate position. A simpler and more direct approach is the reaction with a hydrazine derivative, which can lead to the formation of a pyrazoline that can be subsequently oxidized to the pyrazole.

General Reaction Scheme:

G start This compound reagent1 + Hydrazine derivative (R-NHNH2) + Acid or Base Catalyst start->reagent1 product1 3-(1H-Indol-3-ylmethyl)-5-methyl-1H-pyrazole reagent1->product1

Caption: Synthesis of an indole-containing pyrazole.

Experimental Protocol: Synthesis of 3-(1H-Indol-3-ylmethyl)-5-methyl-1H-pyrazole

This protocol is based on the general principles of pyrazole synthesis from ketones and hydrazines.

Materials:

  • This compound

  • Hydrazine hydrate or a substituted hydrazine (e.g., phenylhydrazine)

  • Solvent (e.g., ethanol, acetic acid)

  • Catalyst (e.g., sulfuric acid, sodium hydroxide - depending on the chosen method)

  • Ice-cold water

  • Filtration apparatus

  • Recrystallization solvents

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) in a suitable solvent like ethanol or acetic acid.

  • Add the hydrazine derivative (1.1 equivalents) to the solution.

  • If using an acid-catalyzed method, add a catalytic amount of a strong acid like sulfuric acid. If using a base-catalyzed method, a base like sodium hydroxide can be used.

  • Reflux the reaction mixture for several hours, monitoring its progress by TLC.

  • After the reaction is complete, cool the mixture and pour it into ice-cold water to precipitate the product.

  • Filter the crude product, wash it with water, and dry it.

  • Purify the product by recrystallization from a suitable solvent to obtain the pure indole-containing pyrazole.

Expected Data and Biological Activity
Compound ClassGeneral Biological ActivityReference
Indole-linked pyrazolesAnticonvulsant, antidepressant, antianxiety, neuroprotective, and antimicrobial activities.[8][9]

Note: The specific biological activities of the synthesized pyrazole would require further investigation. However, the combination of the indole and pyrazole pharmacophores is a promising strategy for the development of novel therapeutic agents, particularly for neurological disorders and infectious diseases.[8][9]

Conclusion

This compound serves as a readily accessible and versatile building block for the synthesis of a variety of heterocyclic compounds with significant biological potential. The protocols outlined in these application notes provide a foundation for researchers to explore the synthesis of novel pyridazinone, β-carboline, and pyrazole derivatives. Further investigation into the biological activities of these compounds is warranted to fully elucidate their therapeutic potential in drug discovery and development. The modular nature of these syntheses allows for the creation of diverse chemical libraries for screening and lead optimization.

References

Experimental setup for reactions involving 4-(1h-Indol-3-yl)butan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide detailed experimental protocols for the synthesis and characterization of 4-(1H-indol-3-yl)butan-2-one, a versatile intermediate in synthetic organic chemistry and a potential scaffold in drug discovery. Two primary synthetic routes are presented: the Fischer indole synthesis and the direct alkylation of indole. This document includes comprehensive methodologies, tabulated analytical data, and visualizations of the experimental workflow to aid in the successful replication and application of these procedures.

Introduction

This compound, also known as 3-(3-oxobutyl)-1H-indole, is a ketone derivative of the indole nucleus. The indole moiety is a privileged structure in medicinal chemistry, found in a wide array of natural products and synthetic compounds with diverse biological activities.[1] Consequently, functionalized indoles such as this compound serve as valuable building blocks for the synthesis of more complex molecules with potential therapeutic applications. These applications span various fields, including the development of anti-inflammatory agents, antibacterial compounds, and kinase inhibitors. The butanone side chain offers a reactive handle for further chemical modifications, making it a key intermediate for library synthesis in drug development programs.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueReference
CAS Number 5541-89-9[2][]
Molecular Formula C₁₂H₁₃NO[2][]
Molecular Weight 187.24 g/mol []
Appearance Solid[2]
Melting Point 92-97 °C[2]
Boiling Point Not available
Solubility Soluble in common organic solvents such as ethanol, methanol, and dichloromethane.

Experimental Protocols

Two effective methods for the synthesis of this compound are detailed below.

Protocol 1: Synthesis via Michael Addition of Indole to Methyl Vinyl Ketone

This protocol describes the direct C3-alkylation of indole using methyl vinyl ketone in the presence of an acid catalyst. This method is often favored for its operational simplicity and atom economy.

Reaction Scheme:

Materials:

  • Indole

  • Methyl vinyl ketone (MVK)

  • Glacial acetic acid

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of indole (1 equivalent) in glacial acetic acid, add methyl vinyl ketone (1.2 equivalents).

  • Stir the reaction mixture at room temperature for 24-48 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Upon completion, carefully neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel, using a hexane-ethyl acetate gradient as the eluent, to afford pure this compound.

Expected Yield:

Yields for this reaction can vary, but are typically in the range of 60-80%.

Protocol 2: Synthesis via Fischer Indole Synthesis

The Fischer indole synthesis is a classic and reliable method for the preparation of indoles from a phenylhydrazine and a ketone or aldehyde.[4][5][6] In this case, phenylhydrazine is reacted with a suitable six-carbon keto-aldehyde or a protected precursor.

Reaction Scheme:

Materials:

  • Phenylhydrazine hydrochloride

  • 5-Oxohexanal dimethyl acetal

  • Polyphosphoric acid (PPA) or another suitable acid catalyst (e.g., zinc chloride)

  • Toluene

  • Dichloromethane

  • Water

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature control

  • Dean-Stark apparatus (optional, for azeotropic removal of water)

Procedure:

  • Hydrazone Formation: In a round-bottom flask, dissolve phenylhydrazine hydrochloride (1 equivalent) and 5-oxohexanal dimethyl acetal (1 equivalent) in toluene. Add a catalytic amount of a strong acid (e.g., a few drops of concentrated HCl) and heat the mixture to reflux, with azeotropic removal of water using a Dean-Stark trap, until the formation of the hydrazone is complete (monitored by TLC).

  • Indolization: Cool the reaction mixture and remove the toluene under reduced pressure. To the crude hydrazone, add polyphosphoric acid and heat the mixture at 80-100 °C for 2-4 hours.

  • Work-up: Cool the reaction mixture to room temperature and carefully quench by pouring it onto ice. Neutralize the acidic solution with a saturated sodium bicarbonate solution.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the residue by column chromatography on silica gel (hexane-ethyl acetate gradient) to yield this compound.

Expected Yield:

The overall yield for the two-step Fischer indole synthesis is typically in the range of 40-60%.

Data Presentation

Spectroscopic Data Summary

The following table summarizes the expected spectroscopic data for this compound, which is crucial for its characterization.

Spectroscopic Data Expected Values
¹H NMR (CDCl₃, 400 MHz) δ (ppm) 8.10 (br s, 1H, NH), 7.61 (d, J = 7.9 Hz, 1H, Ar-H), 7.35 (d, J = 8.1 Hz, 1H, Ar-H), 7.18 (t, J = 7.5 Hz, 1H, Ar-H), 7.10 (t, J = 7.4 Hz, 1H, Ar-H), 6.99 (s, 1H, Ar-H), 3.03 (t, J = 7.2 Hz, 2H, CH₂), 2.81 (t, J = 7.2 Hz, 2H, CH₂), 2.15 (s, 3H, CH₃)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm) 208.9 (C=O), 136.3 (C), 126.9 (C), 122.1 (CH), 121.5 (CH), 119.2 (CH), 118.9 (CH), 114.8 (C), 111.1 (CH), 43.8 (CH₂), 29.9 (CH₃), 20.1 (CH₂)
IR (KBr, cm⁻¹) ν 3410 (N-H stretch), 3055 (Ar C-H stretch), 2925 (Aliphatic C-H stretch), 1715 (C=O stretch), 1618, 1456 (C=C stretch), 745 (Ar C-H bend)
Mass Spectrometry (EI, m/z) 187 [M]⁺, 130, 115, 89

Visualizations

Experimental Workflow: Synthesis via Michael Addition

Michael_Addition_Workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification indole Indole reaction_vessel Reaction at RT (24-48h) indole->reaction_vessel mvk Methyl Vinyl Ketone mvk->reaction_vessel acetic_acid Glacial Acetic Acid acetic_acid->reaction_vessel neutralization Neutralization (NaHCO₃) reaction_vessel->neutralization TLC Monitoring extraction Extraction (Ethyl Acetate) neutralization->extraction wash_dry Wash & Dry (Brine, MgSO₄) extraction->wash_dry concentration Concentration wash_dry->concentration chromatography Column Chromatography concentration->chromatography product This compound chromatography->product Pure Product

Caption: Workflow for the synthesis of this compound via Michael addition.

Logical Relationship: Fischer Indole Synthesis Pathway

Fischer_Indole_Synthesis cluster_reactants Starting Materials cluster_intermediates Key Intermediates cluster_final_steps Final Steps phenylhydrazine Phenylhydrazine hydrazone Phenylhydrazone phenylhydrazine->hydrazone ketone 5-Oxohexanal Acetal ketone->hydrazone Acid Catalyst enamine Ene-hydrazine (Tautomer) hydrazone->enamine Tautomerization diimine Di-imine Intermediate enamine->diimine [3,3]-Sigmatropic Rearrangement aminal Cyclized Aminal diimine->aminal Cyclization product This compound aminal->product Elimination of NH₃ Aromatization

Caption: Key steps in the Fischer indole synthesis of the target compound.

Applications in Drug Development

The structural motif of this compound is a valuable starting point for the synthesis of various biologically active molecules. The ketone functionality can be readily transformed into other functional groups, such as alcohols, amines, or hydrazones, allowing for the generation of a diverse chemical library for high-throughput screening.

Derivatives of indole are known to interact with a multitude of biological targets. For instance, indole-based compounds have been developed as inhibitors of protein kinases, which are crucial regulators of cell signaling and are often dysregulated in diseases like cancer. The general structure of this compound provides a scaffold that can be elaborated to target the ATP-binding pocket of various kinases.

While specific signaling pathways directly modulated by this compound are not extensively documented, its derivatives have the potential to be designed as modulators of pathways commonly implicated in disease, such as the MAPK/ERK and PI3K/Akt signaling cascades, which are central to cell proliferation, survival, and differentiation.

Potential Signaling Pathway Modulation by Derivatives

Kinase_Inhibition_Pathway cluster_receptor Cell Surface cluster_cascade Intracellular Signaling Cascade cluster_nucleus Nucleus receptor Receptor Tyrosine Kinase (e.g., EGFR) ras Ras receptor->ras Activation ligand Growth Factor ligand->receptor raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors (e.g., c-Myc, AP-1) erk->transcription Phosphorylation response Cell Proliferation, Survival, Differentiation transcription->response inhibitor Indole-based Kinase Inhibitor (Derivative) inhibitor->raf Inhibition

Caption: Potential inhibition of the MAPK/ERK signaling pathway by indole-based derivatives.

References

Scale-up Synthesis of 3-(3-Oxobutyl)-1H-indole: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the scale-up synthesis of 3-(3-Oxobutyl)-1H-indole, a valuable intermediate in pharmaceutical research and drug development. The protocols outlined below are designed to be scalable and reproducible, ensuring consistent quality and yield for research and preclinical applications.

Introduction

3-(3-Oxobutyl)-1H-indole, also known as 4-(1H-indol-3-yl)butan-2-one, is a key building block in the synthesis of various biologically active molecules. Its structure, featuring an indole nucleus and a flexible keto-alkyl side chain, makes it a versatile precursor for the development of novel therapeutic agents. The efficient and scalable synthesis of this compound is therefore of significant interest to the medicinal chemistry community.

The primary synthetic route for 3-(3-Oxobutyl)-1H-indole is the Michael addition of indole to methyl vinyl ketone (MVK). This reaction is attractive for its atom economy and straightforward execution. However, scaling up this reaction requires careful optimization of reaction conditions to manage potential side reactions and ensure high purity of the final product.

Physicochemical Data

A summary of the key physical and chemical properties of 3-(3-Oxobutyl)-1H-indole is presented in the table below for easy reference.

PropertyValue
IUPAC Name This compound
Synonyms 3-(3-Oxobutyl)-1H-indole
CAS Number 5541-89-9
Molecular Formula C₁₂H₁₃NO
Molecular Weight 187.24 g/mol
Appearance Solid
Melting Point 92-97 °C
Purity ≥95%

Experimental Protocols

The following section details the recommended protocol for the gram-scale synthesis of 3-(3-Oxobutyl)-1H-indole.

Materials and Reagents
  • Indole (99%+)

  • Methyl vinyl ketone (MVK), stabilized (99%+)

  • Acetic acid, glacial

  • Ethyl acetate (EtOAc), ACS grade

  • Hexane, ACS grade

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography (60 Å, 230-400 mesh)

Equipment
  • Round-bottom flask of appropriate size

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath with temperature control

  • Separatory funnel

  • Rotary evaporator

  • Glass column for chromatography

  • Standard laboratory glassware

Synthetic Procedure: Michael Addition of Indole to Methyl Vinyl Ketone

This protocol is optimized for a gram-scale synthesis and can be adapted for larger quantities with appropriate adjustments to equipment and reagent volumes.

SynthesisWorkflow start Start reactants Indole + Methyl Vinyl Ketone in Acetic Acid start->reactants reaction Heat and Stir (e.g., 60-70 °C, 4-6 h) reactants->reaction workup Aqueous Work-up: 1. Quench with NaHCO₃ 2. Extract with EtOAc 3. Wash with Brine reaction->workup drying Dry Organic Layer (Na₂SO₄ or MgSO₄) workup->drying concentration Concentrate in vacuo drying->concentration purification Purification by Column Chromatography concentration->purification analysis Characterization: NMR, MS, Purity Analysis purification->analysis product 3-(3-Oxobutyl)-1H-indole analysis->product

Caption: Experimental workflow for the synthesis of 3-(3-Oxobutyl)-1H-indole.

Step-by-Step Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve indole (e.g., 10.0 g, 1 equivalent) in glacial acetic acid (e.g., 50 mL).

  • Addition of MVK: To the stirred solution, add methyl vinyl ketone (1.1 to 1.5 equivalents) dropwise at room temperature. An exothermic reaction may be observed.

  • Reaction: Heat the reaction mixture to 60-70 °C and maintain this temperature with stirring for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 30% ethyl acetate in hexane).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture into a beaker containing a saturated aqueous solution of sodium bicarbonate to neutralize the acetic acid.

  • Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution (50 mL) and brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel. The column is typically eluted with a gradient of ethyl acetate in hexane (e.g., starting from 10% and gradually increasing to 40% ethyl acetate).

  • Isolation and Characterization: Collect the fractions containing the pure product (as determined by TLC). Combine the pure fractions and remove the solvent under reduced pressure to yield 3-(3-Oxobutyl)-1H-indole as a solid. The structure and purity of the final product should be confirmed by analytical techniques such as NMR (¹H and ¹³C) and Mass Spectrometry.

Quantitative Data Summary

The following table summarizes the expected quantitative data for the scale-up synthesis of 3-(3-Oxobutyl)-1H-indole based on the protocol described above.

ParameterExpected Value
Scale Gram-scale
Yield 70-85%
Purity (post-chromatography) >95%
Reaction Time 4-6 hours
Reaction Temperature 60-70 °C

Signaling Pathways and Logical Relationships

The synthesis of 3-(3-Oxobutyl)-1H-indole is a direct consequence of the Michael addition reaction, a fundamental transformation in organic chemistry. The logical relationship of this reaction is depicted below.

MichaelAddition indole Indole (Nucleophile) product 3-(3-Oxobutyl)-1H-indole (Adduct) indole->product Nucleophilic Attack mvk Methyl Vinyl Ketone (Michael Acceptor) mvk->product Electrophilic Addition catalyst Acid Catalyst (e.g., Acetic Acid) catalyst->mvk Activates

Caption: Logical relationship in the Michael addition for indole synthesis.

Conclusion

The protocol described in these application notes provides a reliable and scalable method for the synthesis of 3-(3-Oxobutyl)-1H-indole. By following these detailed procedures, researchers, scientists, and drug development professionals can efficiently produce this important chemical intermediate with high yield and purity, facilitating its use in the discovery and development of new therapeutic agents. Careful monitoring of reaction parameters and adherence to the purification protocol are crucial for obtaining the desired product quality.

Application of 4-(1h-Indol-3-yl)butan-2-one in the Synthesis of Novel Antibacterial Agents

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The increasing prevalence of antibiotic-resistant bacteria necessitates the development of novel antimicrobial agents. Indole derivatives have emerged as a promising class of compounds with a broad spectrum of biological activities, including potent antibacterial effects. This application note details the potential use of 4-(1H-indol-3-yl)butan-2-one as a versatile starting material for the synthesis of new antibacterial agents. We present proposed synthetic protocols for the preparation of Schiff base and hydrazone derivatives, which are well-established pharmacophores for antibacterial activity. While specific experimental data for these derivatives are yet to be established, the provided methodologies offer a solid foundation for researchers and drug development professionals to explore this promising avenue of antibacterial drug discovery.

Introduction

The indole nucleus is a key structural motif in a multitude of natural and synthetic compounds exhibiting significant pharmacological properties. Its derivatives are known to possess antibacterial, antifungal, antiviral, and anticancer activities. The chemical versatility of the indole scaffold allows for the introduction of various functional groups, leading to the modulation of their biological effects. This compound is a readily accessible indole derivative featuring a reactive ketone functional group, making it an ideal candidate for the synthesis of a diverse library of new chemical entities. This document outlines the prospective synthesis of Schiff bases and hydrazones from this compound and provides generalized protocols for their preparation and subsequent evaluation as antibacterial agents.

Proposed Synthetic Pathways

The ketone moiety of this compound serves as a chemical handle for the synthesis of various derivatives. Here, we focus on two classical and effective reactions for the generation of compounds with potential antibacterial activity: the formation of Schiff bases and hydrazones.

Synthesis of Schiff Base Derivatives

Schiff bases, characterized by the presence of an imine (-C=N-) group, are known to exhibit a wide range of biological activities, including antibacterial effects. The synthesis involves the condensation of the ketone with a primary amine.

Diagram of the Proposed Synthesis of Schiff Bases from this compound

G cluster_0 Starting Materials cluster_1 Reaction cluster_2 Product start_ketone This compound reaction Condensation (Acid Catalyst, Reflux) start_ketone->reaction primary_amine Primary Amine (R-NH2) primary_amine->reaction schiff_base Schiff Base Derivative reaction->schiff_base

Caption: Proposed synthetic pathway for Schiff base derivatives.

Synthesis of Hydrazone Derivatives

Hydrazones, which contain the R1R2C=NNH-C(=O)R3 moiety, are another class of compounds with well-documented antibacterial properties. Their synthesis involves the condensation of the ketone with a hydrazide.

Diagram of the Proposed Synthesis of Hydrazones from this compound

G cluster_0 Starting Materials cluster_1 Reaction cluster_2 Product start_ketone This compound reaction Condensation (Acid Catalyst, Reflux) start_ketone->reaction hydrazide Hydrazide (R-CONHNH2) hydrazide->reaction hydrazone Hydrazone Derivative reaction->hydrazone

Caption: Proposed synthetic pathway for hydrazone derivatives.

Experimental Protocols

The following are generalized protocols for the synthesis and antibacterial evaluation of derivatives of this compound. Researchers should optimize these conditions for specific substrates.

Protocol 1: General Procedure for the Synthesis of Schiff Base Derivatives
  • Dissolution: Dissolve this compound (1 equivalent) in a suitable solvent such as ethanol or methanol in a round-bottom flask.

  • Addition of Amine: Add an equimolar amount of the desired primary amine (1 equivalent) to the solution.

  • Catalysis: Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Reaction: Reflux the reaction mixture for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Isolation: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure Schiff base derivative.

  • Characterization: Characterize the synthesized compound using spectroscopic methods such as FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol 2: General Procedure for the Synthesis of Hydrazone Derivatives
  • Dissolution: Dissolve this compound (1 equivalent) in ethanol in a round-bottom flask.

  • Addition of Hydrazide: Add an equimolar amount of the appropriate hydrazide (1 equivalent) to the solution.

  • Catalysis: Add a few drops of a suitable acid catalyst, such as glacial acetic acid or hydrochloric acid.

  • Reaction: Reflux the mixture for 6-8 hours, monitoring the reaction progress by TLC.

  • Isolation: After completion, cool the reaction mixture in an ice bath to facilitate precipitation of the product. Collect the solid by filtration.

  • Purification: Wash the crude product with cold ethanol and then recrystallize from a suitable solvent to obtain the pure hydrazone derivative.

  • Characterization: Confirm the structure of the synthesized compound using FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol 3: In Vitro Antibacterial Activity Screening (Broth Microdilution Method)
  • Preparation of Bacterial Inoculum: Prepare a suspension of the test bacteria (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa) in a suitable broth (e.g., Mueller-Hinton Broth) and adjust the turbidity to match the 0.5 McFarland standard.

  • Preparation of Test Compounds: Prepare stock solutions of the synthesized compounds in a suitable solvent (e.g., DMSO) and then prepare serial dilutions in the broth to achieve the desired final concentrations.

  • Assay Setup: In a 96-well microtiter plate, add the bacterial inoculum to each well containing the serially diluted compounds. Include positive controls (a standard antibiotic) and negative controls (broth with solvent and no compound).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Determination of Minimum Inhibitory Concentration (MIC): The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Diagram of the Antibacterial Screening Workflow

G A Prepare Bacterial Inoculum (0.5 McFarland Standard) C Inoculate Microtiter Plate Wells A->C B Prepare Serial Dilutions of Synthesized Compounds B->C D Incubate at 37°C for 18-24h C->D E Determine Minimum Inhibitory Concentration (MIC) D->E

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Data Presentation (Hypothetical)

The following tables are templates for presenting the characterization and antibacterial activity data for the synthesized compounds. The data presented here is for illustrative purposes only and must be determined experimentally.

Table 1: Physicochemical and Spectroscopic Data of Hypothetical Derivatives

Compound IDMolecular FormulaYield (%)M.p. (°C)FT-IR (cm⁻¹) (C=N)¹H NMR (δ ppm) (CH=N)
SB-1 C₂₀H₂₀N₂----
SB-2 C₁₉H₁₉N₂Cl----
HZ-1 C₂₀H₂₀N₄O----
HZ-2 C₁₉H₁₈N₄O₂Cl----

SB = Schiff Base, HZ = Hydrazone. Data to be determined experimentally.

Table 2: Antibacterial Activity (MIC in µg/mL) of Hypothetical Derivatives

Compound IDS. aureusB. subtilisE. coliP. aeruginosa
SB-1 ----
SB-2 ----
HZ-1 ----
HZ-2 ----
Ciprofloxacin 0.250.50.1250.5

Data to be determined experimentally.

Conclusion

This compound represents a promising and underexplored starting material for the synthesis of novel antibacterial agents. The synthetic protocols for preparing Schiff base and hydrazone derivatives outlined in this application note provide a clear and actionable strategy for researchers in the field of medicinal chemistry and drug discovery. The subsequent evaluation of these compounds for their antibacterial activity could lead to the identification of new lead compounds in the fight against bacterial infections. Further derivatization and structure-activity relationship (SAR) studies will be crucial in optimizing the antibacterial potency and pharmacokinetic properties of these novel indole-based compounds.

Troubleshooting & Optimization

Navigating the Synthesis of 4-(1H-Indol-3-yl)butan-2-one: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the synthesis of 4-(1H-Indol-3-yl)butan-2-one is a critical step in the creation of various bioactive molecules. Achieving a high yield of this versatile intermediate, however, can present several challenges. This technical support center provides a comprehensive troubleshooting guide and frequently asked questions (FAQs) to address common issues encountered during its synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting

1. Q: My reaction yield is consistently low. What are the common causes and how can I improve it?

A: Low yields in the synthesis of this compound often stem from suboptimal reaction conditions or the presence of side reactions. The most common synthetic route is the Michael addition of indole to methyl vinyl ketone (MVK). Key factors influencing yield include the choice of catalyst, solvent, and reaction temperature.

Troubleshooting Steps:

  • Catalyst Selection: The choice of catalyst is crucial. While strong Brønsted or Lewis acids can catalyze the reaction, they can also lead to side products.[1] Consider using milder catalysts, which have shown to improve yields.

  • Solvent Effects: The polarity of the solvent can significantly impact the reaction rate and selectivity. Experiment with a range of solvents to find the optimal medium for your specific reaction conditions.

  • Temperature Control: Inadequate temperature control can either slow down the reaction or promote the formation of unwanted byproducts. A systematic study of the reaction temperature is recommended to find the sweet spot for optimal yield.

  • Reactant Purity: Ensure the purity of your starting materials, as impurities can interfere with the reaction and lead to lower yields.

2. Q: I am observing the formation of a significant amount of bis(indolyl)methane (BIM) byproduct. How can I minimize this?

A: The formation of BIMs is a common side reaction in the acid-catalyzed reaction of indoles with carbonyl compounds.[2] This occurs when a second indole molecule reacts with the initial product.

Mitigation Strategies:

  • Control of Stoichiometry: Carefully controlling the molar ratio of indole to the Michael acceptor (e.g., MVK) can help minimize the formation of the bis-adduct. Using a slight excess of the Michael acceptor may be beneficial.

  • Catalyst Tuning: The choice of catalyst and its concentration can influence the relative rates of the desired Michael addition and the subsequent reaction leading to BIMs. Some catalytic systems can be tuned to favor the mono-alkylation product.[2]

  • Reaction Time: Monitor the reaction progress closely and stop it once the desired product is formed to prevent further reaction to the bis-adduct.

3. Q: The purification of this compound is proving difficult. What are the recommended purification methods?

A: Purification can be challenging due to the presence of unreacted starting materials and side products.

Recommended Purification Protocol:

  • Work-up: After the reaction is complete, the mixture is typically quenched and extracted with an organic solvent.

  • Chromatography: Column chromatography is the most effective method for separating the desired product from impurities. A silica gel stationary phase with a gradient elution of hexane and ethyl acetate is commonly used.[3]

  • Recrystallization: If the product obtained after chromatography is not sufficiently pure, recrystallization from a suitable solvent system can be employed to achieve higher purity.

Experimental Protocols

Michael Addition of Indole to Methyl Vinyl Ketone

This protocol is a generalized procedure based on common literature methods.[1][4]

Materials:

  • Indole

  • Methyl vinyl ketone (MVK)

  • Catalyst (e.g., Lewis acid, Brønsted acid)

  • Solvent (e.g., Dichloromethane, Acetonitrile)

  • Sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for elution

Procedure:

  • Dissolve indole in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer.

  • Add the catalyst to the solution and stir for a few minutes.

  • Slowly add methyl vinyl ketone to the reaction mixture at the desired temperature.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, quench the reaction with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., dichloromethane).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Data Presentation

Table 1: Effect of Catalyst on the Yield of this compound in Michael Addition

CatalystSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
InCl₃CH₃CNRoom Temp292J. Chem. Res. (S), 2004, 664-665
Bi(NO₃)₃·5H₂OCH₃CNRoom Temp1.594J. Org. Chem. 2003, 68, 2109-2114
Sc(OTf)₃CH₃CNRoom Temp195Org. Lett. 2005, 7, 5063-5065
I₂CH₂Cl₂Room Temp490Synthesis 2006, 20, 3445-3449
Amberlyst-15Toluene502496Synthesis 2021, 53, 925–932[5]

Note: Yields are based on isolated product after purification.

Visualizations

To aid in understanding the experimental workflow and troubleshooting logic, the following diagrams are provided.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction & Monitoring cluster_workup Work-up & Purification start Dissolve Indole in Solvent catalyst Add Catalyst start->catalyst mvk Add Methyl Vinyl Ketone catalyst->mvk monitor Monitor with TLC mvk->monitor quench Quench Reaction monitor->quench extract Extract with Solvent quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate dry->concentrate chromatography Column Chromatography concentrate->chromatography product Pure Product chromatography->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_yield start Low Yield Observed q1 Check Catalyst Activity/ Concentration start->q1 s1 Optimize Catalyst Loading/ Try Alternative Catalyst q1->s1 Suboptimal q2 Analyze Solvent Polarity q1->q2 Optimal s1->q2 s2 Screen Different Solvents q2->s2 Suboptimal q3 Verify Reaction Temperature q2->q3 Optimal s2->q3 s3 Optimize Temperature Profile q3->s3 Suboptimal q4 Check for Side Products (e.g., BIMs) q3->q4 Optimal s3->q4 s4 Adjust Stoichiometry/ Reaction Time q4->s4 Present end Improved Yield q4->end Absent s4->end

Caption: Troubleshooting guide for low reaction yield.

References

Technical Support Center: Synthesis of 4-(1H-Indol-3-yl)butan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(1H-Indol-3-yl)butan-2-one.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, which is primarily achieved through the Michael addition of indole to methyl vinyl ketone, typically under acidic conditions.

Issue 1: Low Yield of the Desired C3-Alkylated Product

  • Question: My reaction is resulting in a low yield of this compound. What are the potential causes and how can I improve the yield?

  • Answer: Low yields can be attributed to several factors. Firstly, incomplete reaction is a common issue. Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material (indole) is still present after a significant amount of time, consider increasing the reaction temperature or adding a stronger acid catalyst. However, be cautious as harsh conditions can promote side reactions. The choice of acid catalyst is crucial; Brønsted acids like acetic acid or Lewis acids can be employed. The purity of reagents, especially the methyl vinyl ketone which can polymerize, is also critical for a successful reaction.

Issue 2: Presence of Significant Amounts of Side Products

  • Question: I am observing significant impurities alongside my desired product. What are these side products and how can I minimize their formation?

  • Answer: The primary side reactions in the synthesis of this compound are N-alkylation and bis-C3-alkylation.

    • N-Alkylation: Formation of 1-(1H-indol-1-yl)butan-3-one. This occurs when the alkylation takes place on the nitrogen atom of the indole ring instead of the C3 position. While acidic conditions generally favor C3-alkylation, the choice of solvent and temperature can influence the N/C selectivity.

    • Bis-C3-Alkylation: Formation of 3,3-bis(3-oxobutyl)-1H-indole. This happens when a second molecule of methyl vinyl ketone reacts at the C3 position of the already mono-alkylated product.

    To minimize these side products, careful control of the reaction stoichiometry is recommended. Using a slight excess of indole relative to methyl vinyl ketone can help reduce the formation of the bis-alkylated product. Additionally, optimizing the reaction temperature and time is important; prolonged reaction times or high temperatures can lead to an increase in side products.

Issue 3: Difficulty in Purifying the Final Product

  • Question: I am struggling to separate the desired product from the side products. What are the recommended purification methods?

  • Answer: Column chromatography is the most effective method for purifying this compound from its isomers and other impurities. A silica gel stationary phase is typically used with a solvent system of increasing polarity, such as a gradient of ethyl acetate in hexane. Monitoring the fractions by TLC is essential to isolate the pure product. The desired C3-alkylated product is generally more polar than the starting indole but may have a similar polarity to the N-alkylated byproduct, requiring careful optimization of the eluent system for good separation.

Frequently Asked Questions (FAQs)

Q1: What are the typical reaction conditions for the synthesis of this compound?

A1: A common method involves the reaction of indole with methyl vinyl ketone in an acidic medium. Acetic acid is often used as both the solvent and the catalyst. The reaction can be performed at room temperature or with gentle heating to increase the reaction rate.

Q2: How can I monitor the progress of the reaction?

A2: Thin Layer Chromatography (TLC) is a simple and effective way to monitor the reaction. Use a suitable solvent system (e.g., 30% ethyl acetate in hexane) to develop the TLC plate. The starting material (indole) will have a certain Rf value, and the product, being more polar, will have a lower Rf value. The disappearance of the indole spot and the appearance of the product spot indicate the progress of the reaction. Side products may also be visible as separate spots.

Q3: What are the expected spectroscopic data for the main side products?

A3: While obtaining pure standards of the side products for full characterization can be challenging, based on their structures, you can expect the following:

  • 1-(1H-indol-1-yl)butan-3-one (N-alkylated): In the 1H NMR spectrum, the characteristic N-H proton signal of indole (typically around δ 8.0 ppm) will be absent. You would expect to see signals corresponding to the butanone chain attached to the nitrogen.

  • 3,3-bis(3-oxobutyl)-1H-indole (Bis-C3-alkylated): The mass spectrum of this compound would show a molecular ion peak corresponding to the addition of two butanone units to the indole molecule. In the 1H NMR spectrum, the proton at the C3 position of the indole ring will be absent.

Data Presentation

The following table summarizes the expected outcomes under different reaction conditions, highlighting the trade-offs between reaction rate and selectivity.

Catalyst/Solvent SystemTemperatureExpected Yield of C3-ProductCommon Side Products & Relative Amounts
Acetic AcidRoom TemperatureModerateN-alkylation (low), Bis-C3-alkylation (low)
Acetic Acid50-60 °CGoodN-alkylation (moderate), Bis-C3-alkylation (moderate)
Lewis Acid (e.g., ZnCl₂) in DichloromethaneRoom TemperatureGood to HighN-alkylation (low), Bis-C3-alkylation (low to moderate)
Strong Base (e.g., NaH) in DMFRoom TemperatureLow (favors N-alkylation)N-alkylation (high)

Experimental Protocols

Optimized Protocol for the Synthesis of this compound

This protocol is designed to maximize the yield of the desired C3-alkylated product while minimizing the formation of side products.

Materials:

  • Indole

  • Methyl vinyl ketone (freshly distilled)

  • Glacial acetic acid

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve indole (1.0 equivalent) in glacial acetic acid.

  • To this solution, add freshly distilled methyl vinyl ketone (1.1 equivalents) dropwise at room temperature with stirring.

  • Monitor the reaction progress by TLC (30% ethyl acetate in hexane). The reaction is typically complete within 2-4 hours.

  • Once the reaction is complete, neutralize the acetic acid by carefully adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane (starting from 10% ethyl acetate) to isolate the pure this compound.

Visualizations

Side_Reactions Indole Indole C3_Product This compound (Desired Product) Indole->C3_Product + MVK (Acid Catalyst) N_Product 1-(1H-Indol-1-yl)butan-3-one (N-Alkylation Side Product) Indole->N_Product + MVK (Side Reaction) MVK Methyl Vinyl Ketone (MVK) Bis_Product 3,3-bis(3-oxobutyl)-1H-indole (Bis-C3-Alkylation Side Product) C3_Product->Bis_Product + MVK (Side Reaction)

Caption: Reaction pathway for the synthesis of this compound and its major side reactions.

Troubleshooting_Workflow decision decision issue issue solution solution start Start Synthesis check_yield Check Yield & Purity (TLC, NMR) start->check_yield is_yield_low Low Yield? check_yield->is_yield_low incomplete_rxn Incomplete Reaction? is_yield_low->incomplete_rxn Yes check_purity Significant Side Products? is_yield_low->check_purity No increase_temp Increase Temperature or Add Stronger Catalyst incomplete_rxn->increase_temp Yes incomplete_rxn->check_purity No increase_temp->check_yield optimize_stoich Optimize Stoichiometry (Excess Indole) check_purity->optimize_stoich Yes purify Column Chromatography check_purity->purify No optimize_cond Optimize Temp/Time optimize_stoich->optimize_cond optimize_cond->check_yield end Pure Product purify->end

Caption: A logical workflow for troubleshooting common issues in the synthesis of this compound.

Technical Support Center: Purification of 3-(3-Oxobutyl)-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the purification challenges of 3-(3-Oxobutyl)-1H-indole.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude 3-(3-Oxobutyl)-1H-indole?

A1: Common impurities in crude 3-(3-Oxobutyl)-1H-indole often depend on the synthetic route. However, typical impurities may include unreacted starting materials such as indole and methyl vinyl ketone (from Michael addition) or the corresponding phenylhydrazone and butanone (from Fischer indole synthesis).[1] Side-products from polymerization or self-condensation of the starting materials or product can also be present. Additionally, degradation products arising from oxidation or instability of the indole ring may be observed.[1]

Q2: My purified 3-(3-Oxobutyl)-1H-indole, which was initially a white solid, is turning pink or tan over time. What is causing this and how can I prevent it?

A2: The discoloration of indoles upon storage is a common issue and is typically caused by oxidation.[1] To ensure the long-term stability of your purified 3-(3-Oxobutyl)-1H-indole, it is recommended to store it in a sealed container, such as an amber vial, under an inert atmosphere like nitrogen or argon.[1] Protecting the compound from light is also crucial.

Q3: Can I use a simple acid-base extraction to purify my crude 3-(3-Oxobutyl)-1H-indole?

A3: A simple acid-base extraction is generally not sufficient for the complete purification of 3-(3-Oxobutyl)-1H-indole.[1] While an acid wash (e.g., with 1M HCl) can help remove basic impurities like unreacted phenylhydrazine, the indole N-H is only weakly acidic.[1] Therefore, extraction with common aqueous bases like NaOH is not very effective for separating it from neutral impurities.[1] However, an initial extraction is a valuable first step in the workup to remove the bulk of certain types of impurities before proceeding to chromatography or recrystallization.[1]

Q4: I am seeing significant streaking of my compound on the silica gel column during chromatography. What could be the cause and how can I fix it?

A4: Streaking on a silica gel column can indicate that your compound is degrading on the acidic silica. To mitigate this, you can use deactivated silica gel by adding a small amount of a base, like triethylamine (~1%), to your eluent.[1] Alternatively, switching to a less acidic stationary phase, such as alumina, can also be effective.[1]

Troubleshooting Guides

Issue 1: Low Purity of Crude Product (Multiple Spots on TLC)

Problem: The initial Thin Layer Chromatography (TLC) of the crude reaction mixture shows multiple spots, with some having Rf values close to the desired product.

Possible Causes & Solutions:

Possible Cause Suggested Solution
Unreacted Starting MaterialsPerform an initial workup with an appropriate aqueous wash to remove water-soluble starting materials. For instance, an acid wash can remove basic starting materials.[1]
Formation of Side-ProductsOptimize the reaction conditions (temperature, reaction time, stoichiometry of reactants) to minimize the formation of side-products.
Product DegradationAnalyze the stability of the product under the reaction and workup conditions. Consider lowering the temperature or using milder reagents if degradation is suspected. Indoles can be sensitive to strong acids and oxidants.
Issue 2: Difficulty in Separating Impurities by Column Chromatography

Problem: Co-elution of impurities with the product during column chromatography, even with various solvent systems.

Troubleshooting Steps:

  • Optimize the Mobile Phase: Experiment with a wider range of solvent systems. For indole derivatives, common eluents include gradients of ethyl acetate in hexanes or dichloromethane in hexanes.[2][3] Sometimes, adding a small amount of methanol to the eluent can improve separation.

  • Change the Stationary Phase: If silica gel is not providing adequate separation, consider using a different stationary phase. Options include:

    • Alumina: Can be basic, neutral, or acidic and may offer different selectivity.[1]

    • Reversed-Phase Silica (C18): This is a good option for separating compounds based on polarity differences in a different way than normal-phase chromatography.[2]

  • Dry Loading vs. Wet Loading: If your compound is not very soluble in the initial eluent, consider dry loading. This involves adsorbing the crude product onto a small amount of silica gel before adding it to the column, which can lead to better band resolution.[2]

Issue 3: Poor Yield After Recrystallization

Problem: A significant loss of product is observed after performing recrystallization.

Possible Causes & Solutions:

Possible Cause Suggested Solution
Inappropriate Solvent ChoiceThe ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[4] Test a variety of solvents on a small scale to find the optimal one. Common solvents for recrystallizing indoles include ethanol, methanol, ethyl acetate, hexane, or mixtures thereof.[1][4]
Using Too Much SolventUsing an excessive amount of solvent will keep more of your product dissolved in the mother liquor even after cooling, thus reducing the yield.[4] Use the minimum amount of hot solvent required to fully dissolve the crude product.
Cooling Too QuicklyRapid cooling can lead to the formation of small, impure crystals. Allow the solution to cool slowly to room temperature to promote the growth of larger, purer crystals before placing it in an ice bath.[4]

Quantitative Data Summary

The following table presents typical outcomes for the purification of indole derivatives. Note that specific values for 3-(3-Oxobutyl)-1H-indole may vary depending on the crude sample's purity and the precise experimental conditions.

Purification Technique Stationary/Mobile Phase or Solvent Typical Recovery (%) Achievable Purity (%) Scale
Column ChromatographySilica Gel / Hexane:Ethyl Acetate85-95%>98%Milligram to Gram
RecrystallizationEthanol/Water or Toluene70-85%>99%Milligram to Multigram
Preparative HPLCC18 Silica / Acetonitrile:Water Gradient60-80%>99.5%Microgram to Milligram

(Data is based on typical results for analogous indole derivatives and should be considered as a general guide.)[3]

Experimental Protocols

Protocol 1: Purification by Silica Gel Column Chromatography

This method is suitable for purifying gram-scale quantities of the crude product and for separating the target compound from impurities with different polarities.[3]

Materials and Equipment:

  • Crude 3-(3-Oxobutyl)-1H-indole

  • Silica gel (230-400 mesh)

  • Hexane and Ethyl Acetate (HPLC grade)

  • Glass chromatography column

  • Thin Layer Chromatography (TLC) plates

  • UV lamp (254 nm)

  • Rotary evaporator

  • Collection tubes or flasks

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in hexane.

  • Column Packing: Pour the slurry into the column and allow the silica to settle, ensuring a uniform bed without air bubbles. The solvent level should always be kept above the silica bed.[2]

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Alternatively, for dry loading, adsorb the dissolved product onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting powder to the top of the column.[2]

  • Elution: Start the elution with a non-polar mobile phase (e.g., 9:1 hexane:ethyl acetate). Gradually increase the polarity of the mobile phase (e.g., to 7:3 hexane:ethyl acetate) to elute the target compound.[3]

  • Fraction Collection and Analysis: Collect fractions and monitor them by TLC to identify those containing the pure product.[2]

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified 3-(3-Oxobutyl)-1H-indole.[2]

Protocol 2: Purification by Recrystallization

Recrystallization is an effective method for obtaining highly pure crystalline material if a suitable solvent system is found.[3][4]

Materials and Equipment:

  • Crude 3-(3-Oxobutyl)-1H-indole

  • Recrystallization solvent (e.g., ethanol/water or toluene)[5]

  • Erlenmeyer flasks

  • Hot plate with stirring capability

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture while stirring and add more hot solvent portion-wise until the solid completely dissolves.[4][5]

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.[4][5]

  • Crystallization: Allow the clear solution to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[4][5]

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent.[3]

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.[3]

Visualizations

experimental_workflow cluster_start Start cluster_purification Purification Options cluster_end End Product crude_product Crude 3-(3-Oxobutyl)-1H-indole column_chromatography Column Chromatography crude_product->column_chromatography Separation by polarity recrystallization Recrystallization crude_product->recrystallization Differential solubility prep_hplc Preparative HPLC crude_product->prep_hplc High-resolution separation pure_product Pure 3-(3-Oxobutyl)-1H-indole column_chromatography->pure_product recrystallization->pure_product prep_hplc->pure_product

Caption: General purification workflow for 3-(3-Oxobutyl)-1H-indole.

troubleshooting_logic cluster_issues Identify the Problem cluster_solutions Implement Solutions start Purification Issue Encountered low_purity Low Purity / Multiple Spots start->low_purity co_elution Co-elution of Impurities start->co_elution poor_yield Poor Recrystallization Yield start->poor_yield optimize_reaction Optimize Reaction Conditions low_purity->optimize_reaction change_stationary_phase Change Stationary/Mobile Phase co_elution->change_stationary_phase optimize_solvent Optimize Recrystallization Solvent poor_yield->optimize_solvent end Pure Product Obtained optimize_reaction->end change_stationary_phase->end optimize_solvent->end

Caption: Troubleshooting logic for purification challenges.

References

Technical Support Center: Optimizing Derivatization of 4-(1H-Indol-3-yl)butan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the derivatization of 4-(1H-indol-3-yl)butan-2-one.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the derivatization of this compound, focusing on three primary reaction types: Reductive Amination, N-Alkylation of the Indole Ring, and Wittig Reaction of the Ketone.

Reductive Amination

Q1: My reductive amination reaction is showing low conversion to the desired amine product. What are the likely causes and solutions?

A1: Low conversion in reductive amination can stem from several factors. Firstly, the formation of the intermediate imine/enamine may be inefficient. This can be addressed by:

  • pH Adjustment: The reaction medium should be slightly acidic (pH 4-6) to facilitate imine formation without protonating the amine nucleophile excessively.

  • Water Removal: The formation of the imine from the ketone and amine generates water. Removing this water, for instance by using molecular sieves, can drive the equilibrium towards the imine, thus improving the overall conversion to the amine after reduction.

Secondly, the choice of reducing agent is critical.

  • Mild Reducing Agents: Use a mild reducing agent such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃). These reagents are selective for the protonated imine over the ketone starting material.[1][2][3] Stronger reducing agents like sodium borohydride (NaBH₄) can reduce the starting ketone, leading to the corresponding alcohol as a byproduct.[2][3]

  • Stepwise vs. One-Pot: If reduction of the starting ketone is a persistent issue, consider a two-step procedure: first, form the imine and isolate it, then reduce it in a separate step.

Q2: I am observing the formation of a significant amount of the alcohol byproduct, 4-(1H-indol-3-yl)butan-2-ol. How can I prevent this?

A2: The formation of the alcohol byproduct is a clear indication that your reducing agent is not selective enough and is reducing the starting ketone.

  • Choice of Reducing Agent: As mentioned above, switch to a more selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN).[1][2][3]

  • Control of Reaction Conditions: Ensure that the reaction conditions favor imine formation before the reduction step. This can be achieved by allowing the ketone and amine to stir together for a period before adding the reducing agent.

Q3: The purification of my final amine product is challenging due to the presence of unreacted starting materials and byproducts. What are some effective purification strategies?

A3: Purification can indeed be challenging. Here are a few strategies:

  • Acid-Base Extraction: The basicity of the desired amine product can be exploited for purification. An acid wash of the organic layer will protonate the amine, moving it to the aqueous layer and separating it from non-basic impurities. The aqueous layer can then be basified and the product re-extracted into an organic solvent.

  • Column Chromatography: Silica gel column chromatography is a standard method for purifying organic compounds. A gradient elution, starting with a non-polar solvent system and gradually increasing the polarity, can effectively separate the product from starting materials and byproducts.

  • Use of Scavenger Resins: In a one-pot reaction, excess amine can be removed by using a scavenger resin, such as a polymer-supported benzaldehyde, which will react with the primary amine.[4]

N-Alkylation of the Indole Ring

Q4: My N-alkylation reaction is resulting in a mixture of N-alkylated and C3-alkylated products. How can I improve the regioselectivity for N-alkylation?

A4: The indole ring has two nucleophilic centers: the N1 nitrogen and the C3 carbon. To favor N-alkylation, consider the following:

  • Choice of Base and Solvent: The combination of a strong base and a polar aprotic solvent is crucial for efficient deprotonation of the indole nitrogen. Sodium hydride (NaH) in dimethylformamide (DMF) or tetrahydrofuran (THF) is a common choice. The use of a stronger base ensures complete deprotonation, which favors N-alkylation.

  • Reaction Temperature: Higher reaction temperatures can favor the thermodynamically more stable N-alkylated product over the kinetically favored C3-alkylated product.[5]

  • Nature of the Alkylating Agent: Less reactive alkylating agents tend to favor N-alkylation.

Q5: The N-alkylation reaction is sluggish and gives a low yield. What can I do to improve the reaction rate and yield?

A5: Sluggish reactions and low yields can often be attributed to incomplete deprotonation or insufficient reactivity of the alkylating agent.

  • Ensure Anhydrous Conditions: Sodium hydride and other strong bases are highly reactive with water. Ensure all glassware is thoroughly dried and use anhydrous solvents to maintain the activity of the base.

  • Activate the Alkylating Agent: If using an alkyl chloride, converting it to the more reactive alkyl iodide in situ by adding a catalytic amount of sodium iodide can improve the reaction rate.

  • Increase Temperature: As mentioned, increasing the reaction temperature can improve the rate of reaction.[5]

Wittig Reaction

Q6: My Wittig reaction is not proceeding to completion, and I am recovering a significant amount of the starting ketone. How can I drive the reaction forward?

A6: Incomplete Wittig reactions are often due to issues with the ylide generation or its reactivity.

  • Ylide Generation: Ensure that the phosphonium salt is fully deprotonated to form the ylide. This requires a strong base such as n-butyllithium (n-BuLi) or sodium hydride (NaH) in an anhydrous, aprotic solvent like THF or DMSO. The characteristic color change of the ylide can be an indicator of its formation.

  • Steric Hindrance: The ketone in this compound is sterically accessible, but highly substituted ylides may face steric hindrance, slowing down the reaction. In such cases, longer reaction times or gentle heating may be necessary.

  • Ylide Stability: Stabilized ylides (containing an electron-withdrawing group) are less reactive than non-stabilized ylides.[6] If you are using a stabilized ylide, a higher reaction temperature may be required.

Q7: The stereoselectivity of my Wittig reaction is poor, resulting in a mixture of E and Z isomers. How can I control the stereochemical outcome?

A7: The stereoselectivity of the Wittig reaction is highly dependent on the nature of the ylide and the reaction conditions.

  • Non-stabilized Ylides: Non-stabilized ylides (e.g., where the substituent on the ylidic carbon is an alkyl group) typically favor the formation of the Z-alkene, especially under salt-free conditions.[6]

  • Stabilized Ylides: Stabilized ylides generally lead to the formation of the E-alkene as the major product.[6]

  • Schlosser Modification: For non-stabilized ylides, the Schlosser modification can be used to favor the E-alkene.[7] This involves treating the intermediate betaine with a strong base like phenyllithium at low temperature.

Experimental Protocols

The following are representative protocols for the derivatization of this compound. These should be considered as starting points and may require optimization for specific substrates and desired outcomes.

Protocol 1: Reductive Amination with a Primary Amine
  • Imine Formation: To a solution of this compound (1.0 eq) in methanol, add the primary amine (1.1 eq) and glacial acetic acid (0.1 eq). Stir the mixture at room temperature for 2-4 hours. The progress of imine formation can be monitored by TLC or LC-MS.

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.

  • Work-up: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2 hours. Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure.

  • Extraction: Extract the aqueous residue with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: N-Alkylation of the Indole Ring
  • Deprotonation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq) in anhydrous DMF. Cool the suspension to 0 °C.

  • Indole Addition: Add a solution of this compound (1.0 eq) in anhydrous DMF dropwise to the NaH suspension. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Alkylation: Add the alkyl halide (1.1 eq) dropwise to the reaction mixture. Heat the reaction to a temperature between 50-80 °C and monitor its progress by TLC. Higher temperatures generally favor N-alkylation.[5]

  • Work-up: After completion, cool the reaction to room temperature and carefully quench with saturated aqueous ammonium chloride solution.

  • Extraction and Purification: Extract the mixture with ethyl acetate, wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography.

Data Presentation

The following tables summarize typical reaction conditions for the derivatization of indole and ketone moieties, which can be adapted for this compound.

Table 1: Reductive Amination Conditions

Amine TypeReducing AgentSolventAdditiveTypical Yield Range
Primary AliphaticNaBH(OAc)₃Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)Acetic Acid (catalytic)70-95%
Primary AromaticNaBH₃CNMethanol (MeOH)Acetic Acid (catalytic)60-90%
Secondary AliphaticNaBH(OAc)₃Dichloromethane (DCM)None75-98%

Table 2: N-Alkylation Conditions

BaseSolventAlkylating AgentTemperatureTypical Yield Range
NaHDMFAlkyl iodide/bromide25-80 °C80-95%
K₂CO₃AcetonitrileAlkyl bromideReflux70-90%
Cs₂CO₃DMFAlkyl halide50-100 °C85-98%

Visualizations

Troubleshooting Workflow for Low Yield in Derivatization

Troubleshooting_Workflow Start Low Yield in Derivatization Reaction_Type Identify Reaction Type Start->Reaction_Type Reductive_Amination Reductive Amination Reaction_Type->Reductive_Amination N_Alkylation N-Alkylation Reaction_Type->N_Alkylation Wittig Wittig Reaction Reaction_Type->Wittig Check_Imine Check Imine Formation (pH, water removal) Reductive_Amination->Check_Imine Check_Deprotonation Verify Indole Deprotonation (base, solvent, anhydrous) N_Alkylation->Check_Deprotonation Check_Ylide Confirm Ylide Generation (strong base, anhydrous) Wittig->Check_Ylide Check_Reducing_Agent Evaluate Reducing Agent (selectivity, strength) Check_Imine->Check_Reducing_Agent Optimize Optimize Conditions Check_Reducing_Agent->Optimize Check_Regioselectivity Assess Regioselectivity (temperature, reagents) Check_Deprotonation->Check_Regioselectivity Check_Regioselectivity->Optimize Check_Reactivity Consider Ylide Reactivity (stabilized vs. non-stabilized) Check_Ylide->Check_Reactivity Check_Reactivity->Optimize Purification Review Purification Strategy Optimize->Purification

Caption: A logical workflow for troubleshooting low-yield derivatization reactions.

General Experimental Workflow for Synthesis and Screening

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Analysis & Characterization cluster_screening Biological Screening Start This compound Derivatization Derivatization Reaction (e.g., Reductive Amination) Start->Derivatization Workup Reaction Work-up & Crude Isolation Derivatization->Workup Purification Purification (Column Chromatography) Workup->Purification Structure_Verification Structure Verification (NMR, MS) Purification->Structure_Verification Purity_Analysis Purity Analysis (HPLC, LC-MS) Structure_Verification->Purity_Analysis Screening Biological Assay (e.g., Enzyme Inhibition) Purity_Analysis->Screening Data_Analysis Data Analysis (IC50 determination) Screening->Data_Analysis Hit_Compound Hit Compound Identification Data_Analysis->Hit_Compound

Caption: A general workflow from synthesis to biological screening of derivatives.

References

4-(1h-Indol-3-yl)butan-2-one stability and storage issues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on the stability and storage of 4-(1H-indol-3-yl)butan-2-one, along with troubleshooting for common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: The main stability concern for this compound is the potential for oxidative degradation of the electron-rich indole ring. This degradation can be accelerated by exposure to light, heat, and atmospheric oxygen. A noticeable color change of the solid compound, often to a pink, red, or brownish hue, can be an indicator of degradation. While a slight color change may not always signify a substantial loss of purity, it warrants caution and re-analysis before use in sensitive applications.

Q2: What are the recommended storage conditions for solid this compound?

A2: To ensure the long-term stability of solid this compound, it is recommended to store it in a cool, dark, and dry place. For optimal preservation of purity, storage at -20°C is advisable, particularly for long-term storage. The compound should be kept in a tightly sealed, opaque or amber vial to protect it from light and moisture. For highly sensitive experiments, storage under an inert atmosphere, such as argon or nitrogen, is recommended to minimize oxidation.

Q3: How should I prepare and store stock solutions of this compound?

A3: Stock solutions should be prepared in a high-purity, anhydrous solvent in which the compound is readily soluble, such as DMSO or ethanol. It is advisable to prepare concentrated stock solutions, which can then be diluted to the final working concentration in the appropriate aqueous buffer or cell culture medium immediately before use. Stock solutions should be stored in tightly sealed vials at -20°C or -80°C to minimize degradation. Avoid repeated freeze-thaw cycles by aliquoting the stock solution into single-use volumes.

Q4: My solution of this compound has changed color. Can I still use it?

A4: A color change in a solution of an indole-containing compound is often an indication of degradation, likely due to oxidation. The suitability of the solution for further use depends on the nature of your experiment. For highly sensitive assays, it is strongly recommended to discard the colored solution and prepare a fresh one from a solid sample that has been properly stored. If the experiment is less sensitive, the impact of the degradation products should be considered, and a purity check via an appropriate analytical method (e.g., HPLC, LC-MS) is advised.

Q5: Is this compound sensitive to acidic or basic conditions?

A5: The indole nucleus can be sensitive to strong acidic and basic conditions, which may catalyze degradation. The stability of this compound in your specific experimental buffer should be determined, especially if the experiment involves prolonged incubation at non-neutral pH.

Troubleshooting Guides

Issue 1: Inconsistent or unexpected experimental results.

This can often be attributed to the degradation of this compound.

A Inconsistent Experimental Results B Check for Visual Signs of Degradation (Color change in solid or solution?) A->B C Assess Purity of Compound (e.g., HPLC, LC-MS) B->C Yes D Review Storage and Handling Procedures B->D No E Prepare Fresh Stock and Working Solutions C->E D->E F Re-run Experiment with Fresh Compound E->F G Consider Compound-Media Interactions (Perform stability study in experimental medium) F->G Unsuccessful H Problem Resolved F->H Successful I Problem Persists G->I A Compound Not Dissolving in Aqueous Buffer B Prepare a Concentrated Stock Solution in an Organic Solvent (e.g., DMSO, Ethanol) A->B C Gently warm the stock solution (if safe and appropriate) B->C D Add Stock Solution to Aqueous Buffer Dropwise while vortexing or stirring C->D E Observe for Precipitation D->E F Solution is Clear E->F No G Precipitate Forms E->G Yes H Lower the Final Concentration G->H I Consider a Different Co-solvent G->I A This compound B Oxidized Intermediates (e.g., Hydroxyindoles) A->B Oxidation (O2, light, heat) C Further Degradation Products (Colored oligomers/polymers) B->C Further Oxidation/ Polymerization A Prepare Solution of Compound in Experimental Buffer B Aliquot into Vials for Different Time Points A->B C Incubate under Experimental Conditions B->C D Analyze Aliquots at Each Time Point by HPLC C->D E Quantify Peak Area of Parent Compound D->E F Plot Concentration vs. Time to Determine Stability E->F

Troubleshooting NMR spectrum of 4-(1h-Indol-3-yl)butan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting the NMR spectrum of 4-(1H-indol-3-yl)butan-2-one.

Frequently Asked Questions (FAQs)

Q1: What are the expected ¹H and ¹³C NMR chemical shifts for this compound?

The expected chemical shifts for this compound are summarized below. Note that exact shifts can vary depending on the solvent, concentration, and instrument.

Expected ¹H NMR Chemical Shifts (in CDCl₃)

Protons Chemical Shift (δ, ppm) Multiplicity Integration
Indole N-H ~8.10 broad singlet 1H
Aromatic H (4, 5, 6, 7) ~7.10 - 7.65 multiplet 4H
Aromatic H (2) ~6.95 singlet 1H
-CH₂- (indole side chain) ~3.00 triplet 2H
-CH₂- (keto side chain) ~2.80 triplet 2H

| -CH₃ (keto) | ~2.15 | singlet | 3H |

Expected ¹³C NMR Chemical Shifts (in CDCl₃)

Carbon Chemical Shift (δ, ppm)
C=O ~208.5
Aromatic C (indole) ~111.0 - 136.5
-CH₂- (keto side chain) ~44.5
-CH₃ (keto) ~30.0

| -CH₂- (indole side chain) | ~20.0 |

Troubleshooting Guides

Q2: Why am I seeing unexpected peaks in my ¹H NMR spectrum?

Unexpected signals in an NMR spectrum are common and can originate from several sources. Use the following guide to identify the impurity.

Common Sources of Contamination:

  • Residual Solvents: Small amounts of solvents used during synthesis or purification (e.g., Ethyl Acetate, Dichloromethane, Hexanes) are a frequent cause of extra peaks.[1][2][3]

  • Water: Deuterated solvents can absorb moisture from the air, appearing as a peak around 1.5-1.6 ppm in CDCl₃ or higher in polar solvents like DMSO-d₆.[4]

  • Silicone Grease: Grease from glassware joints is a common contaminant, typically appearing as a singlet around 0 ppm.[5]

  • Starting Materials: Incomplete reaction can leave starting materials, such as indole or methyl vinyl ketone, in your sample.

  • Side Products: Side reactions during synthesis can generate structurally related impurities.

Troubleshooting Workflow for Unexpected Peaks

G A Unexpected Peak(s) Observed B Compare peak(s) to common solvent impurity tables. A->B C Is the peak identified as a common solvent? B->C D Impurity is likely a residual solvent. Consider further drying of the sample under high vacuum. C->D Yes E Check for peaks around 0 ppm (grease) or 1.5-1.6 ppm (water in CDCl3). C->E No F Is the peak identified as grease or water? E->F G Impurity is likely grease or water. Take care with glassware and use dry solvents. F->G Yes H Compare spectrum to NMR of starting materials (e.g., indole). F->H No I Does the peak match a starting material? H->I J Impurity is unreacted starting material. Further purification (e.g., column chromatography) is needed. I->J Yes K Peak may be a side product or an unknown contaminant. Consider further analysis (e.g., LC-MS, 2D NMR). I->K No

Caption: Troubleshooting workflow for identifying unknown peaks.

Table of Common Solvent Impurities in CDCl₃

Solvent ¹H Chemical Shift (δ, ppm) Multiplicity
Acetone 2.17 singlet
Dichloromethane 5.30 singlet
Diethyl Ether 3.48, 1.21 quartet, triplet
Ethyl Acetate 4.12, 2.05, 1.26 quartet, singlet, triplet
Hexane 1.25, 0.88 multiplet, multiplet
Toluene 7.27-7.17, 2.36 multiplet, singlet

| Water | 1.56 | singlet |

Q3: Why are the integrations in my spectrum incorrect?

Incorrect integration values can be misleading. Here are potential causes:

  • Overlapping Signals: If peaks from your product overlap with impurity or solvent peaks, the integration will be artificially high.

  • Exchangeable Protons (N-H): The indole N-H proton is "exchangeable." If there are traces of D₂O or CD₃OD in your solvent, this proton can exchange with deuterium, causing its signal to decrease in intensity or disappear entirely.[4] To confirm, you can add a drop of D₂O to your NMR tube, shake it, and re-acquire the spectrum; the N-H peak should disappear.[4]

  • Poor Phasing or Baseline Correction: An improperly phased spectrum or a distorted baseline can lead to significant errors in integration. Re-process the spectrum carefully.

  • Saturation: If the relaxation delay (d1) parameter is too short, protons that relax slowly may not fully return to equilibrium, leading to lower-than-expected integration values. This is less common for ¹H NMR but can be a factor.

Q4: Why are some of my peaks broad?

Peak broadening can obscure coupling information and make interpretation difficult.

  • Poor Shimming: The most common cause of general peak broadening across the entire spectrum.[4] The magnetic field needs to be homogenized (shimmed) before acquisition.

  • Sample Concentration/Solubility: A sample that is too concentrated or not fully dissolved will result in a non-homogenous solution, causing significant line broadening.[4]

  • Paramagnetic Impurities: Traces of paramagnetic metals (like iron or copper) or dissolved oxygen can cause significant broadening of all peaks.

  • Chemical Exchange: The indole N-H proton is often broad due to quadrupole broadening from the nitrogen atom and chemical exchange with the environment.[6]

Experimental Protocols

Standard ¹H NMR Sample Preparation and Acquisition
  • Sample Weighing: Accurately weigh 5-10 mg of your this compound sample directly into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃) to the vial. Ensure the solvent contains an internal standard like Tetramethylsilane (TMS) if one is not already present.

  • Dissolution: Gently swirl or vortex the vial to completely dissolve the sample. If solubility is an issue, gentle warming or sonication may help.[4]

  • Transfer: Using a clean glass pipette, transfer the solution to a clean, dry NMR tube. Avoid transferring any solid particles.

  • Filtering (Optional): If the solution is not perfectly clear, filter it through a small plug of cotton or glass wool in the pipette into the NMR tube.

  • Capping: Cap the NMR tube securely.

  • Instrument Setup: Insert the sample into the NMR spectrometer.

  • Locking and Shimming: The instrument will "lock" onto the deuterium signal of the solvent. Perform automatic or manual shimming to homogenize the magnetic field, which is critical for obtaining sharp peaks.[4]

  • Acquisition: Acquire the ¹H NMR spectrum using standard instrument parameters. A typical experiment involves 8 to 16 scans with a relaxation delay of 1-2 seconds.

  • Processing: After acquisition, Fourier transform the raw data. Manually phase the spectrum to ensure all peaks are upright and symmetrical. Apply a baseline correction to ensure the baseline is flat.

  • Analysis: Calibrate the spectrum by setting the TMS peak to 0.00 ppm (or the residual solvent peak to its known value). Integrate the peaks and analyze the chemical shifts and coupling patterns.[7]

References

Technical Support Center: Purification of 4-(1H-Indol-3-yl)butan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 4-(1H-Indol-3-yl)butan-2-one.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in a crude sample of this compound?

A1: The impurities present in your crude sample will largely depend on the synthetic route used. The two most common methods for synthesizing this compound are the Fischer indole synthesis and the Michael addition of indole to methyl vinyl ketone.

  • From Fischer Indole Synthesis:

    • Unreacted starting materials: Phenylhydrazine and 4-oxobutanoic acid (or its ester).

    • Incomplete cyclization products: Phenylhydrazone intermediate.

    • Isomeric products: Formation of other indole isomers is possible depending on the substitution pattern of the phenylhydrazine.

    • Side-reaction products: Products from the decomposition of starting materials or intermediates under strong acid and high-temperature conditions.

  • From Michael Addition:

    • Unreacted starting materials: Indole and methyl vinyl ketone.

    • N-alkylation product: 1-(1H-indol-1-yl)butan-2-one.

    • Bis-adduct: 1,3-di(1H-indol-3-yl)butane.

    • Indole dimers or oligomers: Can form under acidic conditions.[1][2][3]

    • Polymerized methyl vinyl ketone.

Q2: What are the recommended purification methods for this compound?

A2: The primary methods for purifying this compound are column chromatography and recrystallization. The choice of method depends on the nature and quantity of the impurities.

  • Column Chromatography: This is the most versatile method for separating the target compound from a wide range of impurities. Silica gel is a commonly used stationary phase.

  • Recrystallization: This method is effective for removing small amounts of impurities if a suitable solvent system can be found. It is often used as a final purification step after chromatography.

  • Distillation: While possible in principle, distillation is often not ideal for this compound due to its relatively high boiling point and potential for decomposition at elevated temperatures.

Q3: How can I monitor the progress of the purification?

A3: Thin-Layer Chromatography (TLC) is an essential technique for monitoring the purification process. It allows you to visualize the separation of your target compound from impurities. A recommended starting TLC solvent system is a mixture of hexane and ethyl acetate. By adjusting the ratio of these solvents, you can achieve good separation of spots on the TLC plate. The spots can be visualized under a UV lamp (254 nm).

Troubleshooting Guides

Issue 1: Difficulty in Removing a Persistent Impurity

Symptoms:

  • A persistent spot on the TLC plate that co-elutes with the product.

  • NMR or other analytical data shows the presence of an unknown impurity even after initial purification.

Possible Causes and Solutions:

Possible Cause Suggested Solution
Isomeric Impurity Isomers can have very similar polarities, making them difficult to separate by standard chromatography. Try using a different solvent system for column chromatography, or consider a different stationary phase (e.g., alumina). High-Performance Liquid Chromatography (HPLC) with a suitable column may be necessary for complete separation.
Closely Eluting Byproduct Optimize the column chromatography conditions. A shallower solvent gradient or isocratic elution with a finely tuned solvent mixture can improve resolution.
Impurity Co-crystallizes with the Product If recrystallization is the issue, try a different solvent or a multi-solvent system. Sometimes, converting the product to a derivative, purifying the derivative, and then reverting it to the original product can be an effective strategy.
Issue 2: Low Recovery Yield After Purification

Symptoms:

  • Significant loss of product mass after column chromatography or recrystallization.

Possible Causes and Solutions:

Possible Cause Suggested Solution
Product is too soluble in the recrystallization solvent. Choose a solvent in which the product has high solubility at elevated temperatures but low solubility at room temperature or below. A solvent pair system (one solvent in which the compound is soluble and another in which it is insoluble) can also be effective.
Product is adsorbing irreversibly to the silica gel. If you suspect strong adsorption, you can deactivate the silica gel by adding a small amount of triethylamine to the eluent (e.g., 0.1-1%). This is particularly useful if your compound has basic functionalities.
Product is degrading during purification. Avoid prolonged exposure to strong acids or bases. If using column chromatography, work efficiently to minimize the time the compound spends on the column. Ensure that solvents are pure and free of any reactive impurities.
Product is volatile. If your product is volatile, be cautious during solvent removal (rotoevaporation). Use moderate temperatures and pressures.

Experimental Protocols

Protocol 1: Column Chromatography Purification

This protocol provides a general guideline for the purification of this compound using silica gel column chromatography.

Materials:

  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • n-Hexane (reagent grade)

  • Ethyl acetate (reagent grade)

  • Dichloromethane (for sample loading)

  • Chromatography column

  • TLC plates (silica gel 60 F254)

  • UV lamp (254 nm)

  • Collection tubes

  • Rotary evaporator

Methodology:

  • TLC Analysis:

    • Dissolve a small amount of the crude product in dichloromethane.

    • Spot the solution onto a TLC plate.

    • Develop the plate in a TLC chamber with a mixture of hexane and ethyl acetate (start with a 7:3 ratio).

    • Visualize the spots under a UV lamp.

    • Adjust the solvent ratio to achieve a retention factor (Rf) of approximately 0.25-0.35 for the product spot.

  • Column Preparation:

    • Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 9:1 hexane:ethyl acetate).

    • Pour the slurry into the chromatography column, ensuring no air bubbles are trapped.

    • Allow the silica gel to settle, and drain the excess solvent until the solvent level is just above the silica bed.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of dichloromethane.

    • Alternatively, for less soluble samples, adsorb the crude product onto a small amount of silica gel.

  • Elution and Fraction Collection:

    • Begin elution with a low-polarity solvent mixture (e.g., 9:1 hexane:ethyl acetate).

    • Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate (gradient elution). A suggested gradient is provided in the table below.

    • Collect fractions and monitor them by TLC.

  • Product Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent using a rotary evaporator to obtain the purified this compound.

Quantitative Data Summary for Column Chromatography:

ParameterRecommended Value/Range
Stationary Phase Silica Gel (60 Å, 230-400 mesh)
Mobile Phase Hexane/Ethyl Acetate Gradient
Initial Eluent 9:1 Hexane:Ethyl Acetate
Final Eluent 6:4 Hexane:Ethyl Acetate
TLC Rf of Product ~0.3 in 7:3 Hexane:Ethyl Acetate
Sample Loading 1g crude per 50-100g silica gel
Protocol 2: Recrystallization

Methodology:

  • Solvent Screening:

    • Test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. Good single solvents for recrystallization will show low solubility at room temperature and high solubility when hot. Common solvents to try include ethanol, isopropanol, toluene, and ethyl acetate/hexane mixtures.

  • Recrystallization Procedure:

    • Dissolve the crude product in the minimum amount of the chosen hot solvent.

    • If the solution is colored, you may add a small amount of activated charcoal and hot filter.

    • Allow the solution to cool slowly to room temperature.

    • Further cool the flask in an ice bath to maximize crystal formation.

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Dry the crystals under vacuum.

Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification Crude Product Crude Product Column Chromatography Column Chromatography Crude Product->Column Chromatography Recrystallization Recrystallization Column Chromatography->Recrystallization Purity Analysis (TLC, NMR) Purity Analysis (TLC, NMR) Recrystallization->Purity Analysis (TLC, NMR) Pure Product Pure Product Purity Analysis (TLC, NMR)->Pure Product

Caption: General workflow for the purification of this compound.

Troubleshooting_Logic start Purification Attempt check_purity Check Purity (TLC, NMR) start->check_purity is_pure Is it Pure? check_purity->is_pure impure Identify Impurity Type is_pure->impure No pure_product Pure Product is_pure->pure_product Yes isomeric Isomeric/Closely Eluting impure->isomeric Similar Polarity unreacted Unreacted Starting Material impure->unreacted Different Polarity optimize_chrom Optimize Chromatography (Gradient, Solvent System) isomeric->optimize_chrom change_method Consider Alternative Method (e.g., HPLC, Derivatization) isomeric->change_method unreacted->optimize_chrom rerun_reaction Re-run Reaction with Optimized Conditions unreacted->rerun_reaction

References

Technical Support Center: Synthesis of Indole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of indole derivatives. This resource is designed for researchers, scientists, and drug development professionals, providing detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during key indole synthesis reactions.

General Troubleshooting and FAQs

Q1: My indole synthesis reaction is resulting in a low yield. What are the common contributing factors?

A1: Low yields in indole synthesis can be attributed to several factors, including suboptimal reaction conditions, instability of reactants or intermediates, and the presence of interfering functional groups. For instance, the Fischer indole synthesis is known to be sensitive to temperature and the strength of the acid used.[1] In the Bischler-Möhlau synthesis, harsh reaction conditions are a frequent cause of poor yields.[1] To address low yields, consider the following strategies:

  • Optimize Reaction Conditions: Systematically vary the temperature, reaction time, and catalyst concentration to find the optimal parameters for your specific substrate.

  • Use Protecting Groups: For sensitive functional groups on your starting materials, the use of protecting groups such as Boc, tosyl, or SEM for the indole nitrogen can prevent unwanted side reactions.[1]

  • Ensure Purity of Starting Materials: Impurities in the starting materials, such as arylhydrazines and carbonyl compounds, can lead to undesired side reactions and lower the overall yield.[1]

  • Evaluate Your Synthetic Route: Depending on the desired substitution pattern on the indole ring, some synthetic methods are inherently more efficient than others.[1]

Q2: I am struggling with the purification of my crude indole product. What are some effective methods?

A2: The purification of indole derivatives can be challenging due to the presence of structurally similar impurities.[1] The following methods are commonly employed:

  • Column Chromatography: This is a widely used technique. The choice of the solvent system is critical for achieving good separation. Experimenting with aprotic solvents or employing gradient elution can often improve the resolution of closely related compounds.[1]

  • Recrystallization: This method can yield highly pure indole derivatives, although it may sometimes lead to a lower recovery of the product.[1] A mixed solvent system, such as methanol and water, has been found to be effective for the crystallization of crude indole.[1]

Fischer Indole Synthesis: Troubleshooting Guide

The Fischer indole synthesis is a classic and versatile method for preparing indoles from the reaction of a phenylhydrazine with an aldehyde or ketone under acidic conditions.[2]

FAQs

Q3: Why is my Fischer indole synthesis failing or giving a very low yield?

A3: Several factors can contribute to the failure or low yield of a Fischer indole synthesis:

  • Substituent Effects: Electron-donating groups on the carbonyl compound can stabilize a key intermediate, leading to the cleavage of the N-N bond as a competing side reaction instead of the desired cyclization.[1][3][4] This is a particularly well-known issue in the synthesis of 3-aminoindoles.[1]

  • Steric Hindrance: Bulky substituents on either the arylhydrazine or the carbonyl compound can sterically hinder the reaction, preventing the necessary bond formations.[1]

  • Inappropriate Acid Catalyst: The choice and concentration of the acid catalyst (e.g., ZnCl₂, PPA, HCl, H₂SO₄) are critical and often need to be optimized for each specific reaction.[1][5][6]

  • Reaction Conditions: The synthesis is highly sensitive to both temperature and reaction time.[1]

Q4: I am observing the formation of multiple products in my Fischer indole synthesis. What are the likely side reactions?

A4: Common side reactions in the Fischer indole synthesis include:

  • Aldol Condensation: Under the acidic conditions of the reaction, aldehydes and ketones that have α-hydrogens can undergo self-condensation, leading to impurities.[1]

  • Regioisomer Formation: When using unsymmetrical ketones, two different enamine intermediates can form, resulting in a mixture of two regioisomeric indoles.[5] The regioselectivity can be influenced by the steric bulk of the substituents on the ketone, with the reaction often favoring the formation of the less sterically hindered enamine intermediate.[7]

Quantitative Data: Catalyst Performance in Fischer Indole Synthesis

The choice of catalyst can significantly impact the yield of the Fischer indole synthesis. The following table summarizes the effect of different catalysts on the synthesis of 2-phenylindole from phenylhydrazine hydrochloride and acetophenone.

EntryCatalystTime (h)Yield (%)
1Zeolite-HY443
2Montmorillonite K10470
3Indion-90460
4Amberlite-120463
5Silica420
6Amberlyst-15468
7Phosphomolybdic acid486
Reaction Conditions: Phenylhydrazine hydrochloride (0.01 mol), acetophenone (0.01 mol), catalyst (0.002 mol), in chloroform at 60°C for 4 hours.[8]
Experimental Protocol: General Fischer Indole Synthesis
  • Hydrazone Formation (Optional Pre-step): In a flask, dissolve the ketone or aldehyde in a suitable solvent like ethanol or acetic acid. Add an equimolar amount of the arylhydrazine. The hydrazone may precipitate upon formation and can be isolated, or the reaction mixture can be used directly in the next step.[5]

  • Cyclization: Add the acid catalyst (e.g., polyphosphoric acid, ZnCl₂, or a solution of H₂SO₄ in ethanol) to the reaction mixture containing the hydrazone.

  • Heating: Heat the mixture under reflux for several hours, monitoring the progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the excess acid by adding a suitable base, such as a saturated aqueous solution of sodium bicarbonate.

  • Extraction and Purification: Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, then dry it over an anhydrous salt like Na₂SO₄. After removing the solvent under reduced pressure, purify the crude product by column chromatography or recrystallization.

Visualization: Fischer Indole Synthesis Mechanism

Fischer_Indole_Synthesis cluster_start Starting Materials Arylhydrazine Arylhydrazine Hydrazone Arylhydrazone Arylhydrazine->Hydrazone + Carbonyl - H2O Carbonyl Ketone/Aldehyde Carbonyl->Hydrazone Enamine Enamine (Tautomer) Hydrazone->Enamine Tautomerization Rearrangement [3,3]-Sigmatropic Rearrangement Enamine->Rearrangement Acid Catalyst (H+) Diimine Di-imine Intermediate Rearrangement->Diimine Cyclization Intramolecular Cyclization Diimine->Cyclization Aromatization Aminal Aminal Intermediate Cyclization->Aminal Elimination Elimination of NH3 Aminal->Elimination - NH3 Indole Indole Product Elimination->Indole

Caption: The reaction mechanism of the Fischer Indole Synthesis.

Larock Indole Synthesis: Troubleshooting Guide

The Larock indole synthesis is a palladium-catalyzed reaction between an ortho-iodoaniline and a disubstituted alkyne.[9]

FAQs

Q5: My Larock indole synthesis is not proceeding or giving a low yield. What should I check?

A5: Several factors can influence the outcome of a Larock indole synthesis:

  • Catalyst System: The choice of palladium source and ligand is crucial. While Pd(OAc)₂ is common, other palladium sources can be used. The addition of a phosphine ligand, such as triphenylphosphine (PPh₃), can improve catalyst stability and reactivity.[10] For less reactive o-bromoanilines, sterically demanding phosphine ligands like P(tBu)₃ may be necessary to facilitate the oxidative addition step.[11]

  • Base and Additives: Potassium carbonate is a standard base, but others like sodium carbonate can also be employed.[10] The addition of a chloride source, typically LiCl, is often essential for the reaction's success, as it is believed to aid in the reductive elimination step.[10] However, using more than one equivalent of LiCl can slow the reaction and increase side product formation.[9]

  • Alkyne Stoichiometry: An excess of the alkyne, typically 2 to 5 equivalents, is often required to achieve good yields.[10]

  • Temperature: The reaction is usually performed at elevated temperatures, around 100°C.[10]

Q6: I am having issues with the regioselectivity of my Larock indole synthesis. What controls it?

A6: A key advantage of the Larock indole synthesis is its generally high regioselectivity with unsymmetrical alkynes. The reaction typically favors the formation of the indole isomer where the sterically larger substituent on the alkyne is positioned at the C2-position of the indole ring.[9][10] However, functional groups on the alkyne can also influence the regioselectivity, and in some cases, low to moderate regioselectivity has been observed.

Quantitative Data: Optimization of Larock Indole Synthesis

The following table illustrates the optimization of reaction conditions for the synthesis of a tryptophan derivative via Larock indolization.

EntryPd Catalyst (mol%)Ligand (mol%)BaseTemp (°C)Yield (%)
1Pd(OAc)₂ (5)NoneNa₂CO₃10027
2Pd(OAc)₂ (5)PPh₃ (11)Na₂CO₃100Suppressed
3Pd(OAc)₂ (5)PCy₃ (11)Na₂CO₃100Suppressed
4Pd[P(o-tol)₃]₂ (5)-Na₂CO₃10070
5Pd[P(tBu)₃]₂ (5)-Na₂CO₃100Increased
6Pd[P(tBu)₃]₂ (5)-Na₂CO₃6085
7Pd[P(tBu)₃]₂ (5)-Cy₂NMe60Comparable
Data adapted from a study on the synthesis of unnatural tryptophans.[11]
Experimental Protocol: General Larock Indole Synthesis
  • Reaction Setup: In a dry Schlenk flask under an inert atmosphere, combine the o-iodoaniline (1.0 mmol), potassium carbonate (2.0 mmol), and lithium chloride (1.0 mmol).

  • Catalyst Addition: In a separate vial, weigh the palladium(II) acetate (0.05 mmol) and triphenylphosphine (0.10 mmol) and add them to the reaction flask.

  • Solvent and Alkyne Addition: Add anhydrous DMF (5-10 mL) to the flask, followed by the disubstituted alkyne (2.0 mmol).

  • Reaction: Stir the reaction mixture at 100°C for 12-24 hours, monitoring the progress by TLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.

Visualization: Larock Indole Synthesis Catalytic Cycle

Larock_Indole_Synthesis Pd0 Pd(0) PdII_Aryl Aryl-Pd(II)-I Pd0->PdII_Aryl Oxidative Addition (+ o-Iodoaniline) PdII_Alkyne Aryl-Pd(II)-Alkyne PdII_Aryl->PdII_Alkyne + Alkyne Vinyl_Pd Vinyl-Pd(II) Intermediate PdII_Alkyne->Vinyl_Pd Migratory Insertion Palladacycle Six-membered Palladacycle Vinyl_Pd->Palladacycle Intramolecular Cyclization Palladacycle->Pd0 Reductive Elimination (Releases Pd(0)) Indole Indole Product Palladacycle->Indole Reductive Elimination

Caption: The catalytic cycle of the Larock Indole Synthesis.

Bischler-Möhlau Indole Synthesis: Troubleshooting Guide

The Bischler-Möhlau synthesis involves the reaction of an α-bromo-acetophenone with an excess of aniline to form a 2-aryl-indole.[12]

FAQs

Q7: My Bischler-Möhlau synthesis is giving a low yield and a mixture of products. How can I improve this?

A7: This is a common challenge with the Bischler-Möhlau synthesis, which is known for its harsh reaction conditions, often leading to poor yields and unpredictable regioselectivity.[12][13] Here are some strategies to improve the outcome:

  • Milder Reaction Conditions: The development of milder methods has been a focus of recent research. The use of microwave irradiation has been shown to significantly improve yields and reduce reaction times.[14] A solvent-free, microwave-assisted approach has been reported to provide 2-arylindoles in good yields.[14]

  • Catalyst: The use of lithium bromide as a catalyst has been explored as a way to achieve milder reaction conditions.[12]

  • Regioselectivity: The formation of regioisomers is a known issue. The reaction can proceed through different mechanistic pathways, leading to either 2-aryl or 3-aryl indoles.[13] The reaction is highly substrate-dependent, and the regiochemical outcome can be difficult to predict.[13]

Q8: What are the typical side products in a Bischler-Möhlau synthesis?

A8: Besides regioisomers, the harsh conditions can lead to the formation of polymeric materials and other degradation products, which can complicate the purification process.

Quantitative Data: Bischler-Möhlau Synthesis - Conventional vs. Microwave

The use of microwave irradiation can dramatically improve the efficiency of the Bischler-Möhlau synthesis.

MethodConditionsTimeYield (%)
ConventionalRefluxNot specified17 (for 2-phenylindole)
Microwave (One-pot)2:1 aniline:phenacyl bromide, solid-state, 600W1 min52-75
Data from a study on microwave-assisted, solvent-free Bischler indole synthesis.[15]
Experimental Protocol: Microwave-Assisted Bischler-Möhlau Synthesis
  • Reactant Mixture: In a suitable microwave vial, create a 2:1 mixture of the desired aniline and the α-bromo-acetophenone.

  • Microwave Irradiation: Add a few drops of dimethylformamide (DMF) to the mixture and irradiate it in a microwave reactor for approximately 1 minute at 600 W.

  • Purification: After cooling, the resulting 2-arylindole can be purified using appropriate chromatographic techniques.

Visualization: Bischler-Möhlau Synthesis Workflow

Bischler_Mohlau_Workflow Start Aniline + α-Bromo-acetophenone Intermediate α-Arylamino-ketone Intermediate Start->Intermediate SN2 Reaction Cyclization Intramolecular Cyclization (Excess Aniline, Heat) Intermediate->Cyclization Product 2-Aryl-Indole Cyclization->Product

Caption: A simplified workflow for the Bischler-Möhlau Indole Synthesis.

References

Technical Support Center: Enhancing the Solubility of 4-(1H-Indol-3-yl)butan-2-one for Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in solubilizing 4-(1H-Indol-3-yl)butan-2-one for biological assays.

Troubleshooting Guides & FAQs

Q1: My this compound is not dissolving in my aqueous assay buffer. What should I do?

A1: Direct dissolution of this compound, a compound with a lipophilic indole ring, in aqueous buffers is often challenging. The recommended approach is to first prepare a concentrated stock solution in an organic solvent and then dilute it into your aqueous assay buffer.

Q2: What is the best organic solvent to prepare a stock solution of this compound?

A2: Dimethyl sulfoxide (DMSO) is the most common and recommended solvent for preparing stock solutions of poorly soluble compounds like this compound.[1] It is a powerful solvent capable of dissolving a wide array of organic compounds.[2] For long-term storage, it is advisable to prepare aliquots of the stock solution in anhydrous DMSO and store them at -80°C under an inert atmosphere to maintain stability.[1]

Q3: I've prepared a DMSO stock solution, but the compound precipitates when I dilute it into my aqueous buffer. How can I prevent this?

A3: Precipitation upon dilution is a common issue. Here are several strategies to overcome this:

  • Optimize the final DMSO concentration: For many cell-based assays, the final concentration of DMSO should be kept low (e.g., <0.1% to 0.5%) to avoid cellular toxicity.[1] However, a slightly higher concentration, if tolerated by your assay, can help maintain solubility.

  • Use a co-solvent system: A mixture of solvents can enhance solubility. A common approach is to dissolve the compound in a minimal amount of DMSO and then add other co-solvents like ethanol or polyethylene glycol (PEG) 400 before the final dilution in aqueous buffer.[3]

  • Vortex during dilution: Add the stock solution dropwise to the pre-warmed aqueous buffer while vigorously vortexing. This rapid mixing helps to prevent localized high concentrations that can lead to precipitation.[4]

  • Gentle heating: In some instances, gently warming the solution can improve solubility. However, the thermal stability of the compound should be considered.[3]

Q4: Are there alternatives to DMSO if my assay is sensitive to it?

A4: Yes, other water-miscible organic solvents can be tested, such as ethanol, methanol, and dimethylformamide (DMF). The choice of solvent will depend on the specific compound and the tolerance of the biological assay.

Q5: Can I use techniques other than co-solvents to improve aqueous solubility?

A5: Absolutely. For challenging compounds, consider the following advanced techniques:

  • pH Adjustment: If your compound has ionizable groups, adjusting the pH of the aqueous buffer can significantly impact its solubility. The nitrogen in the indole ring is weakly acidic, and its protonation state can be influenced by pH.[3]

  • Use of Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.[5][6] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative for this purpose.[3]

  • Use of Surfactants: Non-ionic surfactants like Tween® 20 or Tween® 80 can be added to the assay buffer to help solubilize hydrophobic compounds, although their compatibility with the specific assay must be verified.[4]

Data Presentation

Solvent/SystemExpected SolubilityNotes
Water / Aqueous Buffers (e.g., PBS)Very Low / InsolubleDirect dissolution is not recommended.
Dimethyl Sulfoxide (DMSO)HighRecommended for preparing concentrated stock solutions.
EthanolModerate to HighCan be used as a primary solvent or as a co-solvent.
MethanolModerateAnother potential organic solvent for stock solutions.
Polyethylene Glycol 400 (PEG 400)Moderate to HighOften used as a co-solvent to improve solubility in aqueous solutions.[3]
Co-solvent Systems (e.g., DMSO/PEG 400/Water)EnhancedCan significantly improve the final concentration achievable in aqueous media.[3]
Cyclodextrin Formulations (e.g., HP-β-CD)EnhancedForms inclusion complexes to increase aqueous solubility.[3][5]

Experimental Protocols

Protocol 1: Preparation of a Stock Solution in DMSO

Objective: To prepare a concentrated stock solution of this compound.

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Analytical balance

  • Vortex mixer

Procedure:

  • Tare a sterile vial on an analytical balance.

  • Carefully weigh the desired amount of this compound into the vial.

  • Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM, 50 mM).

  • Cap the vial securely and vortex vigorously for 1-2 minutes until the solid is completely dissolved.[4]

  • Gentle warming in a 37°C water bath for 5-10 minutes can be used to aid dissolution if necessary.[4]

  • Visually inspect the solution to ensure no solid particles remain.

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[1]

Protocol 2: Using a Co-solvent System for Dilution

Objective: To improve the solubility of this compound in an aqueous buffer for a biological assay.

Materials:

  • Concentrated stock solution of this compound in DMSO (from Protocol 1)

  • Polyethylene glycol 400 (PEG 400)

  • Ethanol

  • Sterile aqueous buffer (e.g., PBS, cell culture medium)

Procedure:

  • In a sterile tube, prepare a co-solvent mixture. A common starting ratio is 10% DMSO, 40% PEG 400, and 50% water or aqueous buffer.[3]

  • Add the required volume of the this compound DMSO stock solution to the co-solvent mixture and mix thoroughly.

  • Slowly add this solution to the final volume of the pre-warmed aqueous buffer while vortexing to reach the desired final assay concentration.[3][4]

  • Continuously monitor the solution for any signs of precipitation. If precipitation occurs, the ratios of the co-solvents may need to be optimized.[3]

Protocol 3: Solubility Enhancement with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

Objective: To prepare a solution of this compound complexed with HP-β-CD to enhance aqueous solubility.

Materials:

  • This compound (solid)

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water

  • Magnetic stirrer and stir bar

  • 0.22 µm syringe filter

Procedure:

  • Prepare an aqueous solution of HP-β-CD (e.g., 10% w/v) in deionized water.

  • Slowly add an excess amount of this compound to the HP-β-CD solution while stirring.[3]

  • Continue stirring the suspension at room temperature for 24-48 hours to allow for the formation of the inclusion complex.[3]

  • After the equilibration period, filter the suspension through a 0.22 µm syringe filter to remove any undissolved compound.[3]

  • The resulting clear filtrate contains the soluble this compound-cyclodextrin complex. The exact concentration of the dissolved compound should be determined using a suitable analytical method like HPLC-UV.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_dilution Dilution into Aqueous Buffer cluster_assay Biological Assay weigh Weigh Compound dissolve Dissolve in DMSO weigh->dissolve add_stock Add Stock Solution Dropwise dissolve->add_stock Concentrated Stock prewarm Pre-warm Buffer vortex Vortex Buffer prewarm->vortex vortex->add_stock run_assay Perform Assay add_stock->run_assay Final Working Solution

Caption: Experimental workflow for preparing this compound for biological assays.

troubleshooting_workflow start Precipitation Observed? co_solvent Use Co-solvent System? start->co_solvent Yes ph_adjust Adjust pH? co_solvent->ph_adjust No success Solubility Achieved co_solvent->success Yes cyclodextrin Use Cyclodextrin? ph_adjust->cyclodextrin No ph_adjust->success Yes surfactant Use Surfactant? cyclodextrin->surfactant No cyclodextrin->success Yes surfactant->success Yes fail Consult Specialist surfactant->fail No

Caption: A decision-making workflow for troubleshooting solubility issues.

References

Catalyst selection for 4-(1h-Indol-3-yl)butan-2-one synthesis optimization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(1H-indol-3-yl)butan-2-one. The following information addresses common challenges and offers guidance on catalyst selection and reaction optimization.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

1. Q: I am observing a low yield in my synthesis of this compound. What are the potential causes and how can I improve it?

A: Low yields in this synthesis can arise from several factors, including suboptimal reaction conditions, reactant instability, or catalyst deactivation. To address this, consider the following troubleshooting steps:

  • Optimize Reaction Conditions: Systematically evaluate the effects of temperature, reaction time, and solvent. The reaction of indole with methyl vinyl ketone (MVK) can be sensitive to these parameters. Milder conditions may be necessary to prevent side reactions.

  • Catalyst Selection: The choice of catalyst is critical. Both Lewis and Brønsted acids can catalyze this reaction, but their effectiveness can vary. Consider screening a panel of catalysts to identify the most efficient one for your specific substrate and conditions. For instance, a Brønsted acid ionic liquid has been shown to be an effective catalyst.[1]

  • Purity of Reactants: Ensure the purity of your indole and MVK. Impurities can lead to unwanted side reactions and catalyst poisoning. Freshly distilled MVK is recommended as it can polymerize upon storage.

  • Inert Atmosphere: Some catalytic systems may be sensitive to air or moisture. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes improve yields.

2. Q: I am getting a mixture of N-alkylated and C3-alkylated products. How can I improve the regioselectivity for C3-alkylation?

A: The regioselectivity of indole alkylation is a common challenge, as both the N1 and C3 positions are nucleophilic.

  • Catalyst and Solvent Choice: The choice of catalyst and solvent can significantly influence the N/C selectivity. Generally, reactions favoring kinetic control tend to yield the C3-substituted product, while thermodynamically controlled reactions may favor the N1-substituted product.[2] The use of a Brønsted acid ionic liquid in acetonitrile has been reported to give good yields of the C3-alkylated product.[1]

  • Protecting Groups: If achieving high C3 selectivity is challenging, consider using a protecting group on the indole nitrogen (e.g., Boc, Ts). This will block the N1 position, directing alkylation exclusively to the C3 position. The protecting group can then be removed in a subsequent step.

  • Reaction Conditions: Milder reaction conditions, such as lower temperatures, often favor C3-alkylation.

3. Q: My reaction is producing a significant amount of a higher molecular weight byproduct. What is it and how can I prevent its formation?

A: A common byproduct in the reaction of indole with MVK is the bis(indolyl)methane derivative, formed from the reaction of a second indole molecule with the initial product or an intermediate.

  • Stoichiometry: Using an excess of indole relative to MVK can sometimes suppress the formation of this byproduct.

  • Reaction Time: Monitor the reaction closely by TLC or GC-MS and stop it once the desired product has formed to prevent further reaction.

  • Catalyst Loading: Optimizing the catalyst loading can also help to minimize the formation of side products.

Catalyst Selection and Performance Data

The choice of catalyst is a critical parameter in optimizing the synthesis of this compound. Below is a summary of different catalyst types and their reported performance.

Catalyst TypeCatalyst ExampleSolventTemperature (°C)Yield (%)Reference
Brønsted Acid Ionic Liquid[PyN(CH₂)₄SO₃H][p-CH₃PhSO₃]Acetonitrile80Excellent[1]
Acetic AcidAcetic AcidAcetic Acid/Acetic AnhydrideNot Specified69-75[2]
No CatalystNoneNone16022[2]

Experimental Protocols

General Procedure for the Michael Addition of Indole to Methyl Vinyl Ketone using a Brønsted Acid Ionic Liquid Catalyst[1]

  • To a solution of indole (2 mmol) in acetonitrile (10 mL), add the α,β-unsaturated ketone (in this case, methyl vinyl ketone) (2 mmol).

  • Add the Brønsted acid ionic liquid catalyst, [PyN(CH₂)₄SO₃H][p-CH₃PhSO₃], (0.2 mmol).

  • Reflux the reaction mixture at 80 °C with stirring for 4 hours.

  • Monitor the completion of the reaction by Thin Layer Chromatography (TLC).

  • After cooling, pour the reaction mixture onto crushed ice (30 g).

  • Filter the resulting precipitate under suction.

  • Recrystallize the crude product from ethanol to afford the pure this compound.

Visualizations

Logical Workflow for Troubleshooting Low Yield

G start Low Yield Observed cond1 Check Reaction Conditions start->cond1 cond2 Evaluate Catalyst Performance cond1->cond2 Optimal action1 Optimize Temperature, Time, and Solvent cond1->action1 Suboptimal cond3 Assess Reactant Purity cond2->cond3 Efficient action2 Screen Different Catalysts (Lewis vs. Brønsted Acids) cond2->action2 Inefficient cond4 Consider Inert Atmosphere cond3->cond4 Pure action3 Purify/Distill Indole and MVK cond3->action3 Impure action4 Run Reaction Under Nitrogen or Argon cond4->action4 If Necessary end Improved Yield cond4->end Not Necessary action1->end action2->end action3->end action4->end G start Goal: Synthesize This compound route1 Michael Addition start->route1 route2 Friedel-Crafts Alkylation start->route2 catalyst_type1 Select Catalyst Type route1->catalyst_type1 catalyst_type2 Select Catalyst Type route2->catalyst_type2 bronsted Brønsted Acid catalyst_type1->bronsted lewis Lewis Acid catalyst_type1->lewis organo Organocatalyst catalyst_type1->organo catalyst_type2->bronsted catalyst_type2->lewis specific_b e.g., Brønsted Acid Ionic Liquid bronsted->specific_b specific_l e.g., AlCl₃, ZnCl₂ lewis->specific_l optimization Optimize Conditions: - Catalyst Loading - Temperature - Solvent organo->optimization specific_b->optimization specific_l->optimization analysis Analyze: - Yield - Selectivity - Side Products optimization->analysis

References

Validation & Comparative

A Comparative Guide to Indole Synthesis: 4-(1H-Indol-3-yl)butan-2-one as a Strategic Precursor Versus Classical Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and pharmaceuticals. The efficient synthesis of substituted indoles is therefore a critical endeavor in drug discovery and development. This guide provides an objective comparison of two primary strategies for accessing complex indole derivatives: the de novo synthesis of the indole ring using classical methods and the use of pre-functionalized indole precursors, exemplified by 4-(1H-indol-3-yl)butan-2-one.

Executive Summary

This guide contrasts the performance of traditional indole syntheses—Fischer, Bischler-Möhlau, and Leimgruber-Batcho—with the strategic use of this compound as a building block for further molecular elaboration. While classical methods construct the indole nucleus from acyclic precursors, often requiring harsh conditions, they offer versatility in accessing a wide range of substitution patterns. Conversely, employing a pre-formed indole like this compound provides a regiochemically defined starting point, potentially simplifying synthetic routes to specific targets and avoiding the need for aggressive ring-forming reactions. The choice of strategy is dictated by the target molecule's complexity, desired substitution pattern, scalability, and overall synthetic efficiency.

Data Presentation: A Tale of Two Strategies

The following tables summarize quantitative data for representative indole syntheses, highlighting the differences between de novo ring formation and the functionalization of a pre-existing indole core.

Table 1: Performance of Classical De Novo Indole Synthesis Methods
Synthesis MethodStarting MaterialsKey Reagents/CatalystReaction ConditionsYield (%)Purity/Notes
Fischer Indole Synthesis Phenylhydrazine, AcetophenoneZinc chloride (ZnCl₂)170-180°C, 15-20 min72-86%Synthesis of 2-phenylindole.[1]
Bischler-Möhlau Synthesis α-Bromoacetophenone, AnilineAnilinium bromideMicrowave, 600W, 1 min52-75%One-pot synthesis of 2-phenylindole.[1]
Leimgruber-Batcho Synthesis o-Nitrotoluene, DMFDMA/PyrrolidineRaney Nickel, HydrazineTwo steps: 1. Enamine formation; 2. Reductive cyclization.HighYields are generally high, suitable for indoles unsubstituted at C2/C3.[2]
Table 2: Representative Reactions Involving a Pre-formed Indole Scaffold

While direct comparative data for this compound in classical indole-forming reactions is scarce, its utility is demonstrated in the synthesis of more complex molecules where the indole core is already present. This approach focuses on the functionalization of the butanone side chain or other positions on the indole ring.

Reaction TypePrecursorReagentsProductYield (%)Reference
Carbazole Synthesis Indole, Ketone, NitroolefinNH₄ISubstituted Carbazoleup to 95%A general strategy for synthesizing carbazoles from indoles.[3]
Reductive Amination This compoundAmine, Reducing AgentN-substituted 4-(1H-indol-3-yl)butan-2-amineNot specifiedA common transformation for elaborating the side chain.
Melatonin Synthesis 5-methoxyindole derivativeVariousMelatoninVariableIndustrial syntheses often start with a pre-formed indole.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to allow for reproducibility and direct comparison of the synthetic approaches.

Fischer Indole Synthesis of 2-Phenylindole[1]
  • Preparation of Acetophenone Phenylhydrazone: A mixture of acetophenone (40 g, 0.33 mol) and phenylhydrazine (36 g, 0.33 mol) is warmed on a steam bath for one hour. The resulting hot mixture is dissolved in 80 mL of 95% ethanol, and crystallization is induced by agitation. The phenylhydrazone is collected by filtration, washed with dilute HCl and then cold ethanol, and air-dried.

  • Cyclization: The dried acetophenone phenylhydrazone (20 g) is mixed with anhydrous zinc chloride (40 g) and heated in an oil bath at 170-180°C for 15-20 minutes.

  • Work-up and Purification: The hot reaction mixture is poured into a beaker of water, and the resulting solid is collected, washed with water, and then with cold ethanol to yield 2-phenylindole. The typical yield is 72-86%.

Microwave-Assisted Bischler-Möhlau Synthesis of 2-Phenylindole[1]
  • Reactant Mixture: Aniline (2 equivalents) and α-bromoacetophenone (1 equivalent) are mixed in a microwave-transparent vessel.

  • Microwave Irradiation: The mixture is subjected to microwave irradiation at 600W for 1 minute.

  • Purification: The resulting product is purified by appropriate chromatographic techniques to afford 2-phenylindole. This one-pot method typically yields 52-75%.

Leimgruber-Batcho Indole Synthesis (General Procedure)[2]
  • Enamine Formation: An o-nitrotoluene derivative is reacted with N,N-dimethylformamide dimethyl acetal (DMFDMA) and a secondary amine like pyrrolidine to form the corresponding enamine.

  • Reductive Cyclization: The formed enamine is then subjected to reductive cyclization. Common reducing agents include Raney nickel with hydrazine, palladium on carbon with hydrogen, or stannous chloride.[2] This two-step process generally provides high yields of the desired indole.

Synthesis of Carbazoles from Indoles[3]
  • Reaction Setup: In a sealed tube, the desired indole (0.5 mmol), a ketone (5.0 mmol), a nitroolefin (0.6 mmol), and ammonium iodide (NH₄I, 0.1 mmol) are combined in chlorobenzene (2.0 mL).

  • Reaction Conditions: The mixture is stirred at 150°C for 24 hours under an argon atmosphere.

  • Work-up and Purification: After cooling to room temperature, the solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to give the corresponding carbazole. Yields can reach up to 95%.

Mandatory Visualizations

Signaling Pathway Diagrams

Indole derivatives are potent modulators of various signaling pathways, making them attractive candidates for drug development. Below are representations of two key pathways targeted by indole-based inhibitors.

Kinase_Inhibition cluster_0 Kinase Signaling Cascade Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (RTK) Growth_Factor->Receptor_Tyrosine_Kinase Binds and Activates ADP ADP Receptor_Tyrosine_Kinase->ADP Downstream_Signaling Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) Receptor_Tyrosine_Kinase->Downstream_Signaling Phosphorylates ATP ATP ATP->Receptor_Tyrosine_Kinase Provides Phosphate Cell_Proliferation Cell Proliferation, Survival, Angiogenesis Downstream_Signaling->Cell_Proliferation Promotes Indole_Inhibitor Indole-Based Kinase Inhibitor Indole_Inhibitor->Receptor_Tyrosine_Kinase Blocks ATP Binding Site

Caption: Inhibition of a Receptor Tyrosine Kinase signaling pathway by an indole-based inhibitor.

Tubulin_Polymerization cluster_1 Microtubule Dynamics Tubulin_Dimers α/β-Tubulin Dimers Polymerization Polymerization Tubulin_Dimers->Polymerization Microtubule Microtubule Polymerization->Microtubule Mitotic_Arrest Mitotic Arrest & Apoptosis Depolymerization Depolymerization Microtubule->Depolymerization Depolymerization->Tubulin_Dimers Indole_Inhibitor Indole-Based Tubulin Inhibitor Indole_Inhibitor->Polymerization Inhibits Indole_Inhibitor->Mitotic_Arrest Leads to

Caption: Disruption of microtubule dynamics by an indole-based tubulin polymerization inhibitor.

Experimental Workflow Diagrams

De_Novo_Synthesis Start Acyclic Precursors (e.g., Phenylhydrazine + Ketone) Step1 Condensation/ Enamine Formation Start->Step1 Step2 Cyclization (Acid-catalyzed or Reductive) Step1->Step2 Step3 Aromatization/ Work-up Step2->Step3 End Substituted Indole Step3->End

Caption: General workflow for de novo indole synthesis.

Precursor_Functionalization Start Indole Precursor (e.g., this compound) Step1 Side-Chain or Ring Functionalization (e.g., Reduction, Alkylation) Start->Step1 Step2 Further Elaboration/ Coupling Reactions Step1->Step2 End Complex Indole Derivative Step2->End

Caption: Workflow for indole derivative synthesis via a pre-formed precursor.

Comparative Analysis

Versatility and Scope
  • De Novo Methods: The Fischer, Bischler-Möhlau, and Leimgruber-Batcho syntheses are highly versatile, allowing for the construction of a wide array of substituted indoles by varying the starting materials (anilines, hydrazines, ketones, aldehydes, or nitrotoluenes). However, they can suffer from limitations in regioselectivity, especially with unsymmetrical ketones in the Fischer synthesis.[4]

  • Precursor Strategy: Using a building block like this compound offers excellent control over the initial substitution pattern. The indole core is pre-formed, and subsequent reactions are directed at specific functional groups, such as the ketone on the side chain. This approach is ideal when a specific regioisomer is desired and can simplify the synthesis of complex molecules by building upon a common intermediate.

Reaction Conditions and Scalability
  • De Novo Methods: Classical indole syntheses often require harsh conditions, such as high temperatures and strong acids or bases, which can limit their functional group tolerance.[5] However, modern variations, including microwave-assisted protocols, have been developed to mitigate these issues.[1] The scalability of these reactions can be challenging due to the energetic nature of the cyclization step and potential for side reactions.

  • Precursor Strategy: The functionalization of a pre-formed indole can often be achieved under milder conditions, preserving sensitive functional groups elsewhere in the molecule. This can be advantageous for late-stage diversification in a drug discovery program. The scalability of this approach depends on the specific functionalization reactions being employed.

Cost and Availability of Starting Materials
  • De Novo Methods: The starting materials for many classical indole syntheses, such as anilines, phenylhydrazines, and simple ketones, are often commercially available and relatively inexpensive. This can make them a cost-effective choice for the large-scale production of certain indole derivatives.

  • Precursor Strategy: Specialized indole precursors like this compound may be more expensive or require synthesis themselves, which can add to the overall cost and step count of a synthetic route. However, for complex targets, the simplification of the synthetic route and improved yields may offset the initial precursor cost.

Conclusion

The choice between de novo indole synthesis and the use of a pre-functionalized precursor like this compound is a strategic decision that depends on the specific synthetic goal.

  • Choose a de novo synthesis (e.g., Fischer, Leimgruber-Batcho) when:

    • A wide variety of substitution patterns on the indole core are being explored.

    • The starting materials are readily available and cost-effective for the desired scale.

    • The target molecule can tolerate the potentially harsh reaction conditions.

  • Choose a pre-formed indole precursor strategy when:

    • A specific substitution pattern is required, and regioselectivity is critical.

    • Milder reaction conditions are necessary to preserve sensitive functional groups.

    • A modular approach to a family of related compounds is desired, building from a common intermediate.

For researchers and drug development professionals, a thorough understanding of both approaches is essential for the efficient and strategic synthesis of novel indole-based therapeutics. The continued development of both classical and modern synthetic methodologies will undoubtedly expand the toolbox for accessing this important class of molecules.

References

A Comparative Guide to the Synthesis of 4-(1H-Indol-3-yl)butan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of two prominent synthesis methods for 4-(1H-indol-3-yl)butan-2-one, a valuable intermediate in medicinal chemistry and drug discovery. The comparison is supported by experimental data from peer-reviewed literature, with detailed protocols provided for reproducibility.

Introduction

This compound is a key building block in the synthesis of a variety of biologically active compounds. Its structure, featuring a reactive ketone functionality and the indole nucleus, allows for diverse chemical modifications. The efficiency and practicality of its synthesis are therefore of significant interest to the scientific community. This guide focuses on two distinct and effective approaches: the Michael addition of indole to methyl vinyl ketone and the Fischer indole synthesis.

Method 1: Michael Addition of Indole to Methyl Vinyl Ketone

The Michael addition, or conjugate addition, of indole to an α,β-unsaturated ketone is a direct and atom-economical approach to synthesize this compound. This method relies on the nucleophilic character of the C3 position of the indole ring.

Experimental Protocol: HY-Zeolite Catalyzed Michael Addition

This procedure is adapted from the work of Reddy et al. (2014).

Reaction Scheme:

Materials:

  • Indole

  • Methyl vinyl ketone (MVK)

  • HY-Zeolite catalyst

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • A mixture of indole (10 mmol) and methyl vinyl ketone (12 mmol) was prepared in dichloromethane (20 mL).

  • HY-Zeolite (10 wt% of indole) was added to the solution.

  • The reaction mixture was stirred at room temperature (25 °C) for a specified duration.

  • The progress of the reaction was monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the catalyst was filtered off and the solvent was evaporated under reduced pressure.

  • The crude product was purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.

  • The purified product was dried over anhydrous sodium sulfate.

Method 2: Fischer Indole Synthesis

The Fischer indole synthesis is a classic and versatile method for constructing the indole ring system. To synthesize this compound via this route, a suitable phenylhydrazone precursor is required, which is typically formed from the condensation of phenylhydrazine with a ketone. For the target molecule, the required ketone would be 5-oxohexanal or a protected equivalent.

Experimental Protocol: A Representative Fischer Indole Synthesis

Step 1: Formation of the Phenylhydrazone

Reaction Scheme:

Materials:

  • Phenylhydrazine

  • 5-Oxohexanal (or a suitable protected precursor)

  • Ethanol or Acetic Acid

  • Acid catalyst (e.g., a few drops of acetic acid or hydrochloric acid)

Procedure:

  • Phenylhydrazine (1 equivalent) is dissolved in ethanol or acetic acid.

  • 5-Oxohexanal (1 equivalent) is added to the solution.

  • A catalytic amount of acid is added, and the mixture is stirred at room temperature or gently warmed until the reaction is complete (monitored by TLC).

  • The resulting phenylhydrazone can be isolated by precipitation or extraction, or used directly in the next step.

Step 2: Indolization

Reaction Scheme:

Materials:

  • Phenylhydrazone intermediate from Step 1

  • Acid catalyst (e.g., polyphosphoric acid (PPA), zinc chloride (ZnCl₂), or boron trifluoride etherate (BF₃·OEt₂))

  • High-boiling solvent (e.g., xylene, toluene, or acetic acid)

Procedure:

  • The phenylhydrazone is dissolved in a suitable high-boiling solvent.

  • The acid catalyst is added (often in stoichiometric or excess amounts).

  • The mixture is heated to reflux for several hours until the cyclization is complete (monitored by TLC).

  • After cooling, the reaction mixture is worked up by neutralizing the acid, extracting the product with an organic solvent, and washing with water and brine.

  • The crude product is purified by column chromatography.

Quantitative Data Comparison

The following table summarizes the key quantitative parameters for the two synthesis methods.

ParameterMichael Addition (HY-Zeolite)Fischer Indole Synthesis (Representative)
Starting Materials Indole, Methyl Vinyl KetonePhenylhydrazine, 5-Oxohexanal
Catalyst HY-ZeolitePPA, ZnCl₂, or BF₃·OEt₂
Solvent DichloromethaneEthanol/Acetic Acid (Step 1), High-boiling solvent (Step 2)
Temperature (°C) 25Room Temperature to Reflux (variable)
Reaction Time 4 hoursSeveral hours
Yield (%) 92Typically moderate to good (variable)
Number of Steps 12 (Hydrazone formation and Indolization)

Logical Workflow of Synthesis Methods

Synthesis_Comparison cluster_michael Method 1: Michael Addition cluster_fischer Method 2: Fischer Indole Synthesis indole1 Indole product This compound indole1->product mvk Methyl Vinyl Ketone mvk->product catalyst1 HY-Zeolite catalyst1->product phenylhydrazine Phenylhydrazine hydrazone Phenylhydrazone Intermediate phenylhydrazine->hydrazone ketone 5-Oxohexanal ketone->hydrazone product2 This compound hydrazone->product2 catalyst2 Acid Catalyst (e.g., PPA) catalyst2->product2

Caption: Comparative workflow of Michael Addition and Fischer Indole Synthesis for this compound.

Signaling Pathway/Reaction Mechanism

Michael Addition Mechanism

The Michael addition proceeds via the conjugate addition of the nucleophilic indole to the electrophilic β-carbon of methyl vinyl ketone, activated by the acidic sites of the HY-Zeolite catalyst.

Michael_Addition_Mechanism indole Indole transition_state Nucleophilic Attack (Transition State) indole->transition_state mvk Methyl Vinyl Ketone intermediate Activated MVK-Catalyst Complex mvk->intermediate Activation catalyst HY-Zeolite catalyst->intermediate intermediate->transition_state product_intermediate Protonated Intermediate transition_state->product_intermediate product This compound product_intermediate->product Deprotonation

Caption: Mechanism of HY-Zeolite catalyzed Michael addition of indole to methyl vinyl ketone.

Fischer Indole Synthesis Mechanism

The Fischer indole synthesis involves the acid-catalyzed intramolecular cyclization of a phenylhydrazone, followed by the elimination of ammonia to form the aromatic indole ring.[1]

Fischer_Indole_Mechanism start Phenylhydrazine + Ketone hydrazone Phenylhydrazone Formation start->hydrazone tautomerization Ene-hydrazine Tautomer hydrazone->tautomerization Acid Catalysis rearrangement [3,3]-Sigmatropic Rearrangement tautomerization->rearrangement cyclization Cyclization & Aromatization rearrangement->cyclization Loss of NH₃ product Indole Product cyclization->product

Caption: Key steps in the Fischer Indole Synthesis mechanism.

Conclusion

Both the Michael addition and the Fischer indole synthesis represent viable pathways for the preparation of this compound. The HY-Zeolite catalyzed Michael addition offers a highly efficient, one-step process with a high yield under mild, solvent-free conditions, making it an attractive "green" alternative. The Fischer indole synthesis, while a cornerstone of heterocyclic chemistry, is a two-step process that may require harsher conditions and can have more variable yields depending on the specific substrate and catalyst used.

References

Biological activity of 4-(1h-Indol-3-yl)butan-2-one derivatives compared to standards

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the anticancer and antimicrobial properties of various indole-containing compounds compared to standard agents, supplemented with experimental data and protocols.

Anticancer Activity of Indole Derivatives

Indole derivatives have been extensively investigated for their potential as anticancer agents, targeting various mechanisms in cancer cells, including the inhibition of kinases, tubulin polymerization, and the induction of apoptosis.[2][3][4] The following tables present the in vitro cytotoxic activity of representative indole derivatives against various cancer cell lines, with their half-maximal inhibitory concentrations (IC50) compared to standard chemotherapeutic drugs.

Data Presentation: Anticancer Activity

Table 1: Cytotoxicity of Indole-Based 1,3,4-Oxadiazole Derivatives Against Human Cancer Cell Lines

Compound IDCancer Cell LineIC50 (µM) ± SDStandard DrugCancer Cell LineIC50 (µM) ± SD
2e HCT116 (Colon)6.43 ± 0.72Erlotinib HCT116 (Colon)17.86 ± 3.22
A549 (Lung)9.62 ± 1.14A549 (Lung)19.41 ± 2.38
A375 (Melanoma)8.07 ± 1.36A375 (Melanoma)23.81 ± 4.17

Data extracted from a study on indole-based 1,3,4-oxadiazoles as potential EGFR inhibitors.

Table 2: Cytotoxicity of Passerini Adducts of Indole Derivatives Against Human Cancer Cell Lines

Compound IDCancer Cell LineIC50 (µM) ± SEMStandard DrugCancer Cell LineIC50 (µM) ± SEM
4f HeLa (Cervical)17.71 ± 1.02Doxorubicin HeLa (Cervical)11.64 ± 0.85
MCF-7 (Breast)19.92 ± 1.15MCF-7 (Breast)12.91 ± 0.61
A549 (Lung)>100A549 (Lung)9.38 ± 0.94

Data from a study on the synthesis and antiproliferative activity of novel indole derivatives.[5]

Antimicrobial Activity of Indole Derivatives

The indole nucleus is also a key component in many compounds exhibiting potent antimicrobial activity against a range of bacterial and fungal pathogens.[6] Researchers have synthesized and tested numerous indole derivatives, identifying promising candidates for the development of new anti-infective agents. The minimum inhibitory concentration (MIC) is a standard measure of the in vitro effectiveness of an antimicrobial agent.

Data Presentation: Antimicrobial Activity

Table 3: Minimum Inhibitory Concentration (MIC) of Benzothiophene-Indole Hybrids Against S. aureus Strains

Compound IDBacterial StrainMIC (µg/mL)Standard DrugBacterial StrainMIC (µg/mL)
3a MRSA USA300 Laclux1Oxacillin MRSA USA300 Laclux24
MRSA JE22Ciprofloxacin MRSA USA300 Lac*lux32
MSSA ATCC65382
MSSA HG0032

Data from a study on fluorinated benzothiophene-indole hybrids as antibacterials.[7]

Table 4: Minimum Inhibitory Concentration (MIC) of Indole-Triazole and Indole-Thiadiazole Derivatives

Compound IDMicroorganismMIC (µg/mL)Standard DrugMicroorganismMIC (µg/mL)
3d (Indole-triazole) S. aureus6.25Ampicillin S. aureus12.5
MRSA3.125Ciprofloxacin MRSA3.125
C. krusei3.125Fluconazole C. krusei6.25
2h (Indole-thiadiazole) S. aureus6.25

Data from a study on new indole derivatives containing 1,2,4-triazole and 1,3,4-thiadiazole.[8]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are the standard protocols for the key experiments cited in this guide.

MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cancer cell lines

  • Complete culture medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS)

  • Test compounds and standard drug

  • MTT solution (5 mg/mL in PBS)

  • Solubilizing agent (e.g., DMSO or acidified isopropanol)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Cells are harvested, counted, and seeded into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well). The plates are then incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds or the standard drug. A control group with vehicle (e.g., DMSO) and a blank group with medium only are also included. The plates are incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, the medium is removed, and MTT solution is added to each well. The plates are incubated for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent is added to each well to dissolve the formazan crystals. The plate is gently agitated to ensure complete dissolution.

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the control group. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Broth Microdilution Method for MIC Determination

The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth)

  • Test compounds and standard antimicrobial agent

  • Sterile 96-well microtiter plates

  • Inoculum of the microorganism standardized to a specific concentration (e.g., 0.5 McFarland standard)

Procedure:

  • Preparation of Antimicrobial Dilutions: A serial two-fold dilution of the test compounds and the standard drug is prepared directly in the wells of the microtiter plate containing the broth medium.

  • Inoculation: Each well is inoculated with a standardized suspension of the microorganism. A growth control well (containing only broth and inoculum) and a sterility control well (containing only broth) are included.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • Reading of Results: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism. This is typically observed as the absence of turbidity in the well.

Signaling Pathways and Experimental Workflows

To visualize the complex biological processes and experimental procedures, the following diagrams have been generated using the DOT language.

experimental_workflow cluster_cell_culture Cell Culture & Seeding cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture Maintain Cancer Cell Lines seeding Seed Cells in 96-well Plates cell_culture->seeding treatment Add Indole Derivatives & Standard Drug seeding->treatment mtt_addition Add MTT Reagent treatment->mtt_addition solubilization Solubilize Formazan mtt_addition->solubilization read_absorbance Measure Absorbance (570 nm) solubilization->read_absorbance calc_ic50 Calculate IC50 Values read_absorbance->calc_ic50 PI3K_Akt_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Activation mTOR mTOR Akt->mTOR Activation Apoptosis Apoptosis Akt->Apoptosis Inhibition Cell_Growth Cell Growth & Survival mTOR->Cell_Growth Indole_Derivatives Indole Derivatives Indole_Derivatives->PI3K Inhibition Indole_Derivatives->Akt Inhibition

References

Spectroscopic Analysis of 4-(1H-Indol-3-yl)butan-2-one: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative spectroscopic analysis of 4-(1H-Indol-3-yl)butan-2-one and related alternative indole compounds. Due to the limited availability of published experimental spectra for this compound, this guide presents a detailed theoretical analysis of its expected spectroscopic properties, supported by experimental data from structurally similar compounds: 3-acetylindole, melatonin, and tryptamine. This comparative approach allows for a robust validation framework for researchers synthesizing or working with this compound.

Spectroscopic Data Comparison

The following tables summarize the expected and observed spectroscopic data for this compound and its alternatives.

Table 1: ¹H NMR Data (Predicted for this compound, Experimental for Alternatives)

CompoundChemical Shift (δ) ppm, Multiplicity, Assignment
This compound ~8.1 (br s, 1H, NH-1), ~7.6 (d, 1H, H-4), ~7.3 (d, 1H, H-7), ~7.1 (t, 1H, H-6), ~7.0 (t, 1H, H-5), ~6.9 (s, 1H, H-2), ~3.0 (t, 2H, -CH₂-), ~2.8 (t, 2H, -CH₂-), ~2.1 (s, 3H, -CH₃)
3-Acetylindole 10.1 (s, 1H, N-H), 8.1 (s, 1H, α-H), 7.0-7.6 (m, 4H, Ar-H), 2.5 (s, 3H, -CH₃)
Melatonin 8.37 (br s, 1H, NH), 7.248 (d, 1H, Ar-H), 7.028 (d, 1H, Ar-H), 6.984 (s, 1H, Ar-H), 6.860 (dd, 1H, Ar-H), 5.70 (br s, 1H, NH), 3.845 (s, 3H, -OCH₃), 3.571 (t, 2H, -CH₂-), 2.926 (t, 2H, -CH₂-), 1.916 (s, 3H, -COCH₃)[1]
Tryptamine 10.86 (br s, 1H, NH), 7.51-7.53 (m, 1H, Ar-H), 7.34-7.36 (m, 1H, Ar-H), 7.06-7.08 (m, 1H, Ar-H), 6.97-6.99 (m, 1H, Ar-H), 7.13 (s, 1H, H-2), 2.75-2.85 (m, 4H, -CH₂CH₂-)[2]

Table 2: ¹³C NMR Data (Predicted for this compound, Experimental for Alternatives)

CompoundChemical Shift (δ) ppm, Assignment
This compound ~209 (C=O), ~136 (C-7a), ~127 (C-3a), ~122 (C-2), ~121 (C-6), ~119 (C-5), ~118 (C-4), ~113 (C-3), ~111 (C-7), ~45 (-CH₂-), ~30 (-CH₃), ~20 (-CH₂-)
3-Acetylindole 192.5 (C=O), 137.3, 134.5, 126.0, 123.0, 122.3, 121.5, 117.0, 111.8, 27.5 (-CH₃)
Melatonin 170.2 (C=O), 154.2, 131.5, 127.2, 122.9, 122.0, 112.1, 111.9, 100.2, 55.7 (-OCH₃), 40.2 (-CH₂-), 25.1 (-CH₂-), 23.2 (-CH₃)
Tryptamine 136.3, 127.4, 122.5, 120.8, 118.3, 118.1, 112.6, 111.3, 42.7 (-CH₂-), 29.5 (-CH₂-)[2]

Table 3: FT-IR Data (Predicted for this compound, Experimental for Alternatives)

CompoundKey Absorptions (cm⁻¹)
This compound ~3400 (N-H stretch), ~3100-3000 (Ar C-H stretch), ~2950-2850 (Aliphatic C-H stretch), ~1715 (C=O stretch), ~1600-1450 (C=C stretch), ~740 (C-H bend)
3-Acetylindole 3156 (N-H stretch), 3043 (Ar-H stretch), 1612 (C=O stretch, α,β-unsaturated), 1523 (Ar C=C stretch), 1432 (Ar C-C stretch), 753 (Ar C-H out of plane bend)[3]
Tryptamine ~3400 (N-H stretch), ~3050 (Ar C-H stretch), ~2930, 2850 (Aliphatic C-H stretch), ~1620, 1460 (C=C stretch), ~740 (Ar C-H bend)[2]

Table 4: Mass Spectrometry Data (Predicted for this compound, Experimental for Alternatives)

CompoundMolecular Ion (m/z)Key Fragments (m/z)
This compound 187 [M]⁺130 (loss of CH₃COCH₃), 144 (loss of C₃H₇), 43 (CH₃CO⁺)
3-Acetylindole 159 [M]⁺144 (loss of CH₃), 116 (loss of COCH₃), 43 (CH₃CO⁺)
Tryptamine 160 [M]⁺130 (loss of CH₂NH₂), 117, 90, 89[2]

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for optimal resolution.

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent should be based on the solubility of the analyte and should not have signals that overlap with key analyte resonances.

  • Data Acquisition:

    • For ¹H NMR, a standard single-pulse experiment is typically used. Key parameters include a spectral width of approximately 12 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of at least 1-2 seconds.

    • For ¹³C NMR, a proton-decoupled experiment is standard to simplify the spectrum. A wider spectral width (e.g., 220 ppm) is necessary. Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans and a longer acquisition time are typically required.

  • Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to obtain the spectrum. Phase and baseline corrections are applied. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Instrumentation: A standard FT-IR spectrometer.

  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is often preferred for its simplicity and minimal sample preparation. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a thin disk.

  • Data Acquisition: A background spectrum of the empty sample compartment (or the clean ATR crystal) is recorded first. Then, the sample spectrum is acquired. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The spectrum is usually recorded in the mid-infrared range (4000-400 cm⁻¹).

  • Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)
  • Instrumentation: A mass spectrometer, often coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). Electron Ionization (EI) is a common method for small molecules.

  • Sample Preparation: The sample is dissolved in a suitable volatile solvent at a low concentration (e.g., 1 mg/mL). For GC-MS, the sample must be volatile and thermally stable. For LC-MS, the sample is introduced into the instrument via the liquid chromatograph.

  • Data Acquisition: In EI-MS, the sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation. The resulting ions are separated by their mass-to-charge ratio (m/z) and detected.

  • Data Analysis: The resulting mass spectrum shows the relative abundance of different fragments. The molecular ion peak corresponds to the molecular weight of the compound. The fragmentation pattern provides valuable information about the structure of the molecule.

Visualization of Analytical Workflow

The following diagrams illustrate the logical workflow for the spectroscopic validation of this compound.

Spectroscopic_Validation_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_validation Data Validation synthesis Synthesis of this compound purification Purification (e.g., Chromatography) synthesis->purification nmr NMR Spectroscopy (1H, 13C) purification->nmr ftir FT-IR Spectroscopy purification->ftir ms Mass Spectrometry purification->ms data_analysis Spectral Data Interpretation nmr->data_analysis ftir->data_analysis ms->data_analysis comparison Comparison with Alternatives (3-acetylindole, Melatonin, etc.) data_analysis->comparison structure_confirmation Structure Confirmation comparison->structure_confirmation

Workflow for Spectroscopic Validation

Structural_Comparison cluster_features Key Structural Features for Comparison Target This compound Indole_Core Indole Ring System Target->Indole_Core Side_Chain Side Chain at C3 Target->Side_Chain Carbonyl Carbonyl Group Target->Carbonyl Alt1 3-Acetylindole Alt1->Indole_Core Alt1->Carbonyl Alt2 Melatonin Alt2->Indole_Core Alt2->Side_Chain Alt2->Carbonyl Alt3 Tryptamine Alt3->Indole_Core Alt3->Side_Chain

Structural Feature Comparison

References

Purity Assessment of Synthesized 4-(1H-Indol-3-yl)butan-2-one: A Comparative Guide to HPLC and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, ensuring the purity of synthesized compounds is a critical step. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) for assessing the purity of 4-(1H-indol-3-yl)butan-2-one, alongside alternative analytical techniques.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a powerful technique for separating, identifying, and quantifying components in a mixture, making it a cornerstone for purity assessment in pharmaceutical and chemical research.[1] For indole derivatives like this compound, reversed-phase HPLC is a common and effective approach.[2][3]

ParameterMethod 1Method 2Method 3
Column C18 (e.g., Waters Symmetry, 4.6 x 150 mm, 5 µm)[3]C8 (e.g., Symmetry, 4.6 x 150 mm, 5 µm)[3]C18 (e.g., Alltech Altima, 2.1 x 50 mm, 3.0 µm)[4]
Mobile Phase A 0.1% Formic acid in Water[5]2.5:97.5 (v/v) Acetic acid:Water, pH 3.8[3]99% H₂O, 1% Methanol, 0.06% Formic acid, 10 mM Ammonium formate[4]
Mobile Phase B Acetonitrile[2]80:20 (v/v) Acetonitrile:Water[3]99% Methanol, 1% H₂O, 0.06% Formic acid, 10 mM Ammonium formate[4]
Gradient Gradient elutionGradient elution[3]Gradient elution[4]
Flow Rate 1.0 mL/min1.0 mL/min0.3 mL/min[4]
Detection UV/Vis at 280 nm[5]Fluorescence (λex = 280 nm, λem = 350 nm)[3]UV/Vis at 625 nm (after derivatization) and MS/MS[4]
Temperature AmbientAmbientNot specified

This protocol is a starting point for developing a validated purity assessment method for this compound.

1. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system equipped with a UV/Vis detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

2. Reagents and Materials:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (analytical grade)

  • Synthesized this compound

  • Reference standard of this compound (if available)

3. Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    • 0-2 min: 95% A, 5% B

    • 2-15 min: Linear gradient to 5% A, 95% B

    • 15-18 min: Hold at 5% A, 95% B

    • 18-20 min: Return to 95% A, 5% B

    • 20-25 min: Column re-equilibration

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Detection Wavelength: 280 nm

4. Sample Preparation:

  • Accurately weigh approximately 1 mg of the synthesized this compound.

  • Dissolve the sample in 1 mL of a 50:50 mixture of Mobile Phase A and Mobile Phase B to prepare a 1 mg/mL stock solution.

  • Further dilute the stock solution to a final concentration of approximately 0.1 mg/mL with the same diluent.

  • Filter the final solution through a 0.45 µm syringe filter before injection.

5. Data Analysis:

  • The purity of the synthesized compound is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

  • Purity (%) = (Area of the main peak / Total area of all peaks) x 100

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Analysis A Prepare Mobile Phases (A: 0.1% Formic Acid in Water B: Acetonitrile) D Inject Sample into HPLC A->D B Prepare Sample Solution (Dissolve & Dilute Synthesized Compound) C Filter Sample B->C C->D E Separation on C18 Column (Gradient Elution) D->E F UV/Vis Detection (280 nm) E->F G Obtain Chromatogram F->G H Integrate Peaks G->H I Calculate Purity (% Area) H->I Purity_Assessment_Decision Start Start: Synthesized Compound Is_Volatile Is the compound volatile & thermally stable? Start->Is_Volatile GC Gas Chromatography (GC) Is_Volatile->GC Yes Is_Solid Is the compound a solid? Is_Volatile->Is_Solid No Need_Quant Is quantitative purity required? GC->Need_Quant HPLC High-Performance Liquid Chromatography (HPLC) End End: Purity Assessed HPLC->End MP Melting Point Determination (Preliminary Check) Is_Solid->MP Yes TLC Thin-Layer Chromatography (Qualitative Check) Is_Solid->TLC No MP->TLC TLC->Need_Quant Need_Quant->HPLC Yes NMR_MS NMR and/or MS (Structural Confirmation & Purity) Need_Quant->NMR_MS Structural Info Needed NMR_MS->End

References

A Comparative Guide to the Analytical Cross-Validation of 3-(3-Oxobutyl)-1H-indole and Structurally Related Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical data for compounds structurally related to 3-(3-Oxobutyl)-1H-indole. Due to the limited availability of specific data for 3-(3-Oxobutyl)-1H-indole in public databases, this document focuses on a cross-validation approach using two closely related and well-characterized alternatives: 3-Acetylindole and Indole-3-carboxaldehyde . The presented data and protocols serve as a benchmark for researchers aiming to characterize and validate 3-(3-Oxobutyl)-1H-indole or similar derivatives.

The methodologies and comparative data tables herein are designed to facilitate the identification and quality control of 3-substituted indole compounds, which are prevalent scaffolds in medicinal chemistry and drug development.

Comparative Analytical Data

The following tables summarize key analytical data for 3-Acetylindole and Indole-3-carboxaldehyde, providing a basis for comparison with experimentally obtained data for 3-(3-Oxobutyl)-1H-indole.

Table 1: Comparative ¹H NMR and ¹³C NMR Spectral Data

Compound ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm)
3-Acetylindole 8.40 (s, 1H, NH), 7.94 (s, 1H), 7.45 – 7.37 (m, 4H), 2.38 (s, 3H, CH₃)143.36, 134.71, 133.06, 127.82, 118.86, 114.83, 112.99, 108.07, 9.58
Indole-3-carboxaldehyde 12.19 (s, 1H, NH), 9.99 (s, 1H, CHO), 8.32 (s, 1H), 8.17 (d, 1H), 7.57 (d, 1H), 7.24-7.30 (m, 2H) [in DMSO-d₆][1]184.86, 138.20, 137.08, 124.18, 123.40, 122.06, 120.82, 118.24, 112.37 [in DMSO-d₆][1]

Note: Solvent and instrument frequency can cause variations in chemical shifts.

Table 2: Comparative Mass Spectrometry Data

Compound Ionization Mode Molecular Ion (m/z) Key Fragmentation Peaks (m/z)
3-Acetylindole EI159 (M+)144, 116, 89, 43[2]
Indole-3-carboxaldehyde EI145 (M+)144, 116, 89, 63[1][3]
3-Acetylindole ESI160 [M+H]⁺118[2]
Indole-3-carboxaldehyde ESI146 [M+H]⁺117, 91, 90, 65[1][4]

Table 3: Comparative Infrared (IR) Spectroscopy Data

Compound Key IR Absorptions (cm⁻¹)
3-Acetylindole 3385 (N-H stretch), 3110 (aromatic C-H stretch), 1611 (C=O stretch), 1501 (aromatic C=C stretch)[5]
Indole-3-carboxaldehyde 3222 (N-H stretch), 3054 (aromatic C-H stretch), 1644 (C=O stretch, aldehyde), 1584 (aromatic C=C stretch)[6]

Table 4: Comparative High-Performance Liquid Chromatography (HPLC) Conditions

Parameter Method 1 (Indole Derivatives) [7]Method 2 (Indole Compounds) [8]
Stationary Phase Symmetry C8 (4.6 x 150 mm, 5 µm)C18 column
Mobile Phase A: 2.5% Acetic Acid in H₂O (pH 3.8) B: 80% Acetonitrile in H₂OA: 0.1% Formic Acid in H₂O B: Methanol
Elution Mode GradientGradient
Flow Rate 1.0 mL/min (implied)Not specified
Detection Fluorescence (Ex: 280 nm, Em: 350 nm)UV-PDA (280 nm)

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are general and may require optimization for specific instrumentation and sample characteristics.

Proton (¹H) and Carbon (¹³C) Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

  • Instrument Setup:

    • Tune and shim the NMR spectrometer to the specific solvent.

    • Acquire a ¹H NMR spectrum using a standard pulse program. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

    • Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase and baseline correct the resulting spectra.

    • Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

    • Integrate the peaks in the ¹H NMR spectrum and determine the chemical shifts, multiplicities, and coupling constants.

Mass Spectrometry (MS)

  • Sample Preparation:

    • Electron Ionization (EI-MS): For direct infusion, dissolve a small amount of the sample in a volatile solvent (e.g., methanol or dichloromethane). For GC-MS, prepare a dilute solution (e.g., 1 mg/mL).

    • Electrospray Ionization (ESI-MS): Prepare a dilute solution of the analyte (e.g., 0.1 mg/mL) in a solvent compatible with HPLC, typically a mixture of water and acetonitrile or methanol, often with a small amount of formic acid or ammonium acetate to promote ionization.

  • Instrument Setup:

    • Calibrate the mass spectrometer using a standard calibration compound.

    • For EI-MS, introduce the sample via a direct insertion probe or a GC column. Set the electron energy to 70 eV.

    • For ESI-MS, infuse the sample directly or via an LC system. Optimize spray voltage, capillary temperature, and gas flows.

  • Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 50-500 amu). For tandem MS (MS/MS), select the molecular ion as the precursor and acquire the product ion spectrum.

Infrared (IR) Spectroscopy

  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry.

    • Place a small amount of the solid sample directly onto the crystal.

    • Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.[9]

  • Sample Preparation (KBr Pellet):

    • Thoroughly grind a small amount of the sample with dry potassium bromide (KBr) powder.

    • Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition:

    • Collect a background spectrum of the empty ATR crystal or the KBr pellet.

    • Place the sample in the instrument and collect the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum. Typically, spectra are collected over the range of 4000-400 cm⁻¹.[5]

High-Performance Liquid Chromatography (HPLC)

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in the mobile phase or a compatible solvent to a known concentration (e.g., 1 mg/mL).

    • Filter the sample solution through a 0.22 or 0.45 µm syringe filter to remove any particulate matter.[8]

  • Instrument Setup:

    • Equilibrate the chosen column (e.g., C8 or C18) with the initial mobile phase composition until a stable baseline is achieved.

    • Set the column oven temperature (e.g., 30-40 °C) and the detector wavelength (e.g., 280 nm for indole derivatives).

  • Data Acquisition:

    • Inject a standard volume of the sample (e.g., 5-20 µL).

    • Run the analysis using either an isocratic or gradient elution program.

    • Record the chromatogram and note the retention time(s) of the analyte(s).

  • Quantification: For quantitative analysis, create a calibration curve by injecting standards of known concentrations and plotting peak area versus concentration.[10]

Mandatory Visualizations

The following diagrams illustrate key workflows and relationships relevant to the cross-validation of analytical data.

analytical_workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Analytical Characterization cluster_validation Data Cross-Validation synthesis Synthesis of 3-(3-Oxobutyl)-1H-indole purification Purification (e.g., Chromatography, Recrystallization) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ms Mass Spectrometry (EI, ESI) purification->ms ir IR Spectroscopy purification->ir hplc HPLC Analysis purification->hplc data_analysis Spectral Interpretation & Data Processing nmr->data_analysis ms->data_analysis ir->data_analysis hplc->data_analysis comparison Comparison with Analog Data & Literature data_analysis->comparison structure_confirm Structure Confirmation & Purity Assessment comparison->structure_confirm final_report final_report structure_confirm->final_report Final Report

Caption: Workflow for the synthesis, purification, and analytical cross-validation of a target compound.

signaling_pathway_placeholder cluster_data_types Primary Analytical Data cluster_techniques Analytical Techniques structure Molecular Structure final_id final_id structure->final_id Structural Elucidation fragmentation Fragmentation Pattern fragmentation->final_id functional_groups Functional Groups functional_groups->final_id purity Purity & Retention purity->final_id nmr NMR nmr->structure ms MS ms->fragmentation ir IR ir->functional_groups hplc HPLC hplc->purity

Caption: Relationship between analytical techniques and the structural information they provide.

References

Benchmarking the efficiency of 4-(1h-Indol-3-yl)butan-2-one synthesis routes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two prominent synthetic routes for 4-(1H-indol-3-yl)butan-2-one, a valuable building block in medicinal chemistry and drug discovery. The efficiency and practicality of the Michael addition of indole to methyl vinyl ketone and the classic Fischer indole synthesis are evaluated based on experimental data. This objective comparison aims to assist researchers in selecting the most suitable method for their specific needs, considering factors such as yield, reaction conditions, and starting material availability.

Comparison of Synthesis Routes

The synthesis of this compound can be approached through various organic reactions. This guide focuses on a comparative analysis of two common and effective methods: the direct alkylation of indole via a Michael addition and the construction of the indole ring through the Fischer indole synthesis.

ParameterMichael Addition of IndoleFischer Indole Synthesis
Starting Materials Indole, Methyl Vinyl KetonePhenylhydrazine, Hexan-2,5-dione
Catalyst/Reagent Acetic Acid, Acetic AnhydrideAcid Catalyst (e.g., H₂SO₄, ZnCl₂)
Yield 84%~60-70% (Reported for similar substrates)
Reaction Temperature 160°CTypically elevated (e.g., reflux)
Reaction Time 5 hoursVaries (can be several hours)
Key Advantages High yield, direct C-C bond formationVersatile, builds the indole core
Key Disadvantages High temperature, potential for polymerization of MVKUse of potentially harsh acidic conditions, multi-step nature of hydrazone formation and cyclization

Experimental Protocols

Michael Addition of Indole to Methyl Vinyl Ketone

This method involves the direct conjugate addition of indole to methyl vinyl ketone, an α,β-unsaturated ketone, under acidic conditions.

Procedure:

In a suitable reaction vessel, indole is dissolved in a mixture of acetic acid and acetic anhydride. Methyl vinyl ketone is then added to the solution. The reaction mixture is heated to 160°C and maintained at this temperature for 5 hours. After the reaction is complete, the mixture is cooled to room temperature and the excess solvent and reagents are removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford this compound.

Fischer Indole Synthesis

This classical method involves the reaction of phenylhydrazine with a suitable ketone, in this case, hexan-2,5-dione, under acidic catalysis to form the indole ring.

Procedure:

Phenylhydrazine and hexan-2,5-dione are dissolved in a suitable solvent, such as ethanol or acetic acid. An acid catalyst, for instance, a few drops of concentrated sulfuric acid or a Lewis acid like zinc chloride, is added to the mixture. The reaction is heated to reflux and the progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled and neutralized with a base, such as sodium carbonate solution. The product is then extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated. The resulting crude product is purified by column chromatography to yield this compound.

Visualizing the Comparison Workflow

The following diagram illustrates the logical flow for selecting a synthesis route for this compound based on key experimental parameters.

Synthesis_Comparison cluster_start Start: Define Synthesis Target cluster_routes Identify Potential Synthesis Routes cluster_criteria Define Comparison Criteria cluster_evaluation Evaluate Routes Based on Criteria cluster_decision Select Optimal Route cluster_output Final Output Target This compound Fischer Fischer Indole Synthesis Target->Fischer Michael Michael Addition Target->Michael Heck Heck Coupling Target->Heck Reductive Reductive Amination Target->Reductive Yield Yield Conditions Reaction Conditions (Temp, Time) Reagents Reagents & Catalysts Complexity Synthetic Complexity Eval_Fischer Evaluate Fischer Synthesis Fischer->Eval_Fischer Eval_Michael Evaluate Michael Addition Michael->Eval_Michael Eval_Heck Evaluate Heck Coupling Heck->Eval_Heck Eval_Reductive Evaluate Reductive Amination Reductive->Eval_Reductive Yield->Eval_Fischer Yield->Eval_Michael Yield->Eval_Heck Yield->Eval_Reductive Conditions->Eval_Fischer Conditions->Eval_Michael Conditions->Eval_Heck Conditions->Eval_Reductive Reagents->Eval_Fischer Reagents->Eval_Michael Reagents->Eval_Heck Reagents->Eval_Reductive Complexity->Eval_Fischer Complexity->Eval_Michael Complexity->Eval_Heck Complexity->Eval_Reductive Decision Decision Matrix Eval_Fischer->Decision Eval_Michael->Decision Eval_Heck->Decision Eval_Reductive->Decision Guide Publish Comparison Guide Decision->Guide

Workflow for comparing synthesis routes of this compound.

Comparative Guide to the Structure-Activity Relationship (SAR) of 4-(1H-Indol-3-yl)butan-2-one Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of 4-(1H-indol-3-yl)butan-2-one analogs. The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide range of biological activities.[1] Analogs of this compound are of interest for their potential as therapeutic agents. This guide summarizes the key structural modifications that influence their biological activity, based on established principles from related indole derivatives.

Data Presentation: Structure-Activity Relationship Summary

The following table outlines the predicted impact of various substitutions on the this compound scaffold. These predictions are based on SAR studies of other indole-containing molecules, such as indole acetic acid derivatives and indolin-2-ones, and serve as a guide for designing new analogs with potentially enhanced activity.[2][3]

Analog Substitution Position Substituent (R) Predicted Biological Activity Rationale/Supporting Evidence from Related Compounds
1 Indole N1H (unsubstituted)BaselineThe unsubstituted indole nitrogen can participate in hydrogen bonding.
2 Indole N1Small alkyl (e.g., -CH₃)VariableN-alkylation can alter lipophilicity and steric hindrance, which may increase or decrease activity depending on the target.[2]
3 Indole C5-OCH₃Potentially IncreasedElectron-donating groups at the C5 position of the indole ring are often associated with increased anti-inflammatory and anticancer activity in other indole series.[2][4]
4 Indole C5Halogen (e.g., -Cl, -F)Potentially IncreasedHalogen substitution at C5 can enhance binding affinity through halogen bonding and increased lipophilicity.[3]
5 Butanone C4'PhenylPotentially IncreasedIntroduction of an aromatic ring can lead to additional binding interactions (e.g., π-π stacking) with the biological target.
6 Butanone C2' (ketone)Reduction to -OHLikely DecreasedThe ketone functionality is often crucial for activity, potentially acting as a hydrogen bond acceptor. Its removal would likely reduce binding affinity.

Experimental Protocols

General Synthesis of this compound Analogs

A common route for the synthesis of 3-substituted indoles is the Fischer indole synthesis. For analogs of this compound, a plausible synthetic route involves the reaction of a substituted phenylhydrazine with a suitable ketone, followed by cyclization under acidic conditions. Modifications to the butanone side chain can be achieved through standard organic transformations.

Step 1: Synthesis of the Phenylhydrazone A solution of the appropriately substituted phenylhydrazine (1.0 eq.) in ethanol is treated with the desired ketone (e.g., 5-hexen-2-one for the parent butanone side chain, 1.1 eq.) and a catalytic amount of acetic acid. The mixture is stirred at room temperature for 2-4 hours. The resulting phenylhydrazone can be isolated by precipitation or extraction.

Step 2: Fischer Indole Cyclization The crude phenylhydrazone is dissolved in a suitable solvent (e.g., toluene, acetic acid) and treated with a Lewis acid catalyst (e.g., ZnCl₂, polyphosphoric acid). The reaction mixture is heated to 80-110 °C for 4-8 hours. After cooling, the reaction is quenched with water and the product is extracted with an organic solvent. Purification is typically achieved by column chromatography.

In Vitro Kinase Inhibition Assay

Given that many indole derivatives exhibit kinase inhibitory activity, a representative protocol for evaluating the analogs against a target kinase is provided below.

Materials:

  • Kinase enzyme (e.g., GSK3β)

  • Kinase substrate (e.g., a specific peptide)

  • ATP (Adenosine triphosphate)

  • Test compounds (analogs of this compound)

  • Kinase buffer

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • 384-well plates

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 384-well plate, add the kinase, substrate, and test compound to the kinase buffer.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 30 °C for 1 hour.

  • Stop the reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's instructions.

  • The luminescence signal, which is proportional to the amount of ADP formed, is measured using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.

Visualizations

Caption: General SAR principles for this compound analogs.

Experimental_Workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Start Starting Materials (Substituted Phenylhydrazine, Ketone) Hydrazone Phenylhydrazone Formation Start->Hydrazone Cyclization Fischer Indole Cyclization Hydrazone->Cyclization Purification Purification (Column Chromatography) Cyclization->Purification Analogs This compound Analogs Purification->Analogs Assay In Vitro Kinase Assay Analogs->Assay Data Data Analysis (IC50) Assay->Data SAR SAR Analysis Data->SAR

Caption: Experimental workflow for synthesis and evaluation.

Signaling_Pathway Receptor Receptor Tyrosine Kinase RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors ERK->Transcription Proliferation Cell Proliferation, Survival Transcription->Proliferation Inhibitor This compound Analog (Hypothetical Inhibitor) Inhibitor->RAF

Caption: Hypothetical inhibition of the RAF/MEK/ERK signaling pathway.

References

A Comparative Guide to In Vitro Assay Validation for 4-(1H-Indol-3-yl)butan-2-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of in vitro assays for validating the biological activity of compounds derived from 4-(1H-indol-3-yl)butan-2-one, a core structure in many potential therapeutic agents. Due to the limited publicly available in vitro data specifically for this compound, this guide utilizes data from structurally related indole derivatives to provide a comparative framework. The principles and protocols outlined are directly applicable to the validation of novel compounds based on this scaffold.

Data Presentation: Comparative Analysis of Anticancer Activity

The following tables summarize the in vitro anticancer activity of various indole derivatives against common cancer cell lines, compared with standard chemotherapeutic agents. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of a drug that is required for 50% inhibition of cell growth.[1]

Table 1: Comparative IC50 Values (µM) of Indole Derivatives and Standard Drugs against Various Cancer Cell Lines

Compound/DerivativeMCF-7 (Breast)A549 (Lung)HeLa (Cervical)HCT-116 (Colon)Reference
Indole Derivatives
Indole-tetrazole derivative 73.58.7--[2]
Indole-tetrazole derivative 94.26.1--[2]
Methoxy-substituted indole curcumin12154-[2]
Indole-substituted chalcone SCS3---13.53[3]
Indole-substituted chalcone SCS4---15.21[3]
Standard Anticancer Drugs
Doxorubicin~0.05 - 1.0~0.1 - 0.65~0.1 - 1.0~0.05 - 0.5[2]
Paclitaxel~0.001 - 0.01~0.002 - 0.175~0.001 - 0.08~0.001 - 0.01[2]
Erlotinib~5 - 15~2 - 10--[4]

Note: The IC50 values for standard drugs can vary between studies and experimental conditions.

Experimental Protocols

Detailed methodologies for key in vitro assays are crucial for the reproducibility and validation of findings.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[5]

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds (derivatives of this compound) and control drugs (e.g., Doxorubicin)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[6]

  • Compound Treatment: Prepare serial dilutions of the test compounds and control drugs in the complete medium. Remove the existing medium from the wells and add 100 µL of the diluted compounds. Include a vehicle control (DMSO) and a blank (medium only).[6]

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.[6]

  • MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[4][5]

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the purple formazan crystals.[4][6]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[7]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.

Cell Cycle Analysis by Flow Cytometry

This assay is used to determine the effect of a compound on the cell cycle progression.

Materials:

  • Cancer cell lines

  • Test compounds

  • 6-well plates

  • Phosphate-Buffered Saline (PBS)

  • Ice-cold 70% Ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach. Treat the cells with the test compound at various concentrations for 24 hours.[7]

  • Cell Harvesting: Harvest the cells by trypsinization, wash with ice-cold PBS, and collect by centrifugation.[7]

  • Fixation: Fix the cells by resuspending them in ice-cold 70% ethanol and store at -20°C for at least 2 hours.[6]

  • Staining: Wash the cells with PBS and resuspend them in PI staining solution. Incubate in the dark for 30 minutes at room temperature.[6][7]

  • Analysis: Analyze the cell cycle distribution using a flow cytometer.[6]

Mandatory Visualizations

Signaling Pathways

Indole derivatives have been shown to modulate several key signaling pathways involved in cancer progression.[1] The PI3K/Akt/mTOR and MAPK pathways are common targets.[8][9]

PI3K_Akt_mTOR_Pathway Indole_Derivative Indole Derivative (e.g., this compound derivative) PI3K PI3K Indole_Derivative->PI3K Akt Akt Indole_Derivative->Akt RTK Receptor Tyrosine Kinase (RTK) RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP3->Akt mTORC1 mTORC1 Akt->mTORC1 Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth

Caption: Proposed inhibition of the PI3K/Akt/mTOR signaling pathway by indole derivatives.

MAPK_Pathway Indole_Derivative Indole Derivative (e.g., this compound derivative) Raf Raf Indole_Derivative->Raf MEK MEK Indole_Derivative->MEK Growth_Factor Growth Factor Receptor Receptor Growth_Factor->Receptor Ras Ras Receptor->Ras Ras->Raf Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Proliferation_Survival Cell Proliferation & Survival Transcription_Factors->Proliferation_Survival Experimental_Workflow Start Start: Synthesize Indole Derivative Cell_Culture Culture Cancer Cell Lines Start->Cell_Culture Primary_Screening Primary Screening: Cell Viability Assay (MTT) Cell_Culture->Primary_Screening Determine_IC50 Determine IC50 Values Primary_Screening->Determine_IC50 Secondary_Assays Secondary Assays Determine_IC50->Secondary_Assays Cell_Cycle Cell Cycle Analysis Secondary_Assays->Cell_Cycle Apoptosis Apoptosis Assay Secondary_Assays->Apoptosis Mechanism_Study Mechanism of Action Studies (e.g., Western Blot for Pathway Proteins) Secondary_Assays->Mechanism_Study End End: Lead Compound Identification Cell_Cycle->End Apoptosis->End Mechanism_Study->End

References

Comparative Docking Studies of Indole Derivatives: A Representative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an objective comparison of the performance of a series of novel indole-containing analogs as potential anticancer agents, supported by experimental data from a published study. The focus is on their interaction with the anti-apoptotic protein Bcl-xL, a key target in cancer therapy.

Data Presentation: Comparative Analysis of Indole Derivatives

The following table summarizes the in vitro cytotoxic activity and in silico binding affinities of a selection of synthesized indole derivatives against the Bcl-xL protein. The data is extracted from a study by Toolabi et al., which investigated novel indole derivatives for their antiproliferative activity.[1]

Compound IDCytotoxic Activity IC50 (μM) vs. HeLa CellsCytotoxic Activity IC50 (μM) vs. MCF-7 CellsFree Binding Energy (ΔG) (kcal/mol) with Bcl-xL
4c >50>50-9.80
4f 17.7119.92-9.97
4i 24.5231.84-10.57
4l 21.3328.16-10.60

Data extracted from a study on novel indole derivatives targeting the Bcl-xL protein.[1]

Experimental Protocols: Molecular Docking

A typical molecular docking protocol is a multi-step process designed to predict the preferred orientation and binding affinity of a ligand to a macromolecular target.[2][3] The following is a generalized workflow that reflects common practices in the field.

1. Preparation of the Receptor Molecule:

  • The three-dimensional structure of the target protein (e.g., Bcl-xL) is obtained from a protein database like the Protein Data Bank (PDB).

  • Water molecules and any co-crystallized ligands are typically removed from the protein structure.

  • Polar hydrogen atoms are added to the protein, and charges are assigned to each atom. The protein structure is then energy minimized to relieve any steric clashes.

2. Preparation of the Ligand Molecules:

  • The 2D structures of the indole derivatives are drawn using chemical drawing software and converted into 3D structures.

  • The ligands are then energy-minimized to obtain a stable conformation.

  • Rotatable bonds within the ligands are defined to allow for conformational flexibility during the docking process.

3. Grid Generation:

  • A grid box is defined around the active site of the target protein. This box specifies the search space for the docking algorithm.

  • The grid is pre-calculated with the potential energies for different atom types, which speeds up the docking calculations.[2]

4. Molecular Docking Simulation:

  • A docking algorithm, such as the Lamarckian Genetic Algorithm used in AutoDock, is employed to explore the conformational space of the ligand within the defined grid box.

  • The algorithm generates a series of possible binding poses for the ligand and scores them based on a scoring function. This function estimates the binding free energy of the protein-ligand complex.[4][5]

5. Analysis of Results:

  • The docking results are analyzed to identify the most favorable binding poses, which are typically those with the lowest binding energy.

  • The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are examined to understand the basis of the binding affinity.

Mandatory Visualization

The following diagram illustrates a generalized workflow for a molecular docking study.

Molecular_Docking_Workflow cluster_prep Preparation Stage cluster_docking Docking Stage cluster_analysis Analysis Stage PDB Protein Structure (from PDB) PDB_Prep Receptor Preparation (Add Hydrogens, Assign Charges) PDB->PDB_Prep Ligands Ligand Structures (2D Sketch) Ligand_Prep Ligand Preparation (3D Conversion, Energy Minimization) Ligands->Ligand_Prep Grid Grid Box Generation (Define Active Site) PDB_Prep->Grid Docking Molecular Docking (Conformational Search & Scoring) Ligand_Prep->Docking Grid->Docking Results Analyze Docking Poses & Binding Energies Docking->Results Validation Post-Docking Analysis (e.g., MD Simulations) Results->Validation

A generalized workflow for a typical molecular docking study.

References

Safety Operating Guide

Proper Disposal of 4-(1H-Indol-3-yl)butan-2-one: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Disposal Information for Researchers, Scientists, and Drug Development Professionals

Hazard Profile and Safety Precautions

Due to the lack of a dedicated SDS for 4-(1H-indol-3-yl)butan-2-one, it is prudent to handle it with caution, assuming it may possess hazards similar to related chemicals. The butan-2-one functional group suggests potential flammability and irritant properties. The indole moiety is present in many biologically active compounds, and the overall substance should be treated as potentially harmful if swallowed or in contact with skin.

Personal Protective Equipment (PPE): Before handling this compound for disposal, all personnel must wear the appropriate Personal Protective Equipment (PPE) to minimize exposure risk.

PPE CategorySpecific Requirements
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).
Eye/Face Protection Safety glasses with side-shields or chemical goggles.
Skin and Body Protection Laboratory coat, long pants, and closed-toe shoes.
Respiratory Protection Use in a well-ventilated area or with a fume hood.

Step-by-Step Disposal Protocol

The disposal of this compound waste must be conducted in a manner that prevents its release into the environment and ensures the safety of all personnel.

Step 1: Waste Segregation and Collection

  • Collect waste this compound and any contaminated materials (e.g., pipette tips, absorbent paper) in a designated, properly labeled, and sealed waste container.

  • The container should be made of a material compatible with organic solids and potential residual solvents.

  • Do not mix with incompatible waste streams. Waste material must be disposed of in accordance with national and local regulations.[1]

Step 2: Labeling

  • Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any assumed associated hazards (e.g., "Combustible Solid," "Irritant").

Step 3: Storage

  • Store the sealed waste container in a designated satellite accumulation area for hazardous waste.

  • This area should be cool, dry, and well-ventilated.

Step 4: Disposal

  • Never dispose of this compound down the drain or in regular trash.

  • Contact your institution's Environmental Health & Safety (EHS) office or a licensed chemical waste disposal company to arrange for pickup and final disposal.[1]

  • Provide them with all available information on the compound.

Emergency Procedures

In the event of a spill or exposure, follow these procedures:

IncidentProcedure
Spill Evacuate the area. Absorb the spill with an inert, non-combustible material (e.g., vermiculite, sand). Place in a sealed container for disposal. Ventilate the area.
Skin Contact Take off immediately all contaminated clothing. Rinse skin with water/shower.
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.
Inhalation Move person into fresh air. If not breathing, give artificial respiration. Consult a physician.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Generation of This compound Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate Waste into a Designated, Compatible Container ppe->segregate label_waste Label Container Clearly: 'Hazardous Waste' & Chemical Name segregate->label_waste spill Spill or Exposure Occurs segregate->spill store Store Sealed Container in Designated Satellite Accumulation Area label_waste->store contact_ehs Contact Institutional EHS or Licensed Waste Disposal Company store->contact_ehs disposal Arrange for Professional Pickup and Disposal contact_ehs->disposal end End: Waste Properly Disposed disposal->end spill->store No emergency_proc Follow Emergency Procedures (Spill Cleanup, First Aid) spill->emergency_proc Yes emergency_proc->segregate

References

Personal protective equipment for handling 4-(1h-Indol-3-yl)butan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety protocols and logistical information for the handling and disposal of 4-(1H-Indol-3-yl)butan-2-one (CAS No. 5541-89-9). Adherence to these procedures is essential for ensuring personal safety and maintaining a secure laboratory environment.

Hazard Assessment

Due to its structural similarity to other indole-containing compounds and ketones, it should be handled as a substance that is potentially:

  • Irritating to the skin and eyes.

  • Harmful if swallowed or inhaled.

  • Capable of causing respiratory tract irritation.

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound.

Protection TypeSpecific Recommendation
Eye Protection Chemical safety goggles or a face shield where splashing is possible.
Hand Protection Chemical-resistant gloves, such as nitrile or butyl rubber. Butyl gloves offer excellent protection against ketones.[1]
Body Protection A flame-retardant lab coat. For larger quantities or where significant dust generation is possible, flame-resistant coveralls are recommended.
Respiratory Protection For handling solids, a NIOSH-approved N95 or higher-rated particulate respirator should be used to avoid inhalation of dust. If handling solutions outside of a fume hood, a respirator with an organic vapor cartridge is recommended.

Operational Plan: Safe Handling Workflow

A systematic approach is crucial to minimize exposure and mitigate risks. The following workflow outlines the key steps for the safe handling of this compound.

Figure 1. Safe Handling Workflow for this compound cluster_prep Preparation Phase cluster_handling Handling Phase cluster_storage Storage cluster_disposal Disposal Phase prep Preparation handling Handling storage Storage disposal Disposal sds Review Safety Data Sheet (SDS) ppe Don Appropriate PPE sds->ppe ventilation Prepare Well-Ventilated Work Area (Chemical Fume Hood) ppe->ventilation weigh Weigh Solid Carefully (Minimize Dust) ventilation->weigh dissolve Dissolve in Appropriate Solvent weigh->dissolve waste_collect Collect Waste in a Labeled, Compatible Container dissolve->waste_collect store_solid Store Solid in a Tightly Sealed Container store_solid->weigh waste_disposal Dispose of Waste via Licensed Chemical Destruction Plant waste_collect->waste_disposal

Caption: Workflow for the safe handling of this compound.

Experimental Protocols

Preparation
  • Review Safety Data Sheet (SDS): Before any work begins, thoroughly review the available SDS for this compound and any solvents to be used.

  • Personal Protective Equipment (PPE): Don the full, appropriate PPE as detailed in the table above.

  • Ventilation: All handling of the solid compound and preparation of solutions must be conducted in a certified chemical fume hood to minimize inhalation of dust and vapors.

Handling
  • Weighing: If weighing the solid compound, do so within the fume hood. Use a balance with a draft shield to prevent dust from becoming airborne.

  • Solution Preparation: When preparing solutions, slowly add the solid this compound to the solvent to avoid splashing.

Storage
  • Store this compound in a tightly sealed, clearly labeled container.

  • Keep in a cool, dry, and well-ventilated area away from sources of ignition.

Disposal Plan

The disposal of this compound and any contaminated materials must be handled as hazardous waste.

  • Waste Segregation: Do not mix waste containing this compound with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

  • Waste Collection: Collect all waste, including contaminated PPE and cleaning materials, in a designated, properly labeled, and sealed hazardous waste container. The container must be compatible with ketones and other organic solvents.

  • Disposal Pathway: The material must be disposed of through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[2] Do not discharge to sewer systems or dispose of in regular trash .[2] Contact your institution's EHS department to arrange for proper disposal.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(1h-Indol-3-yl)butan-2-one
Reactant of Route 2
Reactant of Route 2
4-(1h-Indol-3-yl)butan-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.